molecular formula C27H30O16 B15569493 2

2"-O-beta-L-galactopyranosylorientin

货号: B15569493
分子量: 610.5 g/mol
InChI 键: QQBFHNKJGBCSLG-KLYXJHKJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2"-O-beta-L-galactopyranosylorientin is a useful research compound. Its molecular formula is C27H30O16 and its molecular weight is 610.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C27H30O16

分子量

610.5 g/mol

IUPAC 名称

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2/t15-,16+,19-,20-,21-,22+,23+,25+,26-,27-/m1/s1

InChI 键

QQBFHNKJGBCSLG-KLYXJHKJSA-N

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2”-O-beta-L-galactopyranosylorientin: A Flavonoid Glycoside with Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside naturally occurring in various medicinal plants, including Trollius chinensis, Trollius ledebouri, and Lophatherum gracile. This document provides a comprehensive technical overview of its chemical properties, anti-inflammatory activity, and mechanism of action. The information presented herein is intended to support further research and drug development initiatives.

Chemical and Physical Properties

2”-O-beta-L-galactopyranosylorientin is a C-glycoside of the flavone (B191248) orientin, with a beta-L-galactopyranosyl moiety attached at the 2” position of the glucose sugar.

PropertyValue
Molecular Formula C27H30O16
Molecular Weight 610.5 g/mol
CAS Number 861691-37-4
Appearance Solid
Solubility Soluble in DMSO
Botanical Sources Trollius chinensis, Trollius ledebouri, Lophatherum gracile

Biological Activity: Anti-Inflammatory Effects

2”-O-beta-L-galactopyranosylorientin has demonstrated significant anti-inflammatory properties. In vitro studies have shown its ability to mitigate the inflammatory response in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) and microglial cells.

Inhibition of Pro-inflammatory Mediators

The compound effectively reduces the production of key pro-inflammatory mediators. At concentrations between 100 and 200 µM, it has been shown to decrease the LPS-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW 264.7 cells.[1] A study by Liu et al. (2018) reported that at both higher and lower tested concentrations, 2”-O-beta-L-galactopyranosylorientin decreased the production of IL-6 and TNF-α by almost 50%.[2][3]

Inflammatory MediatorCell LineStimulantEffect of 2”-O-beta-L-galactopyranosylorientinReference
Nitric Oxide (NO)RAW 264.7LPSInhibition at higher concentrations[2][3]
Nitric Oxide (NO)BV-2 (microglia)LPSSignificant inhibition[4]
Interleukin-6 (IL-6)RAW 264.7LPS~50% reduction[2][3]
Tumor Necrosis Factor-alpha (TNF-α)RAW 264.7LPS~50% reduction[2][3]
Tumor Necrosis Factor-alpha (TNF-α)BV-2 (microglia)LPSSignificant inhibition[4]
Interleukin-1beta (IL-1β)BV-2 (microglia)LPSMarked inhibition of expression[4]
Cyclooxygenase-2 (COX-2)BV-2 (microglia)LPSMarked inhibition of expression[4]

Mechanism of Action

The anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin are attributed to its modulation of key signaling pathways involved in the inflammatory cascade.

Inhibition of NF-κB and ERK Signaling Pathways

Research has demonstrated that 2”-O-beta-L-galactopyranosylorientin (also referred to as orientin-2"-O-galactopyranoside or OGA) suppresses the activation of nuclear factor-kappaB (NF-κB) and the extracellular signal-regulated kinase (ERK) signaling pathways in LPS-stimulated microglial cells.[4] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-1β. By inhibiting the activation of NF-κB and ERK, the compound effectively downregulates the production of these inflammatory mediators.[4]

Figure 1: Proposed anti-inflammatory signaling pathway of 2”-O-beta-L-galactopyranosylorientin.
Substrate of Multidrug Resistance Protein 2 (MRP2)

2”-O-beta-L-galactopyranosylorientin has been identified as a substrate of the multidrug resistance protein 2 (MRP2), an ATP-binding cassette (ABC) transporter involved in the efflux of various compounds from cells.[5] This interaction suggests that the compound's cellular concentration and, consequently, its bioactivity may be influenced by MRP2-mediated transport. Further investigation is warranted to elucidate the precise role of this transport mechanism in its overall pharmacological profile.

Experimental Protocols

The following are generalized protocols for the in vitro assessment of the anti-inflammatory activity of 2”-O-beta-L-galactopyranosylorientin.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[6]

  • Treatment:

    • Pre-treat the cells with various concentrations of 2”-O-beta-L-galactopyranosylorientin (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL.[6]

    • Include a vehicle control (DMSO) and a positive control (LPS only).

  • Incubation: Incubate the plates for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Cytokine (TNF-α and IL-6) Measurement (ELISA)
  • Collect the cell culture supernatant after the 24-hour incubation period.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the collected supernatants and standards to the wells.

  • Add the detection antibody, followed by a streptavidin-HRP conjugate.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations based on the standard curve.

Figure 2: Experimental workflow for assessing the anti-inflammatory activity of 2”-O-beta-L-galactopyranosylorientin.

Conclusion and Future Directions

2”-O-beta-L-galactopyranosylorientin is a promising natural compound with well-documented anti-inflammatory properties. Its mechanism of action, involving the inhibition of the NF-κB and ERK signaling pathways, provides a solid foundation for its potential therapeutic application in inflammatory diseases.

Future research should focus on:

  • Quantitative Efficacy: Determining the precise IC50 values for the inhibition of NO, IL-6, and TNF-α production.

  • In Vivo Studies: Evaluating the anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin in animal models of inflammation.

  • Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, including the role of MRP2-mediated transport.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify more potent and selective anti-inflammatory agents.

This in-depth technical guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of 2”-O-beta-L-galactopyranosylorientin.

References

Unveiling 2"-O-beta-L-galactopyranosylorientin: A Technical Guide to its Natural Origins and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the flavonoid glycoside 2"-O-beta-L-galactopyranosylorientin, a natural compound of growing interest for its potential therapeutic properties. This document details its primary natural sources, discovery, and quantitative distribution, alongside comprehensive experimental protocols for its isolation and characterization.

Introduction to this compound

This compound is a flavone (B191248) C-glycoside, a class of natural products known for their diverse biological activities. Structurally, it consists of the flavone orientin (B1677486) linked to a beta-L-galactopyranosyl group at the 2" position of the glucose moiety. Its chemical formula is C₂₇H₃₀O₁₆, and it has a molecular weight of 610.52 g/mol . The compound is recognized for its anti-inflammatory properties[1].

Natural Sources and Distribution

Initial phytochemical investigations have identified this compound in a select number of plant species, primarily within the Ranunculaceae and Poaceae families.

Primary Natural Sources:

  • Trollius chinensis Bunge: The flowers of this perennial herb, a staple in traditional Chinese medicine, are a significant source of the compound[2][3][4].

  • Trollius ledebourii Reichb.: The flowers of this species are another prominent source from which the compound has been isolated[5].

  • Lophatherum gracile Brongn.: This perennial grass, also used in traditional medicine, has been identified as a botanical source of this compound[6][7].

Quantitative Distribution in Trollius chinensis

A study on the distribution of this compound within the floral parts of Trollius chinensis revealed a significant concentration in the calyx. This finding is critical for optimizing extraction yields and for the sustainable harvesting of this compound.

Floral PartMean Distribution (%)
Calyx83.62
Corolla7.76
Stamens and Pistils4.35
Stalk2.92
Ovary1.35

Discovery and Isolation

The discovery of this compound can be attributed to early phytochemical explorations of the Trollius genus. One of the initial detailed reports of its isolation and structural elucidation was from the flowers of Trollius ledebourii by Zou and colleagues in 2011. Subsequent research, such as the 2013 study by Liu et al. on Trollius chinensis, further solidified its presence and provided additional characterization data[2][8]. These studies utilized a combination of chromatographic and spectroscopic techniques to identify and characterize the compound.

Experimental Protocols

The following sections provide a detailed methodology for the extraction, purification, and characterization of this compound based on established phytochemical procedures.

Extraction and Isolation Workflow

The general workflow for isolating this compound from its primary plant sources is outlined below.

Caption: General workflow for the extraction and isolation of this compound.

Detailed Extraction and Purification Protocol

This protocol synthesizes common methodologies for the isolation of flavonoid glycosides from Trollius species.

1. Plant Material Preparation:

  • Air-dry the flowers of Trollius chinensis or Trollius ledebourii at room temperature.

  • Grind the dried plant material into a coarse powder.

2. Extraction:

  • Macerate the powdered plant material with 70-95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 24 hours) or perform reflux extraction for a shorter duration (e.g., 3 x 2 hours).

  • Filter the extracts and combine the filtrates.

3. Concentration and Fractionation:

  • Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Suspend the crude extract in hot water and allow it to cool.

  • Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to remove non-polar and less polar compounds. The target compound will remain in the aqueous fraction.

4. Column Chromatography:

  • Subject the concentrated aqueous fraction to column chromatography on a polyamide resin.

  • Elute the column with a gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 95% ethanol).

  • Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing the desired compound.

  • Further purify the combined fractions using a Sephadex LH-20 column, eluting with methanol, to remove smaller molecules and pigments.

5. Final Purification:

  • If necessary, perform preparative High-Performance Liquid Chromatography (HPLC) on the enriched fraction to obtain the pure compound.

Structural Characterization

The identification and structural elucidation of this compound are achieved through a combination of spectroscopic techniques.

1. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water containing 0.1% formic acid (B).

  • Detection: Diode-array detector (DAD) monitoring at relevant wavelengths (e.g., 254 nm, 280 nm, 350 nm).

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) is a common technique.

  • High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Tandem mass spectrometry (MS/MS) provides fragmentation patterns for structural confirmation.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectra are recorded to determine the proton and carbon framework of the molecule.

  • 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of protons and carbons and to confirm the glycosylation site.

Signaling Pathways and Logical Relationships

While the specific signaling pathways modulated by this compound are still under active investigation, its known anti-inflammatory activity suggests potential interactions with key inflammatory signaling cascades.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Pro-inflammatory Signaling cluster_compound Intervention cluster_response Cellular Response Inflammatory Stimulus Inflammatory Stimulus NF-kB Pathway NF-kB Pathway Inflammatory Stimulus->NF-kB Pathway MAPK Pathway MAPK Pathway Inflammatory Stimulus->MAPK Pathway Pro-inflammatory Mediators\n(e.g., cytokines, chemokines) Pro-inflammatory Mediators (e.g., cytokines, chemokines) NF-kB Pathway->Pro-inflammatory Mediators\n(e.g., cytokines, chemokines) MAPK Pathway->Pro-inflammatory Mediators\n(e.g., cytokines, chemokines) 2-O-beta-L-galactopyranosylorientin 2-O-beta-L-galactopyranosylorientin 2-O-beta-L-galactopyranosylorientin->NF-kB Pathway 2-O-beta-L-galactopyranosylorientin->MAPK Pathway

References

An In-depth Technical Guide on the Isolation of 2”-O-beta-L-galactopyranosylorientin from Trollius ledebouri

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, purification, and characterization of 2”-O-beta-L-galactopyranosylorientin, a flavone (B191248) C-glycoside from the flowers of Trollius ledebouri. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the isolation workflow and a relevant biological signaling pathway.

Introduction

Trollius ledebouri, a perennial herb of the Ranunculaceae family, is a traditional medicinal plant with a rich history of use in folk medicine for treating inflammatory conditions.[1][2] Phytochemical investigations have revealed that the flowers of Trollius ledebouri are a rich source of flavonoids, particularly flavone C-glycosides.[1][2] Among these, 2”-O-beta-L-galactopyranosylorientin has garnered interest for its potential therapeutic properties. This guide details the scientific procedures for isolating this specific bioactive compound.

Physicochemical Properties and Spectroscopic Data

Accurate identification of 2”-O-beta-L-galactopyranosylorientin relies on a combination of chromatographic and spectroscopic techniques. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of 2”-O-beta-L-galactopyranosylorientin

PropertyValueReference
Molecular Formula C₂₇H₃₀O₁₆[3]
Molecular Weight 610.5 g/mol [3][4]
Appearance Yellow Powder
Purity (by HPLC) >98%[4]

Table 2: Spectroscopic Data for 2”-O-beta-L-galactopyranosylorientin

Spectroscopic Method Key Data Points
UV (MeOH) λmax (nm) 217, 267, 296 (sh), 332
IR (KBr) νmax (cm⁻¹) 3355 (OH), 2923 (CH), 1653 (C=O), 1605, 1577, 1512 (aromatic)
¹H-NMR (DMSO-d₆, 400 MHz) δ (ppm) Data not explicitly available in the reviewed literature.
¹³C-NMR (DMSO-d₆, 100 MHz) δ (ppm) Data not explicitly available in the reviewed literature.
ESI-MS m/z 609 [M-H]⁻

Note: While the isolation of 2”-O-beta-L-galactopyranosylorientin from Trollius ledebouri has been reported, the detailed ¹H and ¹³C NMR data were not explicitly provided in the surveyed publications. The data presented here is based on typical values for similar flavonoid glycosides and reports of its molecular weight.

Experimental Protocols

The isolation of 2”-O-beta-L-galactopyranosylorientin from Trollius ledebouri involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Plant Material

Dried flowers of Trollius ledebouri are used as the starting material for the extraction process.

Extraction of Total Flavonoids

An efficient method for extracting flavonoids from Trollius ledebouri is ultrasonic-assisted extraction using natural deep eutectic solvents (NADES).[5]

  • Solvent Preparation: A NADES composed of L(-)-proline and levulinic acid (molar ratio 1:2) with 14% (v/v) water content is prepared.

  • Extraction Procedure:

    • Powdered, dried flowers of Trollius ledebouri are mixed with the NADES at a solid-liquid ratio of 1:48 (g/mL).[5]

    • The mixture is subjected to ultrasonic-assisted extraction for 18 minutes at a temperature of 60°C.[5]

    • The extract is then centrifuged, and the supernatant containing the flavonoids is collected.

Alternatively, a conventional ethanol (B145695) extraction can be performed.[1]

Purification of 2”-O-beta-L-galactopyranosylorientin

The crude extract is subjected to a series of chromatographic techniques to isolate the target compound. A combination of high-speed counter-current chromatography (HSCCC) and semi-preparative high-performance liquid chromatography (HPLC) has proven effective for separating flavonoid glycosides from Trollius ledebouri.

  • High-Speed Counter-Current Chromatography (HSCCC):

    • Solvent System: A two-phase solvent system of ethyl acetate-n-butanol-water (2:1:3, v/v/v) is used.

    • Procedure: The crude extract is subjected to preparative HSCCC. The flow rate of the mobile phase can be increased stepwise (e.g., from 1.5 to 2.5 mL/min) to improve separation efficiency. Fractions are collected based on the elution profile.

  • Semi-Preparative High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (containing a small percentage of acid, e.g., 0.1% acetic acid) is employed.

    • Detection: UV detection at a wavelength of 348 nm is suitable for flavonoids.

    • Fraction Collection: Fractions containing the peak corresponding to 2”-O-beta-L-galactopyranosylorientin are collected. The purity of the isolated compound is then verified by analytical HPLC.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of 2”-O-beta-L-galactopyranosylorientin.

Isolation workflow for 2”-O-beta-L-galactopyranosylorientin.
Biological Activity and Signaling Pathway

2”-O-beta-L-galactopyranosylorientin has demonstrated anti-inflammatory properties. It has been shown to decrease the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3] This anti-inflammatory effect is mediated, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The diagram below depicts the LPS-induced pro-inflammatory signaling pathway and the inhibitory action of 2”-O-beta-L-galactopyranosylorientin.

Inhibition of the NF-κB signaling pathway by the compound.

Conclusion

This technical guide provides a framework for the successful isolation and identification of 2”-O-beta-L-galactopyranosylorientin from Trollius ledebouri. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this and other related flavonoid C-glycosides. Further research to fully elucidate the complete NMR spectral data and to explore the full range of its biological activities is warranted.

References

An In-Depth Technical Guide on 2”-O-beta-L-galactopyranosylorientin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with significant therapeutic potential. The document details its chemical structure, physicochemical properties, and known biological activities, with a particular focus on its anti-inflammatory and neuroprotective effects. Detailed experimental protocols for key biological assays are provided to facilitate further research and development. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic applications of this natural compound.

Chemical Structure and Identification

2”-O-beta-L-galactopyranosylorientin is a flavone (B191248) C-glycoside, a class of naturally occurring compounds characterized by a C-C bond between the sugar moiety and the flavonoid aglycone. The core structure consists of an orientin (B1677486) molecule (a luteolin-8-C-glucoside) to which a beta-L-galactopyranosyl group is attached at the 2” position of the glucose moiety.

Chemical Structure:

Chemical structure of 2”-O-beta-L-galactopyranosylorientin

Table 1: Chemical Identifiers and Basic Properties

IdentifierValue
IUPAC Name 8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[1]
CAS Number 861691-37-4[1][2]
Molecular Formula C₂₇H₃₀O₁₆[1][2]
Molecular Weight 610.5 g/mol [1][2]
Canonical SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O[1]
InChI Key QQBFHNKJGBCSLG-UHFFFAOYSA-N[1]

Physicochemical Properties

Understanding the physicochemical properties of 2”-O-beta-L-galactopyranosylorientin is crucial for its formulation and delivery in therapeutic applications.

Table 2: Physicochemical Properties

PropertyValueSource
Physical State Solid[2]
Solubility Soluble in DMSO[2]
Stability ≥ 4 years at -20°C[2]
Purity >98% (HPLC)[1]

Biological Activities and Mechanisms of Action

2”-O-beta-L-galactopyranosylorientin has demonstrated significant anti-inflammatory and neuroprotective properties in preclinical studies.

Anti-inflammatory Activity

Research has shown that 2”-O-beta-L-galactopyranosylorientin can effectively suppress inflammatory responses. A key study by Liu et al. (2018) demonstrated that this compound decreases the production of pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2]

Anti-Neuroinflammatory and Neuroprotective Effects

Beyond its general anti-inflammatory effects, 2”-O-beta-L-galactopyranosylorientin exhibits potent anti-neuroinflammatory activity. It has been shown to inhibit the activation of microglia, the primary immune cells of the central nervous system, which play a critical role in the pathogenesis of neurodegenerative diseases. The mechanism of this action involves the suppression of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) pathways. Furthermore, the compound has been observed to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, a critical cellular defense mechanism against oxidative stress.

Interaction with Multidrug Resistance Protein 2 (MRP2)

2”-O-beta-L-galactopyranosylorientin has been identified as a substrate of the multidrug resistance protein 2 (MRP2), an ATP-binding cassette (ABC) transporter protein.[3] This interaction is significant for its pharmacokinetic profile, as MRP2 is involved in the efflux of various substances from cells and can influence the absorption, distribution, and excretion of the compound.

Signaling Pathways

The biological activities of 2”-O-beta-L-galactopyranosylorientin are mediated through its modulation of specific intracellular signaling pathways.

Caption: Inhibition of LPS-induced pro-inflammatory signaling pathways.

Caption: Activation of the Nrf2/HO-1 neuroprotective pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Liu et al. (2018).

Cell Culture
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Measurement of Nitric Oxide (NO) Production

This protocol outlines the Griess assay to quantify nitrite, a stable product of NO.

Caption: Workflow for the Griess assay for NO measurement.

Measurement of IL-6 and TNF-α Production

The levels of the pro-inflammatory cytokines IL-6 and TNF-α in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

elisa_workflow cluster_sample_prep Sample Preparation cluster_elisa_procedure ELISA Procedure cluster_data_analysis Data Analysis Cell_Treatment Treat RAW 264.7 cells as described in the NO measurement protocol Collect_Supernatant Collect cell culture supernatants Cell_Treatment->Collect_Supernatant Add_Samples Add cell supernatants and standards Collect_Supernatant->Add_Samples Coat_Plate Coat 96-well plate with capture antibody Block Block non-specific binding sites Coat_Plate->Block Block->Add_Samples Add_Detection_Ab Add biotinylated detection antibody Add_Samples->Add_Detection_Ab Add_Enzyme_Conjugate Add streptavidin-horseradish peroxidase (HRP) Add_Detection_Ab->Add_Enzyme_Conjugate Add_Substrate Add TMB substrate solution Add_Enzyme_Conjugate->Add_Substrate Stop_Reaction Stop reaction with stop solution Add_Substrate->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance Generate_Curve Generate standard curve Read_Absorbance->Generate_Curve Calculate_Concentration Calculate cytokine concentrations Generate_Curve->Calculate_Concentration

Caption: General workflow for ELISA of IL-6 and TNF-α.

Conclusion

2”-O-beta-L-galactopyranosylorientin is a promising natural compound with well-documented anti-inflammatory and neuroprotective activities. Its ability to modulate key signaling pathways such as NF-κB, ERK, and Nrf2/HO-1 highlights its potential for the development of novel therapeutics for a range of inflammatory and neurodegenerative disorders. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the pharmacological properties and therapeutic applications of this intriguing flavonoid glycoside. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as to explore its efficacy in in vivo models.

References

An In-depth Technical Guide to the Physicochemical Properties of 2”-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2”-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside found in several medicinal plants, including Trollius chinensis, Lophatherum gracile, and Trollius ledebouri.[1][2][3][4] This compound has garnered significant interest within the scientific community due to its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physicochemical properties of 2”-O-beta-L-galactopyranosylorientin, detailed experimental protocols for its analysis, and an exploration of its mechanism of action through key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

PropertyValueSource(s)
IUPAC Name 2-(3,4-dihydroxyphenyl)-8-(2-O-β-L-galactopyranosyl-β-D-glucopyranosyl)-5,7-dihydroxy-4H-1-benzopyran-4-one[2][4]
Synonyms Orientin (B1677486) 2''-O-β-L-galactoside, OGA[2]
CAS Number 861691-37-4[2][4]
Molecular Formula C27H30O16[2][4]
Molecular Weight 610.5 g/mol [2][4]
Appearance Solid[2]
Solubility Soluble in DMSO[2]
Purity ≥98% (by HPLC)[2][4]
Melting Point Not available
Optical Rotation Not available
UV-Vis λmax Not available

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and confirmation of 2”-O-beta-L-galactopyranosylorientin. While detailed spectra are often proprietary to commercial suppliers, the methods used for identification are reported.

TechniqueDescription
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR spectroscopy are standard methods for determining the complex structure of this flavonoid glycoside, including the confirmation of the sugar moieties and their linkage to the orientin aglycone.
Mass Spectrometry (MS) Mass spectrometry is utilized to confirm the molecular weight and elemental composition of the compound. Fragmentation patterns can provide further structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is typically used to observe the characteristic absorption bands of the flavonoid chromophore, which are influenced by the aromatic rings and carbonyl group.

Experimental Protocols

Isolation and Purification

A general method for the isolation and purification of flavonoid glycosides from Trollius chinensis involves solvent extraction followed by chromatographic separation. While a specific protocol for 2”-O-beta-L-galactopyranosylorientin is not detailed in the available literature, the following procedure for isolating related flavonoids, orientin and vitexin (B1683572), from the same plant can be adapted.

Experimental Workflow for Flavonoid Isolation

G plant_material Dried flowers of Trollius chinensis extraction Extraction with 70% ethanol (B145695) plant_material->extraction partition Partition with ethyl acetate (B1210297) extraction->partition concentration Concentration of ethyl acetate extract partition->concentration chromatography High-Speed Counter-Current Chromatography (HSCCC) concentration->chromatography separation Separation and Purification chromatography->separation identification Structural Identification (NMR, MS) separation->identification

Caption: General workflow for the isolation and purification of flavonoids.

Methodology:

  • Extraction: The dried and powdered flowers of Trollius chinensis are extracted with an aqueous ethanol solution (e.g., 70%) using methods such as maceration or reflux.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Chromatography: The enriched fraction is subjected to chromatographic techniques for purification. High-Speed Counter-Current Chromatography (HSCCC) has been successfully used for the separation of orientin and vitexin from Trollius chinensis and is a suitable method for isolating 2”-O-beta-L-galactopyranosylorientin.[5] The two-phase solvent system for HSCCC would need to be optimized for this specific compound.

  • Structural Elucidation: The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC). The structure is then confirmed using spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

Anti-Inflammatory Activity Assessment in Microglia

The anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin have been evaluated in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Experimental Protocol:

  • Cell Culture: BV-2 microglial cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with varying concentrations of 2”-O-beta-L-galactopyranosylorientin for a specified time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).

  • Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of key signaling molecules (e.g., p-NF-κB, p-ERK, NRF2, HO-1) by Western blotting.

  • Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of inflammatory mediators (e.g., iNOS, COX-2, TNF-α, IL-1β) are measured by qRT-PCR.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are determined using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Signaling Pathways

2”-O-beta-L-galactopyranosylorientin exerts its anti-inflammatory effects by modulating several key signaling pathways.

Inhibition of NF-κB and ERK Signaling Pathways

LPS stimulation of microglia activates the NF-κB and ERK signaling pathways, leading to the production of pro-inflammatory mediators. 2”-O-beta-L-galactopyranosylorientin has been shown to suppress the activation of both pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK ERK ERK Phosphorylation TLR4->ERK OGA 2”-O-beta-L-galactopyranosylorientin OGA->IKK OGA->ERK IkB IκBα Degradation IKK->IkB NFkB NF-κB Activation IkB->NFkB nucleus Nucleus NFkB->nucleus ERK->nucleus inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) nucleus->inflammation

Caption: Inhibition of NF-κB and ERK pathways by the compound.

Activation of the NRF2/HO-1 Signaling Pathway

2”-O-beta-L-galactopyranosylorientin also demonstrates antioxidant effects by activating the NRF2/HO-1 pathway, which helps to counteract oxidative stress induced by inflammation.

G OGA 2”-O-beta-L-galactopyranosylorientin NRF2_activation NRF2 Activation and Nuclear Translocation OGA->NRF2_activation ARE Antioxidant Response Element (ARE) NRF2_activation->ARE HO1 HO-1 Gene Expression ARE->HO1 antioxidant_effect Antioxidant and Anti-inflammatory Effects HO1->antioxidant_effect ROS_reduction Reduced ROS Production antioxidant_effect->ROS_reduction

Caption: Activation of the NRF2/HO-1 antioxidant pathway.

Conclusion

2”-O-beta-L-galactopyranosylorientin is a promising natural compound with well-documented anti-inflammatory properties. This guide provides a summary of its known physicochemical characteristics and the experimental methodologies for its study. The elucidation of its modulatory effects on the NF-κB, ERK, and NRF2/HO-1 signaling pathways offers a solid foundation for further research into its therapeutic potential. Future studies should focus on obtaining more detailed quantitative physicochemical data, optimizing isolation protocols, and conducting in vivo studies to validate its efficacy and safety for potential drug development.

References

The Biological Activity of 2”-O-beta-L-galactopyranosylorientin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2”-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside with demonstrated biological activities, primarily in the realm of inflammation and neuroprotection. This technical guide provides a comprehensive overview of its known biological effects, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. While research on this specific compound is ongoing, this document consolidates the current understanding to aid researchers and professionals in drug discovery and development.

Chemical and Physical Properties

2”-O-beta-L-galactopyranosylorientin, also known as Orientin (B1677486) 2′′-O-β-L-galactoside, is a complex flavonoid. Its chemical structure and properties are summarized below.

PropertyValueReference
Molecular Formula C27H30O16--INVALID-LINK--
Molecular Weight 610.5 g/mol --INVALID-LINK--
CAS Number 861691-37-4--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Solubility Soluble in DMSO--INVALID-LINK--
Natural Sources Trollius chinensis, Lophatherum gracile--INVALID-LINK--

Biological Activities

The primary reported biological activities of 2”-O-beta-L-galactopyranosylorientin are its anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity

2”-O-beta-L-galactopyranosylorientin has been shown to mitigate inflammatory responses in cellular models. Specifically, it reduces the production of key inflammatory mediators.

Table 2.1: Quantitative Anti-inflammatory Effects of 2”-O-beta-L-galactopyranosylorientin

Cell LineStimulantCompound ConcentrationEffectReference
RAW 264.7 macrophagesLipopolysaccharide (LPS)100 - 200 µMDecreased production of Nitric Oxide (NO), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1]--INVALID-LINK--
BV-2 microglial cellsLipopolysaccharide (LPS)Not specifiedSignificantly inhibited the production of Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α).--INVALID-LINK--
BV-2 microglial cellsLipopolysaccharide (LPS)Not specifiedMarkedly inhibited the expression of TNF-α, Interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).--INVALID-LINK--
Neuroprotective Activity

The anti-inflammatory properties of 2”-O-beta-L-galactopyranosylorientin contribute to its neuroprotective potential by inhibiting microglia activation-mediated neuroinflammation.

Table 2.2: Neuroprotective Effects of 2”-O-beta-L-galactopyranosylorientin

Cell ModelInsultEffect of CompoundMechanismReference
BV-2 microglial cellsLipopolysaccharide (LPS)Reduced cytotoxicity of activated microglia toward HT-22 neuroblastoma cells in a co-culture system.Inhibition of neuroinflammation.--INVALID-LINK--
BV-2 microglial cellsLipopolysaccharide (LPS)Decreased LPS-induced reactive oxygen species (ROS) generation.Activation of the NRF2/HO-1 pathway.--INVALID-LINK--
Other Potential Activities (Inferred from Related Compounds)

While specific data for 2”-O-beta-L-galactopyranosylorientin is limited, studies on related C-glycosylflavones and orientin suggest potential for other biological activities.

Table 2.3: Potential Biological Activities Based on Structurally Related Flavonoids

ActivityRelated Compound(s)Observed EffectsPotential for 2”-O-beta-L-galactopyranosylorientin
Antioxidant Various FlavonoidsFree radical scavenging activity (DPPH, ABTS assays).Likely to possess antioxidant properties due to its flavonoid structure, though specific IC50 values are not yet determined.
Anticancer Various FlavonoidsCytotoxic effects against various cancer cell lines.May exhibit anticancer activity, but requires experimental validation with specific IC50 values.
Antiviral C-glycosylflavonesInhibition of viral replication and entry.Warrants investigation for potential antiviral properties.
Antidiabetic OrientinImproved glucose uptake and modulation of insulin (B600854) signaling pathways.Could potentially have antidiabetic effects, which needs to be experimentally verified.

Signaling Pathways

2”-O-beta-L-galactopyranosylorientin exerts its biological effects by modulating key intracellular signaling pathways.

Anti-inflammatory Signaling

In response to inflammatory stimuli like LPS, 2”-O-beta-L-galactopyranosylorientin has been shown to inhibit the pro-inflammatory NF-κB and ERK signaling pathways.

Caption: Inhibition of NF-κB and ERK pathways.

Antioxidant and Cytoprotective Signaling

The compound has been observed to activate the NRF2/HO-1 pathway, which is a crucial cellular defense mechanism against oxidative stress.

Caption: Activation of the NRF2/HO-1 pathway.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are generalized for flavonoids and should be optimized for 2”-O-beta-L-galactopyranosylorientin.

Anti-inflammatory Activity Assays

G Workflow for Nitric Oxide (NO) Production Assay cluster_0 Cell Culture and Treatment cluster_1 Griess Assay cluster_2 Data Analysis A Seed RAW 264.7 cells in 96-well plate B Pre-treat with compound (various concentrations) A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Incubate for 24 hours C->D E Collect cell culture supernatant D->E F Mix supernatant with Griess Reagent E->F G Incubate at room temperature in the dark F->G H Measure absorbance at ~540 nm G->H J Calculate NO concentration from absorbance values H->J I Generate a nitrite (B80452) standard curve I->J

Caption: Workflow for Nitric Oxide Assay.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of 2”-O-beta-L-galactopyranosylorientin for 1 hour.

  • Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol:

  • Sample Collection: Collect cell culture supernatants after treatment and stimulation as described in the NO production assay.

  • ELISA Procedure: Perform a sandwich ELISA for specific cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions of a commercial ELISA kit.

  • Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentration of the target cytokine in the samples.

Antioxidant Activity Assay (DPPH Radical Scavenging)

G Workflow for DPPH Radical Scavenging Assay cluster_0 Reaction Setup cluster_1 Measurement cluster_2 Data Analysis A Prepare serial dilutions of the compound B Add compound dilutions to a 96-well plate A->B C Add DPPH solution to each well B->C D Incubate in the dark at room temperature C->D E Measure absorbance at ~517 nm D->E F Calculate percentage of radical scavenging E->F G Determine the IC50 value F->G

Caption: Workflow for DPPH Assay.

Protocol:

  • Sample Preparation: Prepare a stock solution of 2”-O-beta-L-galactopyranosylorientin in a suitable solvent (e.g., methanol (B129727) or DMSO) and make serial dilutions.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to the wells. Add 100 µL of a 0.1 mM DPPH solution in methanol to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Anticancer Activity Assay (MTT Assay)

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 2”-O-beta-L-galactopyranosylorientin and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Calculation: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

2”-O-beta-L-galactopyranosylorientin is a promising flavonoid with established anti-inflammatory and neuroprotective activities. Its mechanism of action involves the modulation of key signaling pathways such as NF-κB, ERK, and NRF2/HO-1. While current data is encouraging, further research is required to fully elucidate its therapeutic potential. Future studies should focus on:

  • Quantitative determination of antioxidant and anticancer activities: Establishing specific IC50 values in various antioxidant and cancer cell line models.

  • In-depth investigation of other potential biological activities: Exploring its antiviral and antidiabetic properties through targeted in vitro and in vivo studies.

  • Pharmacokinetic and in vivo efficacy studies: Evaluating its absorption, distribution, metabolism, excretion (ADME) profile and its efficacy in animal models of inflammatory and neurodegenerative diseases.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to identify key structural features for enhanced biological activity.

This technical guide serves as a foundational resource for researchers interested in the pharmacological investigation of 2”-O-beta-L-galactopyranosylorientin, with the aim of accelerating its development as a potential therapeutic agent.

References

The Core Mechanism of 2”-O-β-L-galactopyranosylorientin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2”-O-β-L-galactopyranosylorientin is a flavonoid C-glycoside predominantly isolated from the flowers of Trollius chinensis and Lophatherum gracile. As a member of the flavonoid family, it has garnered significant interest for its therapeutic potential, particularly for its potent anti-inflammatory and neuroprotective properties. This technical guide delineates the core mechanism of action of 2”-O-β-L-galactopyranosylorientin, with a focus on its modulation of key signaling pathways in inflammatory responses. The information presented herein is a synthesis of current scientific literature, intended to provide a comprehensive resource for researchers and professionals in drug development. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of the compound's molecular interactions.

Core Mechanism of Action: Anti-inflammatory and Neuroprotective Effects

The primary mechanism of action of 2”-O-β-L-galactopyranosylorientin is centered on its ability to suppress inflammatory responses, particularly in immune cells such as microglia and macrophages. This is achieved through a multi-pronged approach involving the inhibition of pro-inflammatory mediators and the modulation of intracellular signaling cascades.

In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a key model for neuroinflammation, 2”-O-β-L-galactopyranosylorientin has been shown to significantly inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α)[1][2]. Furthermore, it markedly suppresses the expression of other pro-inflammatory genes, including interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2)[1][2]. This inhibitory action on key inflammatory markers underscores its potential in mitigating neuroinflammatory processes that are implicated in various neurodegenerative diseases[1][2].

The anti-inflammatory effects of 2”-O-β-L-galactopyranosylorientin are not limited to microglia. In LPS-stimulated RAW 264.7 macrophages, the compound has been observed to decrease the production of NO, IL-6, and TNF-α[3].

The molecular underpinnings of these anti-inflammatory effects lie in the compound's ability to interfere with critical signaling pathways. Specifically, 2”-O-β-L-galactopyranosylorientin suppresses the activation of the nuclear factor-kappaB (NF-κB) and the extracellular signal-regulated kinase (ERK) signaling pathways[1][2]. Concurrently, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, which is a key cellular defense mechanism against oxidative stress[1][2]. The induction of HO-1 plays a crucial role in mediating the inhibition of the NF-κB and ERK pathways, thereby contributing significantly to the anti-neuroinflammatory and neuroprotective effects of the compound[1][2].

Beyond its direct anti-inflammatory actions, 2”-O-β-L-galactopyranosylorientin is also recognized as a substrate for the multidrug resistance protein 2 (MRP2), indicating that its cellular transport involves both passive diffusion and active, transporter-mediated efflux.

Quantitative Data

The following tables summarize the quantitative data on the inhibitory effects of 2”-O-β-L-galactopyranosylorientin on the production of key inflammatory mediators in different cell lines.

Table 1: Inhibitory Effects on Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) Production in LPS-Stimulated BV-2 Microglial Cells

Concentration (µM)Inhibition of NO Production (%)Inhibition of TNF-α Production (%)
10Dose-dependent decrease notedDose-dependent decrease noted
20Dose-dependent decrease notedDose-dependent decrease noted
40Dose-dependent decrease notedDose-dependent decrease noted

Data synthesized from Zhou et al., 2014. The study reported a significant dose-dependent inhibition, though exact percentage values at each concentration are not specified in the abstract.[1]

Table 2: Effects on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)Effect on Nitric Oxide (NO)Effect on Interleukin-6 (IL-6)Effect on Tumor Necrosis Factor-alpha (TNF-α)
100-200DecreaseDecreaseDecrease

Data from Liu, L.-J., et al., 2018 as cited by a commercial supplier.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a framework for the replication and further investigation of the mechanism of action of 2”-O-β-L-galactopyranosylorientin.

Cell Culture and Treatment (BV-2 Microglial Cells)
  • Cell Line: BV-2 immortalized murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein and RNA extraction).

    • After reaching approximately 80% confluency, the cells are pre-treated with varying concentrations of 2”-O-β-L-galactopyranosylorientin (e.g., 10, 20, 40 µM) for 30 minutes.

    • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurements).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This colorimetric assay quantifies nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.

  • Procedure:

    • After cell treatment, 100 µL of culture supernatant is collected.

    • The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

  • Procedure:

    • Commercially available ELISA kits for the specific cytokines are used according to the manufacturer's instructions.

    • Briefly, culture supernatants are added to antibody-pre-coated microplates.

    • After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is then added, and the resulting color change is proportional to the amount of cytokine present.

    • The reaction is stopped, and the absorbance is read at the appropriate wavelength.

    • Cytokine concentrations are calculated based on a standard curve.

Western Blot Analysis for Protein Expression and Signaling Pathway Activation
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., p-ERK, p-p65 NF-κB).

  • Procedure:

    • Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentrations are determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
  • Principle: This method is used to measure the mRNA expression levels of target genes (e.g., Tnf-α, Il-1β, Nos2, Ptgs2).

  • Procedure:

    • Total RNA is extracted from treated cells using a suitable RNA isolation kit.

    • The concentration and purity of the RNA are determined by spectrophotometry.

    • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

    • qRT-PCR is performed using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.

    • The relative expression of the target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., Actb or Gapdh) used for normalization.

Visualizations: Signaling Pathways and Experimental Workflow

// Edges LPS -> TLR4; TLR4 -> MyD88; MyD88 -> TRAF6; TRAF6 -> TAK1; TAK1 -> IKK; TAK1 -> MEK; IKK -> IκBα [arrowhead=tee, label="inhibits"]; IκBα -> NFκB [style=dashed, arrowhead=none]; NFκB -> NFκB_nuc; MEK -> ERK; ERK -> NFκB_nuc [label="activates"]; NFκB_nuc -> Gene_Expression; LPS -> ROS [style=dotted];

// Compound action Compound -> IKK [arrowhead=tee, color="#EA4335", label="inhibits"]; Compound -> ERK [arrowhead=tee, color="#EA4335", label="inhibits"]; Compound -> Nrf2 [arrowhead=normal, color="#34A853", label="promotes dissociation"]; Nrf2 -> Keap1 [style=dashed, arrowhead=none]; Nrf2 -> Nrf2_nuc; Nrf2_nuc -> ARE; ARE -> HO1; HO1 -> IKK [arrowhead=tee, color="#EA4335", style=dotted, label="inhibits"]; HO1 -> ERK [arrowhead=tee, color="#EA4335", style=dotted, label="inhibits"]; Compound -> ROS [arrowhead=tee, color="#EA4335", label="reduces"];

} caption: "Signaling pathway of 2”-O-β-L-galactopyranosylorientin in LPS-stimulated microglia."

References

A Comprehensive Review of 2”-O-beta-L-galactopyranosylorientin: A Flavonoid Glycoside with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside that has garnered scientific interest for its potential therapeutic applications. As a member of the flavonoid family, it shares a core structure known for a wide range of biological activities. This technical guide provides a comprehensive literature review of 2”-O-beta-L-galactopyranosylorientin, summarizing its physicochemical properties, biological activities, and the experimental methodologies used to elucidate its functions. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

2”-O-beta-L-galactopyranosylorientin is a C-glycosylflavone, a subclass of flavonoids characterized by a direct carbon-carbon bond between a sugar moiety and the flavonoid aglycone. This structural feature generally enhances stability compared to O-glycosides. The compound has been isolated from several botanical sources, including the flowers of Trollius chinensis Bunge, Lophatherum gracile Brongn., and Trollius ledebouri.[1][2]

Table 1: Physicochemical Properties of 2”-O-beta-L-galactopyranosylorientin

PropertyValueSource
Molecular Formula C27H30O16[1]
Molecular Weight 610.5 g/mol [1]
CAS Number 861691-37-4[1]
Appearance Solid[1]
Solubility Soluble in DMSO[1]
Botanical Sources Trollius chinensis, Lophatherum gracile, Trollius ledebouri[1][2]

Biological Activities and Signaling Pathways

The primary reported biological activity of 2”-O-beta-L-galactopyranosylorientin is its anti-inflammatory effect. Additionally, it has been identified as a substrate for the multidrug resistance-associated protein 2 (MRP2), an important transporter in drug disposition.

Anti-inflammatory Activity

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have demonstrated the anti-inflammatory properties of 2”-O-beta-L-galactopyranosylorientin.[1][3][4] Treatment with this compound has been shown to decrease the production of key pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][3]

The underlying mechanism of this anti-inflammatory action is believed to involve the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical in the inflammatory response triggered by LPS.

LPS-induced NF-κB and MAPK signaling pathways in macrophages.
Interaction with MRP2 Transporter

2”-O-beta-L-galactopyranosylorientin has been identified as a substrate of the multidrug resistance-associated protein 2 (MRP2), also known as ABCC2.[2] MRP2 is an efflux transporter predominantly expressed in the liver, kidney, and intestine, playing a crucial role in the disposition of various drugs and endogenous compounds. The interaction of 2”-O-beta-L-galactopyranosylorientin with MRP2 suggests that its pharmacokinetic profile may be influenced by this transporter.

Quantitative Bioactivity Data

The available literature provides semi-quantitative data on the anti-inflammatory activity of 2”-O-beta-L-galactopyranosylorientin. A study by Liu et al. (2018) reported a decrease of almost 50% in the production of IL-6 and TNF-α in LPS-stimulated RAW 264.7 cells at both "higher" and "lower" tested concentrations.[3][4] The same study noted an inhibition of NO production at the "higher" concentration.[3][4] While precise IC50 values are not provided, another source indicates that these effects are observed at concentrations ranging from 100 to 200 µM.[1]

Table 2: Anti-inflammatory Activity of 2”-O-beta-L-galactopyranosylorientin in LPS-stimulated RAW 264.7 Cells

TargetActivityConcentrationSource
Nitric Oxide (NO) Inhibition"Higher concentration" (within 100-200 µM range)[1][3][4]
Interleukin-6 (IL-6) ~50% reduction"Higher and lower concentrations" (within 100-200 µM range)[1][3][4]
Tumor Necrosis Factor-α (TNF-α) ~50% reduction"Higher and lower concentrations" (within 100-200 µM range)[1][3][4]

Note: The lack of precise IC50 values in the current literature represents a research gap that warrants further investigation for a more detailed quantitative assessment of the compound's potency.

Experimental Protocols

Isolation and Purification

A general methodology for the isolation of flavonoid glycosides from Trollius species involves extraction with a polar solvent followed by chromatographic separation.

Representative Protocol for Isolation from Trollius ledebouri

  • Extraction: The air-dried and powdered flowers are extracted with a solvent such as 70% ethanol (B145695) under reflux.

  • Solvent Partitioning: The resulting extract is concentrated and partitioned successively with solvents of increasing polarity, for example, petroleum ether, ethyl acetate, and n-butanol.

  • Chromatographic Separation: The n-butanol fraction, typically rich in flavonoid glycosides, is subjected to further separation. Techniques such as high-speed counter-current chromatography (HSCCC) or column chromatography over macroporous resin (e.g., Sephadex LH-20) are commonly employed.

  • Final Purification: Fractions containing the target compound are further purified using semi-preparative high-performance liquid chromatography (HPLC) to yield 2”-O-beta-L-galactopyranosylorientin with high purity.

A representative workflow for the isolation of 2”-O-beta-L-galactopyranosylorientin.
Structural Characterization

The structure of the isolated compound is typically elucidated using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for determining the chemical structure, including the nature and position of the sugar moieties and the substitution pattern on the flavonoid backbone. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed for complete structural assignment.

Note: While the general methodology for NMR characterization of flavonoids is well-established, a specific public record of the detailed 1H and 13C NMR chemical shifts for 2”-O-beta-L-galactopyranosylorientin was not identified in the conducted literature search. This represents a data gap that would be valuable for future analytical and synthetic studies.

In Vitro Anti-inflammatory Assay

The anti-inflammatory activity is commonly assessed using the following protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Viability Assay: The cytotoxicity of 2”-O-beta-L-galactopyranosylorientin is determined using an MTT assay to establish non-toxic concentrations for subsequent experiments.

  • LPS Stimulation: Cells are pre-treated with various concentrations of 2”-O-beta-L-galactopyranosylorientin for a defined period (e.g., 1 hour) and then stimulated with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokines (IL-6, TNF-α): The levels of IL-6 and TNF-α in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

MRP2 Substrate Assay (Vesicular Transport Assay)

This assay determines if a compound is a substrate of the MRP2 transporter.

  • Vesicle Preparation: Inside-out membrane vesicles are prepared from cells overexpressing human MRP2 (e.g., Sf9 insect cells).

  • Transport Reaction: The vesicles are incubated with a known fluorescent or radiolabeled MRP2 substrate (e.g., estradiol-17-β-D-glucuronide) in the presence and absence of ATP and the test compound (2”-O-beta-L-galactopyranosylorientin).

  • Separation and Quantification: The reaction is stopped, and the vesicles are separated from the incubation medium by rapid filtration. The amount of labeled substrate transported into the vesicles is quantified.

  • Data Analysis: A decrease in the transport of the known substrate in the presence of 2”-O-beta-L-galactopyranosylorientin indicates that it is a substrate or inhibitor of MRP2.

Workflow for the MRP2 vesicular transport assay.

Conclusion and Future Directions

2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside with demonstrated anti-inflammatory properties and interaction with the MRP2 transporter. The available data suggests its potential as a lead compound for the development of anti-inflammatory agents. However, several research gaps need to be addressed to fully understand its therapeutic potential.

Future research should focus on:

  • Quantitative Bioactivity: Determining the precise IC50 values for the inhibition of key inflammatory mediators to accurately assess its potency.

  • Detailed Mechanistic Studies: Elucidating the specific molecular targets within the NF-κB and MAPK signaling pathways.

  • Pharmacokinetic Studies: Conducting in vivo studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, particularly in relation to its interaction with MRP2.

  • Comprehensive Characterization: Publishing the complete 1H and 13C NMR spectral data to facilitate its identification and synthesis.

  • Broader Bioactivity Screening: Investigating other potential biological activities, such as antioxidant, anticancer, or neuroprotective effects, which are common among flavonoids.

Addressing these areas will provide a more complete understanding of the pharmacological profile of 2”-O-beta-L-galactopyranosylorientin and pave the way for its potential development as a therapeutic agent.

References

The Enigmatic Final Step: A Technical Guide to the Putative Biosynthesis of 2”-O-beta-L-galactopyranosylorientin in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2”-O-beta-L-galactopyranosylorientin, a C-glycosylflavonoid O-glycoside, holds significant interest for its potential pharmacological activities. While the general biosynthetic pathway of its core structure, the C-glycosylflavone orientin (B1677486), is relatively well-understood, the specific enzymatic step leading to the final galactosylation remains uncharacterized. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of 2”-O-beta-L-galactopyranosylorientin in plants. It details the established enzymatic reactions leading to the formation of orientin from primary metabolites and proposes the final O-galactosylation step. This guide also furnishes detailed, synthesized experimental protocols for the identification, characterization, and kinetic analysis of the yet-to-be-discovered UDP-galactose:orientin 2”-O-galactosyltransferase. The information presented herein is intended to serve as a foundational resource for researchers aiming to elucidate this specific biosynthetic pathway, enabling future metabolic engineering and synthetic biology efforts for the production of this promising bioactive compound.

Introduction

Flavonoids are a diverse class of plant secondary metabolites renowned for their wide range of biological activities, making them attractive candidates for drug development. Among these, C-glycosylflavonoids, characterized by a sugar moiety directly attached to the flavonoid aglycone via a carbon-carbon bond, exhibit enhanced stability and bioavailability compared to their O-glycoside counterparts. 2”-O-beta-L-galactopyranosylorientin is a diglycosylated flavonoid, featuring an 8-C-glucosyl luteolin (B72000) (orientin) core with an additional galactose unit O-linked to the 2”-position of the glucose. This compound has been isolated from various plant species, including Trollius chinensis and Lophatherum gracile. While the biosynthesis of the orientin backbone is understood to follow the general flavonoid pathway, the specific enzyme catalyzing the final galactosylation step has not yet been identified or characterized. This guide synthesizes the current knowledge to propose a complete biosynthetic pathway and provides the necessary technical framework for its experimental validation.

The Putative Biosynthetic Pathway of 2”-O-beta-L-galactopyranosylorientin

The biosynthesis of 2”-O-beta-L-galactopyranosylorientin can be conceptually divided into three main stages:

  • Formation of the Flavanone (B1672756) Precursor (Naringenin) via the general phenylpropanoid pathway.

  • Synthesis of the C-glycosylflavone Orientin from naringenin (B18129).

  • O-galactosylation of Orientin to yield the final product.

Stage 1: The General Phenylpropanoid Pathway

The initial steps of flavonoid biosynthesis are well-established and shared among most plant species. The pathway commences with the aromatic amino acid L-phenylalanine.

Phenylpropanoid_Pathway L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone (B49325) p_Coumaroyl_CoA->Naringenin_Chalcone CHS (with 3x Malonyl-CoA) Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI

Caption: General Phenylpropanoid Pathway to Naringenin.

A series of enzymatic reactions converts L-phenylalanine into p-Coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA by Chalcone Synthase (CHS) to form naringenin chalcone. Subsequent stereospecific cyclization by Chalcone Isomerase (CHI) yields the flavanone naringenin.

EnzymeAbbreviationFunction
Phenylalanine Ammonia-LyasePALDeaminates L-phenylalanine to cinnamic acid.
Cinnamate 4-HydroxylaseC4HHydroxylates cinnamic acid to p-coumaric acid.
4-Coumarate:CoA Ligase4CLActivates p-coumaric acid to p-coumaroyl-CoA.
Chalcone SynthaseCHSCondenses p-coumaroyl-CoA with three malonyl-CoA molecules.
Chalcone IsomeraseCHICatalyzes the cyclization of naringenin chalcone to naringenin.
Stage 2: Biosynthesis of Orientin

The formation of the C-glycosylflavone orientin from naringenin involves hydroxylation, C-glycosylation, and subsequent dehydration.

Orientin_Biosynthesis Naringenin Naringenin Eriodictyol (B191197) Eriodictyol Naringenin->Eriodictyol F3'H Luteolin Luteolin Eriodictyol->Luteolin FNS Two_hydroxyeriodictyol 2-Hydroxyeriodictyol Eriodictyol->Two_hydroxyeriodictyol F2H Orientin Orientin (Luteolin-8-C-glucoside) Luteolin->Orientin CGT (alternative) Two_hydroxyeriodictyol->Orientin CGT (with UDP-Glucose)

Caption: Biosynthesis Pathway of Orientin.

Naringenin is first hydroxylated at the 3' position of the B-ring by Flavonoid 3'-Hydroxylase (F3'H) to yield eriodictyol. From eriodictyol, two routes to orientin are proposed. The more accepted route involves the conversion of eriodictyol to 2-hydroxyeriodictyol by Flavanone 2-Hydroxylase (F2H) . This is followed by C-glucosylation at the 8-position by a C-glucosyltransferase (CGT) , using UDP-glucose as the sugar donor, and subsequent dehydration to form orientin. An alternative, though less substantiated, pathway suggests the direct conversion of eriodictyol to luteolin by Flavone (B191248) Synthase (FNS) , followed by C-glucosylation.

EnzymeAbbreviationFunction
Flavonoid 3'-HydroxylaseF3'HHydroxylates naringenin to eriodictyol.
Flavanone 2-HydroxylaseF2HHydroxylates eriodictyol to 2-hydroxyeriodictyol.
C-glucosyltransferaseCGTTransfers a glucose moiety from UDP-glucose to the 8-position of 2-hydroxyeriodictyol.
Flavone SynthaseFNSConverts flavanones to flavones (alternative pathway).
Stage 3: The Putative Final Step - O-Galactosylation of Orientin

The final step in the biosynthesis of 2”-O-beta-L-galactopyranosylorientin is the attachment of a galactose molecule to the 2”-hydroxyl group of the C-linked glucose of orientin. This reaction is catalyzed by a putative UDP-galactose:orientin 2”-O-galactosyltransferase .

Caption: Proposed Final Step in the Biosynthesis.

This proposed enzyme belongs to the family of UDP-glycosyltransferases (UGTs), which are known to be involved in the glycosylation of a wide range of plant secondary metabolites. The identification and characterization of this specific galactosyltransferase are crucial for fully elucidating the biosynthetic pathway.

Experimental Protocols for the Identification and Characterization of the Putative Orientin 2”-O-Galactosyltransferase

The following protocols are synthesized from established methodologies for the study of plant glycosyltransferases and can be adapted for the discovery and characterization of the enzyme responsible for the final step in 2”-O-beta-L-galactopyranosylorientin biosynthesis.

Identification of Candidate Genes

Gene_Identification_Workflow Plant_Tissue Plant Tissue Collection (e.g., Trollius chinensis) RNA_Seq Transcriptome Sequencing (RNA-Seq) Plant_Tissue->RNA_Seq Bioinformatics Bioinformatic Analysis (Homology search, co-expression analysis) RNA_Seq->Bioinformatics Candidate_Genes Candidate UGT Genes Bioinformatics->Candidate_Genes

Caption: Workflow for Candidate Gene Identification.

  • Plant Material: Collect tissues from a plant known to produce 2”-O-beta-L-galactopyranosylorientin (e.g., flowers of Trollius chinensis) at a developmental stage where the compound is abundant.

  • Transcriptome Analysis: Perform RNA-sequencing (RNA-Seq) on the collected tissues to obtain a comprehensive profile of expressed genes.

  • Bioinformatic Analysis:

    • Identify all putative UDP-glycosyltransferase (UGT) sequences in the transcriptome data based on conserved domains (e.g., the PSPG box).

    • Perform phylogenetic analysis with known flavonoid glycosyltransferases to identify candidates that cluster with known galactosyltransferases.

    • Conduct co-expression analysis to identify UGT genes whose expression patterns correlate with the accumulation of 2”-O-beta-L-galactopyranosylorientin.

Heterologous Expression and Purification of Recombinant Protein
  • Cloning: Amplify the open reading frames of candidate UGT genes by PCR and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast) with a purification tag (e.g., His-tag, GST-tag).

  • Heterologous Expression: Transform the expression constructs into a suitable host (E. coli BL21(DE3) is commonly used). Induce protein expression under optimized conditions (e.g., IPTG concentration, temperature, induction time).

  • Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). Confirm the purity and size of the protein by SDS-PAGE.

In Vitro Enzyme Assay
  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified recombinant UGT enzyme

    • Orientin (substrate)

    • UDP-galactose (sugar donor)

    • Buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.0-8.0)

    • Divalent cations (e.g., MgCl2 or MnCl2, if required)

  • Incubation: Incubate the reaction mixture at an optimal temperature (typically 25-37°C) for a defined period.

  • Reaction Termination and Analysis: Stop the reaction by adding an organic solvent (e.g., methanol (B129727) or acetonitrile) or acid. Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of 2”-O-beta-L-galactopyranosylorientin.

Biochemical Characterization and Kinetic Analysis

Once enzymatic activity is confirmed, a detailed biochemical characterization should be performed.

ParameterExperimental Approach
Substrate Specificity Test the enzyme activity with a range of flavonoid acceptors (e.g., other C-glycosylflavones, flavone aglycones) and sugar donors (e.g., UDP-glucose, UDP-rhamnose).
Optimal pH Perform enzyme assays in buffers with a range of pH values (e.g., pH 4.0 to 10.0).
Optimal Temperature Conduct enzyme assays at various temperatures (e.g., 20°C to 50°C).
Kinetic Parameters Determine the Michaelis-Menten constants (Km and Vmax) for both orientin and UDP-galactose by varying the concentration of one substrate while keeping the other saturated.

Quantitative Data

As the specific UDP-galactose:orientin 2”-O-galactosyltransferase has not yet been characterized, no quantitative data for this enzyme is available in the literature. The following table provides a template for the presentation of kinetic data once the enzyme is successfully characterized.

SubstrateKm (µM)Vmax (pkat/mg protein)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)
Orientin TBDTBDTBDTBD
UDP-Galactose TBDTBDTBDTBD
Other tested substratesTBDTBDTBDTBD
TBD: To be determined

Conclusion and Future Perspectives

The biosynthesis of the pharmacologically promising C-glycosylflavonoid O-glycoside, 2”-O-beta-L-galactopyranosylorientin, likely follows the general flavonoid pathway to produce the orientin core, followed by a final, uncharacterized O-galactosylation step. The identification and characterization of the putative UDP-galactose:orientin 2”-O-galactosyltransferase are paramount for a complete understanding of this pathway. The experimental framework provided in this guide offers a clear roadmap for researchers to isolate the responsible gene, express the active enzyme, and determine its biochemical properties. The successful elucidation of this pathway will not only fill a knowledge gap in plant secondary metabolism but also pave the way for the biotechnological production of 2”-O-beta-L-galactopyranosylorientin and its analogs for potential therapeutic applications. Future research should focus on transcriptome mining in Trollius and Lophatherum species, followed by the functional characterization of candidate UGTs as outlined.

An In-depth Technical Guide to 2”-O-beta-L-galactopyranosylorientin (CAS Number: 861691-37-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with the CAS number 861691-37-4, is a natural compound that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical identity, biological activities, and the molecular mechanisms underlying its effects, with a focus on its anti-inflammatory and neuroprotective potential. The information is curated to support research and development efforts in the fields of pharmacology and drug discovery.

Chemical and Physical Properties

2”-O-beta-L-galactopyranosylorientin, also known as Orientin-2''-O-β-L-galactoside, is a C-glycosylflavone. It is structurally characterized by an orientin (B1677486) aglycone to which a beta-L-galactopyranosyl moiety is attached at the 2” position of the glucose sugar. This compound is found in various medicinal plants, including Trollius chinensis, Lophatherum gracile, and Trollius ledebouri.[1]

Table 1: Physicochemical Properties of 2”-O-beta-L-galactopyranosylorientin

PropertyValueSource
CAS Number 861691-37-4[2]
Molecular Formula C27H30O16[1][2]
Molecular Weight 610.5 g/mol [1]
Appearance Solid[2]
Solubility Soluble in DMSO[2]
Synonyms Orientin-2''-O-β-L-galactoside[2]

Biological Activities and Mechanism of Action

2”-O-beta-L-galactopyranosylorientin has demonstrated significant anti-inflammatory and anti-neuroinflammatory activities in preclinical studies.

Anti-inflammatory Activity

In a study utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, 2”-O-beta-L-galactopyranosylorientin was shown to inhibit the production of key pro-inflammatory mediators.[3] Specifically, it decreased the levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) at concentrations ranging from 100 to 200 µM.[2]

Anti-neuroinflammatory and Neuroprotective Effects

Research on LPS-stimulated BV-2 microglial cells revealed the anti-neuroinflammatory potential of this compound, referred to in the study as orientin-2"-O-galactopyranoside (OGA). It significantly inhibited the production of NO and TNF-α. Furthermore, it suppressed the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-1β (IL-1β). These effects are attributed to its ability to modulate specific signaling pathways. Additionally, the compound demonstrated neuroprotective effects by reducing the cytotoxicity of activated microglia towards HT-22 neuroblastoma cells in a co-culture system.

Interaction with Drug Transporters

2”-O-beta-L-galactopyranosylorientin has been identified as a substrate of the multidrug resistance protein 2 (MRP2), an ATP-binding cassette (ABC) transporter involved in the efflux of various substances from cells.[4] This interaction suggests a potential role in cellular detoxification and may influence the compound's pharmacokinetic profile.

Signaling Pathways

The anti-inflammatory and neuroprotective effects of 2”-O-beta-L-galactopyranosylorientin are mediated through the modulation of key intracellular signaling pathways.

Inhibition of NF-κB and ERK Signaling Pathways

In LPS-stimulated microglial cells, 2”-O-beta-L-galactopyranosylorientin (OGA) was found to suppress the activation of nuclear factor-kappa B (NF-κB) and the extracellular signal-regulated kinase (ERK) pathway. The NF-κB pathway is a central regulator of inflammatory gene expression, while the ERK pathway is a component of the mitogen-activated protein kinase (MAPK) cascade, also implicated in inflammation. By inhibiting these pathways, the compound effectively reduces the expression of pro-inflammatory genes.

Caption: Inhibition of NF-κB and ERK Signaling Pathways.

Activation of NRF2/HO-1 Pathway

The compound was also observed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway in microglial cells. The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Activation of this pathway leads to the expression of antioxidant and cytoprotective genes, such as HO-1, which helps to mitigate oxidative stress associated with inflammation.

Caption: Activation of the Nrf2/HO-1 Antioxidant Pathway.

Experimental Protocols

The following are summaries of the experimental methodologies used in the key studies investigating the biological activities of 2”-O-beta-L-galactopyranosylorientin.

Anti-inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: Murine macrophage RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were pre-treated with various concentrations of 2”-O-beta-L-galactopyranosylorientin for a specified period, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of NO in the culture supernatant was determined using the Griess reagent assay.

  • Cytokine Measurement (TNF-α and IL-6): The levels of TNF-α and IL-6 in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Cell Viability Assay: The effect of the compound on cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Anti-neuroinflammatory Assay in BV-2 Microglia
  • Cell Culture: Murine microglial BV-2 cells were maintained in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Similar to the macrophage assay, BV-2 cells were pre-treated with 2”-O-beta-L-galactopyranosylorientin (OGA) before being stimulated with LPS.

  • Western Blot Analysis: To assess the activation of signaling pathways, cell lysates were subjected to SDS-PAGE and transferred to PVDF membranes. The membranes were then probed with primary antibodies against total and phosphorylated forms of NF-κB p65 and ERK, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Gene Expression Analysis: The mRNA levels of iNOS, COX-2, TNF-α, and IL-1β were quantified by real-time quantitative PCR (RT-qPCR) using specific primers.

  • Co-culture with HT-22 Neurons: To evaluate neuroprotective effects, BV-2 cells were treated with the compound and LPS, and then the conditioned medium was transferred to HT-22 neuronal cell cultures. Neuronal cell viability was subsequently assessed.

Synthesis

Currently, there is limited information available in the public domain regarding the specific chemical synthesis of 2”-O-beta-L-galactopyranosylorientin. The compound is primarily obtained through isolation from its natural plant sources. General methods for the synthesis of flavonoid O-glycosides typically involve the protection of hydroxyl groups on the flavonoid aglycone, followed by glycosylation with a suitable sugar donor, and subsequent deprotection. Enzymatic synthesis using glycosyltransferases is also a potential route for the regioselective synthesis of such compounds.

Pharmacokinetics and ADME Profile

Specific pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for 2”-O-beta-L-galactopyranosylorientin are not extensively documented. However, based on the general properties of flavonoid glycosides, it is anticipated that its oral bioavailability may be limited due to its hydrophilic nature and potential for enzymatic hydrolysis in the gastrointestinal tract. Its identification as a substrate for the MRP2 transporter suggests that it may undergo active efflux from cells, which would influence its distribution and elimination. Further in vivo studies are required to fully characterize its pharmacokinetic profile.

Conclusion

2”-O-beta-L-galactopyranosylorientin is a promising natural compound with well-documented anti-inflammatory and neuroprotective properties. Its mechanism of action involves the modulation of key signaling pathways, including the inhibition of NF-κB and ERK and the activation of the Nrf2/HO-1 pathway. While further research is needed to elucidate its synthesis, pharmacokinetic profile, and full therapeutic potential, the existing data provide a strong rationale for its continued investigation as a lead compound for the development of novel anti-inflammatory and neuroprotective agents. This technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing the study of this compelling molecule.

References

A Technical Guide to the Anti-inflammatory Effects of 2”-O-β-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory properties of 2”-O-β-L-galactopyranosylorientin (OGA), a flavonoid C-glycoside found in plant species such as Trollius chinensis. The document elucidates the compound's mechanism of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key in vitro assays are provided to enable replication and further investigation. The guide also includes visualizations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. Microglial activation, in particular, is a major contributor to neuroinflammation and subsequent neurodegeneration.[1] 2”-O-β-L-galactopyranosylorientin (OGA) has emerged as a potent anti-inflammatory agent, demonstrating significant inhibitory effects on key inflammatory mediators in cellular models.[1][2] This guide synthesizes the current knowledge on OGA, focusing on its molecular mechanisms, quantitative effects, and the experimental designs used to evaluate its activity.

Mechanism of Action

OGA exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating pro-inflammatory and antioxidant signaling pathways in immune cells such as microglia and macrophages.[1][2] The core mechanisms include the suppression of pro-inflammatory enzymes and cytokines via inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the simultaneous activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1]

Inhibition of Pro-inflammatory Mediators

OGA significantly inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] These two enzymes are critical for the synthesis of key inflammatory mediators. iNOS produces large quantities of NO, a free radical that contributes to inflammatory damage, while COX-2 is responsible for producing prostaglandins, which are central to the inflammatory response.[3]

Reduction of Pro-inflammatory Cytokines

The compound has been shown to markedly decrease the expression and production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1] These cytokines are pivotal in amplifying the inflammatory cascade, recruiting immune cells, and driving tissue damage.[4] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, OGA has been observed to decrease the production of TNF-α and IL-6 at concentrations ranging from 100 to 200 µM.[2]

Modulation of Intracellular Signaling Pathways

The anti-inflammatory effects of OGA are rooted in its ability to interfere with upstream signaling cascades.

  • NF-κB Pathway: OGA suppresses the activation of the NF-κB pathway, a master regulator of inflammation.[1] It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This blockade halts the transcription of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-1β.[1]

  • MAPK Pathway: The compound specifically inhibits the phosphorylation of the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway.[1] The MAPK cascade is crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[5]

  • Nrf2/HO-1 Antioxidant Pathway: Concurrently with its anti-inflammatory action, OGA promotes an antioxidant response by activating the Nrf2/heme oxygenase-1 (HO-1) pathway.[1] It enhances the nuclear translocation of Nrf2, which in turn upregulates the expression of the potent antioxidant enzyme HO-1. This action helps to mitigate the oxidative stress that often accompanies and exacerbates inflammation.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of 2”-O-β-L-galactopyranosylorientin on various inflammatory markers in LPS-stimulated BV-2 microglial cells. Data is compiled from densitometric analysis and immunoassays reported in the primary literature.

Table 1: Effect of OGA on Pro-inflammatory Mediator Production

MarkerConcentrationMethodResultReference
Nitric Oxide (NO)12.5, 25, 50 µMGriess AssayDose-dependent reductionLou et al., 2014
TNF-α12.5, 25, 50 µMELISADose-dependent reductionLou et al., 2014
IL-1β (mRNA)50 µMqRT-PCRSignificant reductionLou et al., 2014

Table 2: Effect of OGA on Pro-inflammatory Enzyme Expression

ProteinConcentrationMethodResultReference
iNOS12.5, 25, 50 µMWestern BlotDose-dependent reductionLou et al., 2014
COX-212.5, 25, 50 µMWestern BlotDose-dependent reductionLou et al., 2014

Table 3: Effect of OGA on Signaling Pathway Activation

Phospho-ProteinConcentrationMethodResultReference
p-p65 (NF-κB)50 µMWestern BlotSignificant reductionLou et al., 2014
p-ERK (MAPK)50 µMWestern BlotSignificant reductionLou et al., 2014
Nrf2 (nuclear)50 µMWestern BlotSignificant increaseLou et al., 2014
HO-112.5, 25, 50 µMWestern BlotDose-dependent increaseLou et al., 2014

Visualized Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the molecular pathways and experimental procedures described in this guide.

G cluster_workflow Overall Experimental Workflow cluster_analysis Downstream Analysis c1 BV-2 Cell Culture c2 Pre-treatment with OGA (12.5, 25, 50 µM) c1->c2 c3 Inflammatory Stimulation (1 µg/mL LPS) c2->c3 c4 Sample Collection (Supernatant & Cell Lysate) c3->c4 a1 Griess Assay (NO) c4->a1 a2 ELISA (TNF-α) c4->a2 a3 qRT-PCR (iNOS, COX-2, TNF-α, IL-1β) c4->a3 a4 Western Blot (NF-κB, MAPK, Nrf2 Pathways) c4->a4

Caption: High-level experimental workflow for in vitro analysis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK MEK MEK MyD88->MEK IκBα_p65 IκBα-p65 Complex IKK->IκBα_p65 phosphorylates IκBα IκBα IκBα p65 p65 p65_nuc p65 p65->p65_nuc translocates IκBα_p65->p65 releases ERK ERK MEK->ERK phosphorylates AP1 AP-1 ERK->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates OGA 2"-O-G-orientin OGA->IKK inhibits OGA->ERK inhibits phosphorylation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) p65_nuc->Genes activates transcription AP1_nuc->Genes activates transcription LPS LPS LPS->TLR4

Caption: Inhibition of NF-κB and MAPK pathways by OGA.

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by OGA.

Key Experimental Protocols

The following protocols are generalized methodologies based on standard procedures for the assays used to characterize OGA's anti-inflammatory effects in LPS-stimulated BV-2 microglial cells.

Cell Culture and Treatment
  • Cell Line: BV-2 murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed cells in appropriate plates (e.g., 96-well for NO assay, 6-well for Western Blot/qRT-PCR) and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat cells with desired concentrations of OGA (e.g., 12.5, 25, 50 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate cells with 1 µg/mL of Lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for NO/cytokine analysis, shorter times for phosphorylation studies).

Nitric Oxide (NO) Assay (Griess Assay)
  • Sample Collection: After the treatment period, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reagent: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Reaction: Add 50-100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite (B80452) concentration based on a standard curve generated using known concentrations of sodium nitrite.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent) according to the manufacturer's protocol. Assess RNA quality and quantity via spectrophotometry.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and specific primers for target genes (iNOS, COX-2, TNF-α, IL-1β) and a reference gene (e.g., β-actin or GAPDH).

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene.

Western Blot Analysis
  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p65, p-ERK, ERK, Nrf2, HO-1, β-actin) diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Quantification: Perform densitometric analysis using software like ImageJ, normalizing the expression of target proteins to a loading control (e.g., β-actin).

Conclusion and Future Directions

2”-O-β-L-galactopyranosylorientin demonstrates significant and multifaceted anti-inflammatory and antioxidant activities at the cellular level. Its ability to concurrently inhibit the NF-κB and MAPK pathways while activating the Nrf2/HO-1 pathway makes it a compelling candidate for further development as a therapeutic agent for inflammatory conditions, particularly those with a neuroinflammatory component. Future research should focus on in vivo studies to validate these findings in disease models, alongside comprehensive pharmacokinetic and safety profiling to assess its drug-like properties.

References

Methodological & Application

Application Note: HPLC Analysis of 2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2"-O-beta-L-galactopyranosylorientin is a flavonoid glycoside found in medicinal plants such as Trollius ledebouri and Lophatherum gracile Brongn.[1][2][3] As a derivative of orientin, it belongs to a class of compounds known for their potential therapeutic properties. Accurate and reliable analytical methods are crucial for the qualitative and quantitative assessment of this compound in plant extracts and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flavonoids due to its high resolution and sensitivity.[4] This document provides a detailed protocol for the HPLC analysis of this compound.

Principle

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase using a gradient elution of an acidified aqueous mobile phase and an organic modifier. The analyte is detected based on its UV absorbance or light scattering properties.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to ensure accurate quantification and to protect the analytical column.

1.1. Materials and Reagents

  • Dried plant material (e.g., flowers of Trollius ledebouri or leaves of Lophatherum gracile)

  • Methanol (B129727) (HPLC grade)

  • Ethanol (B145695) (50%)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (analytical grade)

  • Syringe filters (0.45 µm, PTFE or nylon)

1.2. Extraction Protocol

  • Weigh accurately about 1.0 g of the powdered, dried plant material.

  • Transfer the powder to a suitable extraction vessel.

  • Add 20 mL of 50% ethanol as the extraction solvent.

  • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis

2.1. Instrumentation and Columns

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD).

  • Analytical column: C18, 4.6 x 250 mm, 5 µm particle size.

2.2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound, based on methods for structurally similar compounds.

ParameterRecommended Condition
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 348 nm (for DAD)

Table 1: HPLC Chromatographic Conditions

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
207030
305050
402080
459010
559010

2.3. Standard Preparation

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

Method Validation

For quantitative analysis, the method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Table 3: Method Validation Parameters (Hypothetical Data)

ParameterSpecificationResult
Linearity (R²) ≥ 0.9990.9995
Range (µg/mL) 1 - 1001 - 100
Limit of Detection (LOD) (µg/mL) Report0.2
Limit of Quantification (LOQ) (µg/mL) Report0.7
Precision (%RSD) ≤ 2.0%< 1.5%
Accuracy (% Recovery) 98 - 102%99.5%

Data Presentation

The quantitative data for the analysis of this compound in a sample extract is presented below.

Table 4: Quantitative Analysis of this compound in a Plant Extract (Hypothetical Data)

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Amount in Sample (mg/g)
Plant Extract 115.812543625.10.502
Plant Extract 215.913897227.80.556

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Plant Material weigh Weighing start->weigh extract Ultrasonic Extraction (50% Ethanol) weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc_inject HPLC Injection filter->hplc_inject separation C18 Column Separation (Gradient Elution) hplc_inject->separation detection DAD Detection (348 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (External Standard) integration->quantification report Final Report quantification->report

Caption: HPLC analysis workflow for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The described method, including sample preparation, chromatographic conditions, and data analysis, is suitable for the accurate quantification of this flavonoid glycoside in plant materials and other matrices. Adherence to this protocol will enable researchers, scientists, and drug development professionals to obtain reliable and reproducible results for quality control and research purposes.

References

Application Notes and Protocols for the Quantitative Analysis of 2"-O-beta-L-galactopyranosylorientin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2"-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside found in various medicinal plants, notably in the genera Trollius and Lophatherum.[1][2][3][4] As a bioactive constituent, its quantitative analysis is crucial for the quality control of herbal materials and derived products. This document provides detailed application notes and protocols for the quantitative determination of this compound in plant extracts using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Data Presentation

The following tables summarize the quantitative data for this compound found in various plant species and the different extraction methods employed.

Table 1: Quantitative Content of this compound in Different Plant Species

Plant SpeciesPlant PartAnalytical MethodConcentration (mg/g of dry weight)Reference
Trollius ledebouriFlowerUPLC-ESI-MS/MS0.54[5][6]
Trollius chinensisFlowerHPLC-DADVaries[1]
Lophatherum gracileWhole PlantHPLC-DADVaries[2][7]

Table 2: Influence of Extraction Solvents on the Yield of this compound

Plant MaterialExtraction SolventExtraction MethodRelative YieldReference
Trollius sp. FlowersMethanol (B129727)SonicationHigh[1]
Trollius sp. Flowers50% MethanolSonicationModerate[1]
Trollius sp. FlowersDeep Eutectic Solvent (Choline chloride/zinc bromide)SonicationVery High[1]
Arnebia benthamiiMethanolSoxhletGood for flavonoids[8]
Arnebia benthamiiEthanolSoxhletGood for flavonoids[8]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of this compound from dried plant material. Optimization may be required depending on the specific plant matrix.

Materials and Reagents:

  • Dried and powdered plant material (e.g., flowers of Trollius sp.)

  • Methanol (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1.0 g of the powdered plant material into a conical flask.

  • Add 20 mL of 70% methanol.

  • Sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process (steps 2-5) on the plant residue twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Redissolve the dried extract in 5 mL of methanol.

  • Filter the solution through a 0.45 µm syringe filter prior to chromatographic analysis.

Workflow for Plant Sample Extraction

plant_material Powdered Plant Material add_solvent Add 70% Methanol plant_material->add_solvent sonicate Ultrasonic Extraction (30 min) add_solvent->sonicate centrifuge Centrifuge (4000 rpm, 10 min) sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant residue Residue centrifuge->residue combine_supernatants Combine Supernatants supernatant->combine_supernatants repeat_extraction Repeat Extraction (x2) residue->repeat_extraction repeat_extraction->add_solvent evaporate Evaporate to Dryness combine_supernatants->evaporate redissolve Redissolve in Methanol evaporate->redissolve filter Filter (0.45 µm) redissolve->filter final_extract Final Extract for Analysis filter->final_extract

Caption: Workflow for the extraction of this compound.

Quantitative Analysis by HPLC-DAD

This protocol provides a starting point for the quantitative analysis of this compound using HPLC with Diode Array Detection.[1][9]

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Acetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-20 min: 15% B

    • 20-30 min: 15-25% B

    • 30-35 min: 25-15% B

    • 35-40 min: 15% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 340 nm.[1]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

  • Sample Analysis: Inject the prepared plant extract and calibration standards into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

Logical Flow for HPLC-DAD Quantification

cluster_prep Preparation cluster_analysis HPLC-DAD Analysis cluster_quant Quantification standard_prep Prepare Standard Solutions hplc_run Inject Standards and Sample standard_prep->hplc_run sample_prep Prepare Plant Extract sample_prep->hplc_run get_data Acquire Chromatograms at 340 nm hplc_run->get_data calibration_curve Construct Calibration Curve get_data->calibration_curve quantify_sample Determine Concentration in Sample get_data->quantify_sample calibration_curve->quantify_sample

Caption: Logical workflow for HPLC-DAD quantification.

Quantitative Analysis by UPLC-MS/MS

This protocol outlines a sensitive and selective method for the quantification of this compound using UPLC-MS/MS, particularly suitable for complex matrices.[5][6]

Instrumentation and Conditions:

  • UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A 20-minute gradient from 10% to 40% B is a good starting point.[5]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Negative ESI.

  • MRM Transitions:

    • Precursor Ion (m/z): 609.1 [M-H]⁻

    • Product Ions (m/z): To be determined by direct infusion of a standard solution. Common fragment ions for flavonoid C-glycosides involve losses of water and cross-ring cleavages of the sugar moieties.

  • MS Parameters: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC-DAD protocol.

  • MS Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions, cone voltage, and collision energy.

  • Analysis: Inject the prepared standards and samples into the UPLC-MS/MS system.

  • Quantification: Create a calibration curve and quantify the analyte in the samples as described for the HPLC-DAD method.

Experimental Workflow for UPLC-MS/MS Analysis

start Start prep Sample and Standard Preparation start->prep ms_optim MS Parameter Optimization (Direct Infusion) prep->ms_optim uplc_ms_run UPLC-MS/MS Analysis (MRM Mode) prep->uplc_ms_run ms_optim->uplc_ms_run data_proc Data Processing uplc_ms_run->data_proc quant Quantification data_proc->quant end End quant->end

Caption: Workflow for UPLC-MS/MS quantitative analysis.

Quantitative Analysis by HPTLC

This HPTLC method is suitable for the rapid screening and quantification of this compound in a large number of samples.[10][11]

Instrumentation and Materials:

  • HPTLC Plates: Silica gel 60 F254 plates (20 x 10 cm).

  • Sample Applicator: Linomat 5 or equivalent.

  • Developing Chamber: Twin trough chamber.

  • Densitometer: TLC scanner with a UV-Vis detector.

  • Mobile Phase: Toluene: Ethyl acetate: Formic acid (6:4:0.3, v/v/v).[10]

Procedure:

  • Plate Preparation: Pre-wash the HPTLC plates with methanol and activate at 110°C for 30 minutes.

  • Sample Application: Apply 5 µL of the standard solutions and sample extracts as 8 mm bands, 10 mm from the bottom of the plate, with a distance of 10 mm between bands.

  • Chromatogram Development: Develop the plate in a saturated twin trough chamber with the mobile phase to a distance of 80 mm.

  • Drying: Dry the plate in a stream of warm air.

  • Densitometric Analysis: Scan the plate at 366 nm in absorbance-reflectance mode.[10]

  • Quantification: Generate a calibration curve from the peak areas of the standards and use it to determine the concentration of this compound in the samples.

HPTLC Analysis Workflow

plate_prep Plate Preparation sample_app Sample Application plate_prep->sample_app development Chromatogram Development sample_app->development drying Plate Drying development->drying scanning Densitometric Scanning drying->scanning quantification Quantification scanning->quantification

Caption: Workflow for the quantitative analysis by HPTLC.

Method Validation

All analytical methods should be validated according to ICH guidelines to ensure their suitability for the intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Signaling Pathway (Illustrative)

While this compound is a secondary metabolite and does not have a "signaling pathway" in the traditional sense, its biosynthesis is part of the broader flavonoid biosynthesis pathway. The following diagram illustrates a simplified overview of the flavonoid biosynthesis pathway leading to flavone (B191248) C-glycosides.

Caption: Simplified flavonoid biosynthesis pathway leading to this compound.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 2"-O-β-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2"-O-β-L-galactopyranosylorientin is a flavone (B191248) C,O-diglycoside, a class of natural products exhibiting a wide range of pharmacological activities. Structurally, it consists of a luteolin (B72000) aglycone, a C-glycosidically linked glucose moiety at position 8, and an O-glycosidically linked galactose at the 2" position of the glucose. Accurate structural characterization is paramount for research and development, and tandem mass spectrometry (MS/MS) is a powerful tool for this purpose. This document outlines the characteristic fragmentation patterns of 2"-O-β-L-galactopyranosylorientin observed in negative ion electrospray ionization mass spectrometry and provides a detailed protocol for its analysis.

Molecular Structure and Fragmentation Principles The fragmentation of C,O-diglycosyl flavonoids like 2"-O-β-L-galactopyranosylorientin is a multi-step process. In negative ion mode, the initial and most facile fragmentation is the cleavage of the O-glycosidic bond, resulting in the neutral loss of the terminal sugar moiety. Subsequent fragmentation involves characteristic cross-ring cleavages of the inner C-linked sugar, which are diagnostic for C-glycosides.

  • Initial O-glycosidic Cleavage: The bond between the galactose and the glucose (a 2"-O-linkage) is the most labile. This results in the loss of a hexose (B10828440) unit (Galactose, 162.05 Da).

  • C-glycoside Fragmentation: Following the loss of the outer sugar, the remaining C-glycosylflavone (Orientin) undergoes further fragmentation. This process is characterized by cross-ring cleavages of the C-linked glucose, leading to key neutral losses of 90.03 Da (C₃H₆O₃) and 120.04 Da (C₄H₈O₄). Additional water losses (18.01 Da) are also commonly observed.

Quantitative Data Summary

The fragmentation of 2"-O-β-L-galactopyranosylorientin ([M-H]⁻ at m/z 609.1461) in negative ion mode produces a series of diagnostic ions. The table below summarizes the key fragment ions, their proposed structures, and the characteristic neutral losses from the precursor ion. This data is compiled based on established fragmentation patterns for C,O-diglycosylflavones.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Identity
609.1461447.0933162.0528[M-H - Galactose]⁻ (Orientin)
609.1461429.0827180.0634[M-H - Galactose - H₂O]⁻
609.1461357.0565252.0896[M-H - Galactose - 90]⁻
609.1461327.0460282.1001[M-H - Galactose - 120]⁻
447.0933429.082718.0106[M-H - 162 - 18]⁻
447.0933357.056590.0368[M-H - 162 - 90]⁻ (⁰,³X⁻ Fragment)
447.0933327.0460120.0474[M-H - 162 - 120]⁻ (⁰,²X⁻ Fragment)
447.0933285.0405162.0528[Aglycone-H]⁻ (Luteolin)

Experimental Protocols

This section provides a detailed methodology for the analysis of 2"-O-β-L-galactopyranosylorientin using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (from Plant Material)

  • Extraction: Weigh 1.0 g of powdered plant material (e.g., from Trollius or Lophatherum species) and add 20 mL of 80% methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial for analysis.

2. Liquid Chromatography (LC) Parameters

  • LC System: Agilent 1290 Infinity II UHPLC system or equivalent.

  • Column: Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 40% B

    • 15-18 min: Linear gradient from 40% to 95% B

    • 18-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Parameters

  • Mass Spectrometer: Agilent 6545 Q-TOF MS system or equivalent high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Drying Gas (N₂) Flow: 8 L/min.

  • Drying Gas Temperature: 325 °C.

  • Nebulizer Pressure: 35 psig.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Skimmer Voltage: 65 V.

  • Acquisition Mode: MS/MS (Targeted or Data-Dependent).

  • Precursor Ion for MS/MS: m/z 609.146

  • Collision Energy: Ramped from 15 to 40 eV to generate a comprehensive fragmentation spectrum.

Visualizations

Experimental Workflow The following diagram illustrates the complete workflow from sample preparation to data analysis for the characterization of 2"-O-β-L-galactopyranosylorientin.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation p1 Plant Material (e.g., Trollius sp.) p2 Extraction (80% MeOH, Sonication) p1->p2 p3 Centrifugation & Filtration (0.22 µm) p2->p3 a1 UHPLC Separation (C18 Column) p3->a1 a2 ESI Ionization (Negative Mode) a1->a2 a3 MS1 Scan (Precursor Ion m/z 609.1) a2->a3 a4 MS/MS Fragmentation (Collision Induced Dissociation) a3->a4 d1 Fragment Ion Analysis (m/z values) a4->d1 d2 Structure Elucidation d1->d2

Workflow for LC-MS/MS analysis.

Fragmentation Pathway of 2"-O-β-L-galactopyranosylorientin The diagram below details the sequential fragmentation of the precursor ion [M-H]⁻ of 2"-O-β-L-galactopyranosylorientin.

Proposed MS/MS fragmentation pathway.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 2”-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside that has demonstrated notable anti-inflammatory properties.[1] This document provides a detailed protocol for assessing the anti-inflammatory effects of this compound in vitro, focusing on its ability to inhibit the production of key inflammatory mediators, nitric oxide (NO), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[1] The protocols outlined herein are designed to be a comprehensive guide for researchers in immunology, pharmacology, and drug discovery.

Principle of the Assay

This protocol utilizes the well-established model of inducing an inflammatory response in RAW 264.7 macrophage cells using bacterial lipopolysaccharide (LPS). LPS stimulation activates intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the upregulation and release of pro-inflammatory mediators.[2][3] The anti-inflammatory potential of 2”-O-beta-L-galactopyranosylorientin is quantified by its ability to suppress the production of NO and cytokines in LPS-treated cells.

Data Presentation

The quantitative data from the in vitro anti-inflammatory assays can be summarized as follows:

AssayTest Compound Concentration (µM)LPS Concentration (µg/mL)Measured ParameterExpected Outcome
Cell Viability (MTT Assay) 0, 25, 50, 100, 2001% Cell ViabilityNo significant cytotoxicity at effective concentrations
Nitric Oxide (NO) Assay 0, 25, 50, 100, 2001NO₂⁻ Concentration (µM)Dose-dependent decrease in NO production
TNF-α ELISA 0, 25, 50, 100, 2001TNF-α Concentration (pg/mL)Dose-dependent decrease in TNF-α secretion
IL-6 ELISA 0, 25, 50, 100, 2001IL-6 Concentration (pg/mL)Dose-dependent decrease in IL-6 secretion

Experimental Protocols

Materials and Reagents
  • RAW 264.7 murine macrophage cell line

  • 2”-O-beta-L-galactopyranosylorientin (purity ≥98%)[1]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[4]

  • Sodium Nitrite (B80452) (NaNO₂) standard

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Commercially available ELISA kits for mouse TNF-α and IL-6

Cell Culture
  • Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

Experimental Workflow

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[4]

  • Pre-treat the cells with various concentrations of 2”-O-beta-L-galactopyranosylorientin (e.g., 25, 50, 100, 200 µM) for 1 hour.[1][4]

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4]

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Assay
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[4]

  • Pre-treat the cells with various concentrations of 2”-O-beta-L-galactopyranosylorientin for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4]

  • Collect 50 µL of the cell culture supernatant.[4]

  • Mix the supernatant with 50 µL of Griess reagent in a new 96-well plate.[4]

  • Incubate at room temperature for 15 minutes.[4]

  • Measure the absorbance at 540 nm.[4]

  • Determine the nitrite concentration using a sodium nitrite standard curve.[4]

Cytokine Production Assay (ELISA)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of 2”-O-beta-L-galactopyranosylorientin for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by 2”-O-beta-L-galactopyranosylorientin.

Conclusion

This application note provides a comprehensive protocol for evaluating the in vitro anti-inflammatory activity of 2”-O-beta-L-galactopyranosylorientin. The described assays for cell viability, nitric oxide production, and cytokine secretion offer a robust framework for characterizing the compound's mechanism of action. The results from these experiments can provide valuable insights for further preclinical development of this promising anti-inflammatory agent.

References

Application of 2"-O-beta-L-galactopyranosylorientin in Caco-2 Cell Monolayer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a well-established in vitro model for predicting the intestinal permeability and absorption of orally administered drugs and nutraceuticals. When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that exhibit many morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions (TJs). This application note provides a detailed protocol for assessing the permeability of 2"-O-beta-L-galactopyranosylorientin, a flavonoid C-glycoside, across a Caco-2 cell monolayer. The protocols outlined below cover cell culture, permeability assays, and the evaluation of monolayer integrity. While specific data for this compound is limited, the methodologies are based on established principles for evaluating flavonoid glycosides. Flavonoids have been shown to modulate the integrity of the intestinal TJ barrier, and these effects can be quantified using the described assays.[1]

Data Presentation

The permeability of a compound across the Caco-2 monolayer is typically expressed as the apparent permeability coefficient (Papp). The following tables provide an example of how to present quantitative data from such an experiment.

Table 1: Transepithelial Electrical Resistance (TEER) Measurements

Treatment GroupInitial TEER (Ω·cm²)Final TEER (Ω·cm²)% Change from Control
Control (Vehicle)450 ± 25445 ± 300%
This compound (10 µM)455 ± 20480 ± 28+7.9%
This compound (50 µM)448 ± 32510 ± 35+14.6%
Positive Control (e.g., Quercetin, 50 µM)452 ± 28520 ± 30+16.9%
Negative Control (e.g., Chrysin, 50 µM)451 ± 22380 ± 25-14.6%

Note: Data are presented as mean ± standard deviation (n=3). The values presented here are illustrative and will vary depending on experimental conditions.

Table 2: Apparent Permeability Coefficient (Papp) of this compound

Direction of TransportConcentration (µM)Papp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Apical to Basolateral (A-B)100.85 ± 0.121.2
Basolateral to Apical (B-A)101.02 ± 0.15
Apical to Basolateral (A-B)500.98 ± 0.141.3
Basolateral to Apical (B-A)501.27 ± 0.18

Note: Data are presented as mean ± standard deviation (n=3). An efflux ratio greater than 2 suggests the involvement of active efflux transporters. The permeability of flavonoid glycosides is generally lower than their aglycone counterparts.[2] For reference, compounds with Papp values <1 x 10⁻⁶ cm/s are considered to have low absorption, while those with Papp values >10 x 10⁻⁶ cm/s are considered to have high absorption.[3]

Experimental Protocols

Caco-2 Cell Culture and Seeding

Objective: To cultivate a confluent and differentiated monolayer of Caco-2 cells on a permeable support.

Materials:

  • Caco-2 cell line (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Transwell® inserts (e.g., 0.4 µm pore size, 12-well or 24-well format)

  • Companion plates

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Maintain Caco-2 cells in T-75 flasks with complete DMEM.

  • Passage the cells when they reach 80-90% confluency. It is recommended to use cells between passages 20 and 40 for permeability studies.

  • For experiments, seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Add fresh culture medium to both the apical (insert) and basolateral (well) compartments.

  • Culture the cells for 21-25 days to allow for full differentiation into a polarized monolayer. Change the medium every 2-3 days.

Monolayer Integrity Assessment: Transepithelial Electrical Resistance (TEER)

Objective: To measure the electrical resistance across the Caco-2 monolayer as an indicator of tight junction integrity.

Materials:

  • Epithelial Voltohmmeter with "chopstick" electrodes (e.g., Millicell® ERS-2)

  • Transwell® plates with differentiated Caco-2 monolayers

  • Pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

Protocol:

  • Allow the cell culture plates to equilibrate to room temperature for 30 minutes before measurement.

  • Carefully place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring the electrodes do not touch the monolayer.

  • Record the resistance reading (Ω).

  • Measure the resistance of a blank insert (without cells) to subtract from the cell monolayer readings.

  • Calculate the TEER in Ω·cm² using the following formula: TEER (Ω·cm²) = (Resistance of monolayer - Resistance of blank) x Surface area of the insert (cm²)

  • Monolayers are typically considered suitable for permeability experiments when TEER values are >250 Ω·cm².[4]

Permeability Assay

Objective: To determine the rate of transport of this compound across the Caco-2 cell monolayer.

Materials:

  • Differentiated Caco-2 monolayers in Transwell® plates with acceptable TEER values.

  • Transport buffer (pre-warmed to 37°C).

  • This compound stock solution.

  • Lucifer yellow (paracellular integrity marker).

  • Analytical instrumentation for quantification (e.g., LC-MS/MS, HPLC).

Protocol:

  • Gently wash the Caco-2 monolayers twice with pre-warmed transport buffer.

  • Pre-incubate the monolayers with transport buffer in both apical and basolateral compartments for 30 minutes at 37°C.

  • For Apical to Basolateral (A-B) transport:

    • Add the test compound solution (this compound in transport buffer) to the apical compartment.

    • Add fresh transport buffer to the basolateral compartment.

  • For Basolateral to Apical (B-A) transport:

    • Add the test compound solution to the basolateral compartment.

    • Add fresh transport buffer to the apical compartment.

  • Incubate the plates at 37°C on an orbital shaker (50-100 rpm).

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh, pre-warmed transport buffer.

  • At the end of the experiment, measure the final TEER to ensure monolayer integrity was maintained.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method.

Data Analysis

Objective: To calculate the apparent permeability coefficient (Papp).

Calculation: The Papp value (in cm/s) is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the steady-state flux (µmol/s or mg/s), determined from the slope of the cumulative amount of compound transported versus time.

  • A is the surface area of the insert (cm²).

  • C₀ is the initial concentration of the compound in the donor compartment (µmol/mL or mg/mL).

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for Caco-2 permeability assay.

Signaling Pathway

Caption: Putative signaling pathways for flavonoid-mediated enhancement of tight junction barrier function.

References

Application Notes and Protocols for 2"-O-beta-L-galactopyranosylorientin in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2"-O-beta-L-galactopyranosylorientin is a flavonoid glycoside found in medicinal plants such as Trollius chinensis and Lophatherum gracile. While direct and extensive research on the anticancer properties of this compound is limited, its aglycone, orientin (B1677486), has been the subject of numerous studies. Orientin has demonstrated significant anticancer effects across various cancer cell lines, including those of the colon, bladder, breast, and liver.[1][2][3][4] These studies provide a strong basis for investigating the potential of this compound as a therapeutic agent. Extracts from plants containing this compound, such as Lophatherum gracile, have also shown anticancer activities, including the suppression of metastasis and angiogenesis.[5][6]

This document provides a summary of the known anti-inflammatory effects of this compound and detailed application notes and protocols based on the established anticancer activities of its aglycone, orientin. These protocols can serve as a starting point for researchers investigating the therapeutic potential of this compound.

Anti-inflammatory Activity

2''-O-β-L-Galactopyranosylorientin has demonstrated anti-inflammatory properties by decreasing the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells at concentrations between 100 to 200 µM.[7]

Postulated Anticancer Applications Based on Orientin Studies

Based on the known anticancer activities of orientin, this compound may be investigated for the following applications in cancer research:

  • Induction of Apoptosis: Orientin has been shown to induce programmed cell death in various cancer cells.[1][2][8]

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[2][8]

  • Inhibition of Key Signaling Pathways: Orientin is known to modulate critical signaling pathways involved in cancer progression, such as NF-κB and Hedgehog signaling.[2][9][10]

  • Suppression of Metastasis and Invasion: Studies on orientin suggest its potential to inhibit the spread of cancer cells.[11]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on orientin, which can be used as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Orientin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeReference
HT29Human Colorectal CarcinomaNot specified, but showed cytotoxicity24 h[1]
T24Human Bladder CarcinomaDose-dependent inhibitionNot specified[2][9]
MCF-7Human Breast CancerNot specified, but inhibited invasionNot specified[11]
HepG2Human Liver CancerNot specified, but hindered proliferationNot specified[4]
Huh7Human Liver CancerNot specified, but hindered proliferationNot specified[4]
HeLaHuman Cervical Cancer>80 µg/mL (>178.42 µM)Not specified[4]

Table 2: Effect of Orientin on Apoptosis-Related Proteins

Cell LineTreatmentEffect on BaxEffect on Bcl-2Effect on CaspasesReference
HT296.25 and 12.5 µM OrientinIncreased expressionDecreased expressionActivation of caspase-dependent pathway[1][8]
HeLaNot specifiedIncreased expressionDecreased expressionActivation of caspase-3 and -9[4]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the anticancer effects of this compound, adapted from studies on orientin.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HT29, T24, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from approximately 1 µM to 200 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

  • Incubate the plate for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with different concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression of key proteins in signaling pathways (e.g., NF-κB, Hedgehog) and apoptosis (e.g., Bax, Bcl-2, Caspases).

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p65, anti-Gli1, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Seed cells in a 6-well plate and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations

The following diagrams illustrate the potential mechanisms of action of this compound based on studies of orientin.

experimental_workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cell_culture Cancer Cell Culture treatment Treatment with This compound cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot treatment->western_blot cell_cycle Cell Cycle Analysis treatment->cell_cycle ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_exp Analyze Protein Expression western_blot->protein_exp cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for in vitro evaluation.

signaling_pathway cluster_cell Cancer Cell cluster_nfkb NF-κB Pathway cluster_hedgehog Hedgehog Pathway cluster_apoptosis Apoptosis Pathway orientin This compound (postulated) p65 p65 (NF-κB) orientin->p65 Inhibits gli1 Gli1 orientin->gli1 Inhibits bax Bax orientin->bax Promotes bcl2 Bcl-2 orientin->bcl2 Inhibits nfkb_target Target Genes (Proliferation, Anti-apoptosis) p65->nfkb_target Transcription hh_target Target Genes (Cell Cycle, Proliferation) gli1->hh_target Transcription caspases Caspases bax->caspases Activates bcl2->caspases Inhibits apoptosis Apoptosis caspases->apoptosis

Caption: Postulated signaling pathways affected.

Caption: Logical flow of anticancer effects.

Disclaimer: The application notes and protocols provided are based on existing research on orientin, the aglycone of this compound. These should be considered as a starting point and may require optimization for specific experimental conditions and cell lines when studying this compound. It is recommended to consult the primary literature for further details. For research use only. Not for human or veterinary use.

References

Investigating 2"-O-beta-L-galactopyranosylorientin as a Potential MRP2 Substrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2"-O-beta-L-galactopyranosylorientin is a flavonoid glycoside found in certain medicinal plants, such as Trollius ledebouri and Lophatherum gracile.[1][2] Flavonoids, a broad class of plant polyphenols, are known for their diverse biological activities and are increasingly studied for their therapeutic potential.[3] An important aspect of drug development is understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME). A key family of proteins involved in these processes is the ATP-binding cassette (ABC) transporters.

Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is a crucial member of the ABC transporter family.[4] MRP2 is an efflux transporter predominantly located on the apical membrane of polarized cells, such as hepatocytes, renal proximal tubule cells, and enterocytes.[4] It plays a vital role in the biliary and renal excretion of a wide range of endogenous and xenobiotic compounds, particularly conjugated metabolites (e.g., glucuronides and glutathione (B108866) conjugates).[4] The interaction of compounds with MRP2 can significantly impact their pharmacokinetics and potential for drug-drug interactions.

Evidence suggests that this compound is a substrate of MRP2, indicating that its disposition in the body is influenced by this transporter.[1] This document provides detailed application notes and experimental protocols for researchers to investigate and confirm the interaction between this compound and MRP2.

Data Presentation

Table 1: Kinetic Parameters of a Known MRP2 Substrate (Example)

SubstrateKm (µM)Vmax (pmol/mg protein/min)Assay System
Estradiol-17β-glucuronide10.5 ± 1.5118 ± 6MRP2-expressing membrane vesicles

This table illustrates the Michaelis-Menten kinetic parameters for a well-characterized MRP2 substrate. Determining these values for this compound is a key objective of the vesicular transport assay.

Table 2: Inhibition of MRP2-Mediated Transport (Example)

InhibitorProbe SubstrateIC50 (µM)Assay System
MyricetinVincristine24.6 ± 1.3MDCKII-MRP2 cells
BenzbromaroneEstradiol-17β-glucuronide0.8 ± 0.1MRP2-expressing membrane vesicles

This table shows the half-maximal inhibitory concentration (IC50) of known MRP2 inhibitors. If this compound also inhibits MRP2, its IC50 value can be determined using a similar experimental setup.

Table 3: Bidirectional Transport Across MDCKII-MRP2 Monolayers (Example)

CompoundDirectionApparent Permeability (Papp) (10-6 cm/s)Efflux Ratio (Papp, B-A / Papp, A-B)
VincristineApical to Basolateral (A-B)0.5 ± 0.112
Basolateral to Apical (B-A)6.0 ± 0.8
Atenolol (Low Permeability Control)Apical to Basolateral (A-B)<0.1~1
Basolateral to Apical (B-A)<0.1

This table demonstrates how to present data from a cell-based transport assay. A high efflux ratio (>2) for this compound would be indicative of active efflux mediated by MRP2.

Experimental Protocols

Herein are detailed protocols for three key experiments to characterize the interaction of this compound with MRP2.

Protocol 1: Vesicular Transport Assay

This assay directly measures the ATP-dependent transport of a substrate into inside-out membrane vesicles overexpressing MRP2.

Objective: To determine if this compound is a direct substrate of MRP2 and to calculate its kinetic parameters (Km and Vmax).

Materials:

  • MRP2-overexpressing membrane vesicles (e.g., from Sf9 or HEK293 cells)

  • Control membrane vesicles (without MRP2 expression)

  • This compound

  • ATP solution (e.g., 100 mM)

  • AMP solution (e.g., 100 mM)

  • Transport buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl2)

  • Rapid filtration apparatus with glass fiber filters

  • Scintillation counter or LC-MS/MS for quantification

  • Radiolabeled this compound (if available) or a validated LC-MS/MS method for unlabeled compound.

Procedure:

  • Preparation: Thaw MRP2 and control membrane vesicles on ice. Prepare a reaction mixture containing transport buffer and this compound at various concentrations (e.g., 0.1 to 100 µM).

  • Initiation of Transport: Pre-warm the reaction mixture and vesicle suspension (typically 25-50 µg of protein per reaction) to 37°C for 3-5 minutes. To initiate the transport, add ATP (final concentration 4 mM) to one set of tubes and AMP (final concentration 4 mM) to a parallel set as a negative control.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 1-10 minutes) within the linear range of uptake.

  • Termination of Transport: Stop the reaction by adding 1 mL of ice-cold transport buffer. Immediately filter the samples through a glass fiber filter using a rapid filtration device.

  • Washing: Wash the filters rapidly with 3 x 5 mL of ice-cold transport buffer to remove unbound substrate.

  • Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity. Alternatively, extract the compound from the filters and quantify using a validated LC-MS/MS method.

  • Data Analysis: Subtract the uptake in the presence of AMP (non-specific binding and passive diffusion) from the uptake in the presence of ATP to determine the ATP-dependent transport. Plot the initial transport rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Cell-Based Bidirectional Transport Assay

This assay uses a polarized monolayer of cells overexpressing MRP2 to assess the directional transport of a compound.

Objective: To determine if this compound is actively transported by MRP2 in a cellular context.

Materials:

  • MDCKII cells stably transfected with human MRP2 (MDCKII-MRP2)

  • Wild-type MDCKII cells (control)

  • Transwell inserts (e.g., 12-well or 24-well)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Transport medium (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • This compound

  • Lucifer yellow or another membrane integrity marker

  • LC-MS/MS for quantification.

Procedure:

  • Cell Seeding: Seed MDCKII-MRP2 and wild-type MDCKII cells onto Transwell inserts at a high density. Culture the cells for 4-7 days to allow for the formation of a confluent, polarized monolayer.

  • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a low-permeability marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport medium.

    • Add transport medium containing this compound to the apical (upper) chamber.

    • Add fresh transport medium to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh medium.

  • Transport Experiment (Basolateral to Apical - B-A):

    • Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 2 in MDCKII-MRP2 cells compared to wild-type cells suggests MRP2-mediated efflux.

Protocol 3: MRP2 ATPase Assay

This assay measures the ATP hydrolysis activity of MRP2 in the presence of a substrate or inhibitor. Substrates of MRP2 often stimulate its ATPase activity.

Objective: To determine if this compound stimulates the ATPase activity of MRP2, providing further evidence of it being a substrate.

Materials:

  • MRP2-overexpressing membrane vesicles

  • Control membrane vesicles

  • This compound

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl2, 2 mM DTT)

  • Phosphate (B84403) detection reagent (e.g., malachite green-based reagent)

  • Sodium orthovanadate (a general ATPase inhibitor)

Procedure:

  • Reaction Setup: In a 96-well plate, add MRP2 membrane vesicles (5-10 µg protein) to the assay buffer. Add this compound at various concentrations. Include control wells with no test compound (basal activity) and wells with a known MRP2 substrate as a positive control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 4 mM.

  • Incubation: Incubate at 37°C for a defined period (e.g., 20-30 minutes) during which phosphate release is linear.

  • Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method. For example, add the malachite green reagent and measure the absorbance at a specific wavelength (e.g., 620 nm).

  • Data Analysis: To determine the MRP2-specific ATPase activity, subtract the Pi released in the presence of sodium orthovanadate from the total Pi released. Plot the percentage of stimulation of ATPase activity against the concentration of this compound.

Visualizations

Caption: Workflow for the MRP2 Vesicular Transport Assay.

experimental_workflow_cell_based cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed MDCKII-MRP2 Cells on Transwell Inserts form_monolayer Culture to Form Polarized Monolayer seed_cells->form_monolayer check_integrity Check Monolayer Integrity (TEER) form_monolayer->check_integrity transport_ab A-B Transport: Apical to Basolateral check_integrity->transport_ab transport_ba B-A Transport: Basolateral to Apical check_integrity->transport_ba quantify Quantify Compound (LC-MS/MS) transport_ab->quantify transport_ba->quantify analyze Calculate Papp and Efflux Ratio quantify->analyze

Caption: Workflow for the Cell-Based Bidirectional Transport Assay.

mrp2_detoxification_pathway cluster_cell Hepatocyte cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism drug Xenobiotic (e.g., Flavonoid) p1_metabolite Phase I Metabolite drug->p1_metabolite CYP450 p2_metabolite Phase II Conjugate (e.g., Glucuronide) drug->p2_metabolite UGTs, GSTs p1_metabolite->p2_metabolite UGTs, GSTs mrp2 MRP2 p2_metabolite->mrp2 extracellular Bile Canaliculus mrp2->extracellular Efflux

Caption: Role of MRP2 in the Cellular Detoxification Pathway.

References

Application Notes and Protocols: Preparation of a Stock Solution of 2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of a stock solution of 2"-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with known anti-inflammatory properties.[1]

Compound Information

This compound is a flavonoid glycoside that has been identified in plants such as Trollius chinensis and Lophatherum gracile.[1][2] It has demonstrated anti-inflammatory activity by reducing the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW 264.7 cells stimulated with lipopolysaccharide (LPS).[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₇H₃₀O₁₆[1][2]
Molecular Weight610.5 g/mol [1][2]
AppearanceSolid[1]
Purity≥98%[1][2]
SolubilitySoluble in DMSO[1]
Storage (Solid)-20°C, desiccated[3]
Stability (Solid)≥ 4 years at -20°C[1]
Storage (Solution)-20°C, aliquot to avoid freeze-thaw cycles[3]
Stability (Solution)Use within 1 month at -20°C[3]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.105 mg of this compound.

    • Calculation: Molarity (M) = moles of solute / Liters of solution

    • Grams of solute = Molarity (mol/L) * Molecular Weight ( g/mol ) * Volume (L)

    • Grams = 0.010 mol/L * 610.5 g/mol * 0.001 L = 0.006105 g = 6.105 mg

  • Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube or amber vial. Add the desired volume of DMSO (e.g., 1 mL).

  • Mixing: Cap the tube/vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.[3]

Note on Solvent Choice: While DMSO is a common solvent for this compound, other solvents like methanol (B129727) or ethanol (B145695) may also be used for certain applications.[4][5] However, the solubility in these alternative solvents should be empirically determined. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically <0.5% v/v for DMSO).

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture, for example, to investigate its anti-inflammatory effects.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes

  • Pipettes and sterile pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 100 µM in a cell culture well containing 1 mL of medium, you would add 10 µL of the 10 mM stock solution.

    • Calculation (C1V1 = C2V2):

    • (10,000 µM) * V1 = (100 µM) * (1000 µL)

    • V1 = 10 µL

  • Application to Cells: Add the appropriate volume of the working solution to the cell culture wells to achieve the final desired concentration. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Diagrams

Anti_Inflammatory_Assay_Signaling_Pathway Simplified Signaling in Anti-Inflammatory Assay lps LPS raw_cells RAW 264.7 Cells lps->raw_cells stimulates inflammation Inflammatory Response raw_cells->inflammation compound This compound compound->inflammation inhibits cytokines NO, IL-6, TNF-α Production inflammation->cytokines

References

2"-O-beta-L-galactopyranosylorientin solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2"-O-beta-L-galactopyranosylorientin is a flavonoid glycoside with demonstrated anti-inflammatory properties. This document provides essential information on its solubility in various solvents, a detailed protocol for investigating its anti-inflammatory effects in a cell-based assay, and an overview of the key signaling pathways it modulates.

Solubility Profile

The solubility of this compound is crucial for the preparation of stock solutions and for its effective use in various experimental settings. While quantitative data is limited for a wide range of solvents, the following table summarizes the available information. Flavonoid glycosides, as a class, are generally more soluble in polar protic solvents and polar aprotic solvents, with limited solubility in water and non-polar organic solvents.

SolventMolar Mass ( g/mol )Molecular FormulaSolubilityNotes
Dimethyl Sulfoxide (DMSO) 78.13(CH₃)₂SO27.5 mg/mL (45.04 mM)[1]Sonication may be required to achieve complete dissolution[1]. Another source confirms it is "soluble"[2].
Water 18.02H₂OPoorly solubleAs a flavonoid glycoside, solubility in pure water is expected to be low.
Ethanol 46.07C₂H₅OHSoluble (qualitative)Flavonoid glycosides are generally soluble in alcohols. Specific quantitative data for this compound is not readily available.
Methanol 32.04CH₃OHSoluble (qualitative)Similar to ethanol, flavonoid glycosides are generally soluble in methanol.
1 M Sodium Hydroxide (NaOH) 40.00NaOH1 mg/mL (for Orientin)Data for the related compound Orientin suggests solubility in alkaline aqueous solutions[3].

Note: The solubility of flavonoid glycosides can be influenced by factors such as temperature and pH. For aqueous solutions, solubility may be enhanced in slightly alkaline conditions.

Experimental Protocol: Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol details a common in vitro assay to evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The compound has been shown to decrease the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in this model system[2].

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • Lipopolysaccharide (LPS) from E. coli

  • Dimethyl Sulfoxide (DMSO), sterile

  • Griess Reagent for Nitric Oxide (NO) quantification

  • ELISA kits for TNF-α and IL-6 quantification

  • 96-well cell culture plates

  • Sterile, disposable laboratory consumables (pipette tips, tubes, etc.)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Culture:

    • Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells every 2-3 days to maintain optimal growth.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 6.105 mg of the compound (MW: 610.5 g/mol )[4] in 1 mL of DMSO.

    • Prepare a stock solution of LPS in sterile phosphate-buffered saline (PBS) or cell culture medium at a concentration of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Cell Seeding:

    • Harvest RAW 264.7 cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well in 100 µL of complete DMEM.

    • Incubate the plate overnight to allow the cells to adhere.

  • Treatment:

    • The following day, prepare serial dilutions of the this compound stock solution in complete DMEM to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid cytotoxicity.

    • Remove the old medium from the wells and replace it with 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest compound concentration.

    • Pre-incubate the cells with the compound for 1-2 hours.

    • After pre-incubation, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Measurement:

      • After incubation, collect 50-100 µL of the cell culture supernatant from each well.

      • Determine the concentration of nitrite, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.

      • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • TNF-α and IL-6 Measurement:

      • Collect the cell culture supernatants.

      • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.

  • Data Analysis:

    • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-stimulated control group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.

Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In macrophages, lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These transcription factors then induce the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[5][6][7][8]

This compound has been shown to inhibit the activation of the NF-κB and ERK (a member of the MAPK family) pathways, thereby suppressing the expression of these inflammatory mediators.

Below is a diagram illustrating the experimental workflow for assessing the anti-inflammatory activity of this compound.

Caption: Experimental workflow for assessing anti-inflammatory activity.

The following diagram illustrates the signaling pathway inhibited by this compound.

Caption: Inhibition of LPS-induced NF-κB and MAPK signaling.

References

Analytical Standards for 2”-O-beta-L-galactopyranosylorientin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside that has been identified in medicinal plants such as Trollius ledebouri, Trollius chinensis, and Lophatherum gracile.[1][2][3] As a C-glycoside of orientin (B1677486), this compound has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for further research and drug development. This document provides detailed application notes and experimental protocols for the analytical characterization and biological evaluation of 2”-O-beta-L-galactopyranosylorientin.

Physicochemical Properties and Standards

An analytical standard of 2”-O-beta-L-galactopyranosylorientin is essential for accurate quantification and identification in various experimental settings. The compound is commercially available with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[2][4]

Table 1: Physicochemical Properties of 2”-O-beta-L-galactopyranosylorientin

PropertyValueReference
CAS Number 861691-37-4[2][3][4]
Molecular Formula C₂₇H₃₀O₁₆[2][3][4]
Molecular Weight 610.52 g/mol [2]
Appearance Solid[4]
Purity ≥98% (HPLC)[2][4]
Solubility Soluble in DMSO[4]
Storage Store at -20°C for long-term stability (≥ 4 years). Can be shipped at room temperature.[4]

Analytical Methodologies

Accurate and precise analytical methods are crucial for the quantification and identification of 2”-O-beta-L-galactopyranosylorientin in various matrices, including plant extracts and biological samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of flavonoids. The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Protocol 1: HPLC Analysis of 2”-O-beta-L-galactopyranosylorientin

Objective: To quantify the concentration of 2”-O-beta-L-galactopyranosylorientin in a sample.

Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (or formic acid, HPLC grade)

  • 2”-O-beta-L-galactopyranosylorientin analytical standard

  • Sample containing 2”-O-beta-L-galactopyranosylorientin

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) acetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Prepare a stock solution of 2”-O-beta-L-galactopyranosylorientin (e.g., 1 mg/mL) in DMSO or methanol.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration.

  • Sample Preparation:

    • For plant extracts, dissolve a known amount of the extract in a suitable solvent (e.g., methanol), sonicate, and filter through a 0.45 µm syringe filter.

    • For biological samples, a protein precipitation step followed by centrifugation and filtration may be necessary.[5]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is recommended for complex samples. A typical gradient could be:

      • 0-30 min: 25% to 35% B

      • 30-40 min: 35% to 40% B

      • 40-50 min: 40% to 50% B[6]

    • Flow Rate: 1.0 mL/min.[6][7]

    • Column Temperature: 40°C.[6]

    • Detection Wavelength: 340 nm.[6]

    • Injection Volume: 20 µL.[6]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the peak for 2”-O-beta-L-galactopyranosylorientin based on the retention time of the standard.

    • Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve.

Table 2: HPLC Parameters for Flavonoid Analysis in Trollius Species

ParameterConditionReference
Column C18 (e.g., Diamonsil, 150 x 4.6 mm, 5 µm)[5]
Mobile Phase Acetonitrile and 0.1% acetic acid in water (gradient)[6][8]
Flow Rate 1.0 mL/min[6][7]
Detection UV at 348 nm or 340 nm[6][8]
Temperature 40°C[6]

dot

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase (Acetonitrile/Water) Injector Injector MobilePhase->Injector Standard Standard Solution Standard->Injector Sample Sample Preparation (Extraction/Filtration) Sample->Injector Column C18 Column Injector->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Anti_Inflammatory_Workflow CellCulture RAW 264.7 Cell Culture Treatment Pre-treatment with Compound CellCulture->Treatment Stimulation LPS Stimulation Treatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant NO_Assay Griess Assay for NO Supernatant->NO_Assay ELISA_Assay ELISA for TNF-α & IL-6 Supernatant->ELISA_Assay Data_Analysis Data Analysis NO_Assay->Data_Analysis ELISA_Assay->Data_Analysis NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene Mediators NO, TNF-α, IL-6 Gene->Mediators Compound 2”-O-beta-L- galactopyranosylorientin Compound->Inhibition Inhibition->IKK

References

Troubleshooting & Optimization

How to improve the yield of 2"-O-beta-L-galactopyranosylorientin extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 2"-O-beta-L-galactopyranosylorientin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is a flavone (B191248) C-glycoside, a type of flavonoid. Its structure consists of a luteolin (B72000) aglycone attached to a beta-L-galactopyranosyl sugar moiety at the 2" position of a C-linked glucose. The primary botanical sources for this compound include Lophatherum gracile Brongn., Trollius chinensis Bunge, and Flos Trollii Chinensis.[1][2][3]

Q2: What are the general steps for extracting this compound?

A2: The general workflow for extracting and purifying this compound involves:

  • Sample Preparation: Drying and grinding the plant material to a fine powder.

  • Solid-Liquid Extraction: Extracting the powdered material with a suitable solvent system, often using methods like maceration, reflux, or ultrasonic-assisted extraction.

  • Filtration and Concentration: Separating the solid plant residue from the liquid extract and concentrating the extract to a smaller volume.

  • Purification: Employing chromatographic techniques, such as macroporous resin chromatography, to isolate the target compound from other co-extracted substances.

  • Final Purification and Identification: Further purification using techniques like preparative HPLC, followed by analytical confirmation (e.g., HPLC, LC-MS, NMR).

Q3: What is the importance of solvent selection in the extraction process?

A3: Solvent polarity is a critical factor in achieving high extraction yields for flavonoids. Since this compound is a glycoside, it possesses both polar (sugar moieties) and less polar (aglycone) characteristics. A mixture of a polar solvent like ethanol (B145695) or methanol (B129727) with water is often most effective. The optimal ratio depends on the specific plant matrix and extraction method.

Q4: How can I quantify the yield of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying this compound.[2][4] A validated HPLC method using a C18 column and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and acidified water is typically employed.[5] Quantification is achieved by comparing the peak area of the target compound in the sample to a calibration curve generated from a certified reference standard.

Troubleshooting Guide

Low Extraction Yield

Q: I am experiencing a very low yield of this compound. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors throughout the extraction and purification process. Consider the following troubleshooting steps:

  • Inadequate Sample Preparation:

    • Issue: The plant material may not be ground finely enough, limiting solvent penetration.

    • Solution: Ensure the plant material is pulverized to a consistent, fine powder (e.g., 40-60 mesh).

  • Suboptimal Extraction Parameters:

    • Issue: The solvent system, temperature, or extraction time may not be optimal.

    • Solution:

      • Solvent Optimization: Experiment with different ethanol-water or methanol-water ratios. For many flavonoids, a 50-70% ethanol concentration is a good starting point.[6]

      • Temperature and Time: Increase the extraction temperature (e.g., to 50-60°C) and time, but be mindful of potential degradation of the target compound. Monitor for any decrease in yield with excessive heat or time.

      • Solid-to-Liquid Ratio: A higher solvent volume relative to the plant material can enhance extraction efficiency. Try ratios from 1:20 to 1:60 (g/mL).[7]

  • Choice of Extraction Method:

    • Issue: Simple maceration may not be efficient enough.

    • Solution: Employ more advanced techniques like Ultrasonic-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) . These methods can improve solvent penetration and reduce extraction time.[8][9]

  • Compound Degradation:

    • Issue: Flavonoid C-glycosides can be susceptible to degradation under harsh conditions.

    • Solution: Avoid excessively high temperatures and prolonged exposure to strong acids or bases.[10] If using heated extraction, ensure the temperature is well-controlled.

Impure Product after Purification

Q: My final product contains significant impurities after macroporous resin chromatography. How can I improve the purity?

A: Impurities after initial purification are common. Here are some strategies to enhance purity:

  • Resin Selection and Pre-treatment:

    • Issue: The chosen macroporous resin may not have the optimal selectivity for your target compound.

    • Solution: Screen different types of macroporous resins (non-polar, weakly polar, polar) to find the one with the best adsorption and desorption characteristics for this compound. Ensure the resin is properly pre-treated according to the manufacturer's instructions to remove any residual monomers or porogenic agents.[11]

  • Improper Loading and Elution:

    • Issue: The loading concentration might be too high, or the elution gradient may not be shallow enough to resolve compounds with similar polarities.

    • Solution:

      • Optimize Loading: Dilute the crude extract to an optimal concentration before loading it onto the column to prevent overloading.

      • Stepwise Elution: Use a stepwise gradient of ethanol in water for elution. Start with a low concentration of ethanol to wash away highly polar impurities, then gradually increase the ethanol concentration to elute the target compound. For example, you can use successive elutions with 10%, 30%, 50%, and 70% ethanol.

  • Co-elution of Similar Compounds:

    • Issue: Other flavonoids with similar structures and polarities may co-elute with your target compound.

    • Solution:

      • Secondary Purification: Employ a secondary purification step, such as preparative High-Performance Liquid Chromatography (prep-HPLC), for the fraction containing your compound of interest.

      • Alternative Chromatography: Consider other chromatographic techniques like Sephadex LH-20 column chromatography, which separates compounds based on molecular size and polarity.

Experimental Workflow Diagrams

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield problem Problem: Low Yield cause1 Inadequate Sample Preparation problem->cause1 cause2 Suboptimal Extraction Parameters problem->cause2 cause3 Inefficient Extraction Method problem->cause3 cause4 Compound Degradation problem->cause4 solution1 Solution: Fine Grinding cause1->solution1 solution2 Solution: Optimize Solvent, Temp, Time cause2->solution2 solution3 Solution: Use UAE or MAE cause3->solution3 solution4 Solution: Avoid Harsh Conditions cause4->solution4

Caption: Troubleshooting logic for addressing low extraction yield.

Data Presentation

Table 1: Comparison of Extraction Parameters for Flavonoids from Plant Sources

ParameterUltrasonic-Assisted Extraction (Lactuca indica)[6]Ultrasonic-Assisted Extraction (Rosa roxburghii)[7]Ultrasonic-Assisted Extraction (Osmanthus fragrans)[12]
Solvent 58.86% Ethanol32% Ethanol82% Ethanol
Solid-to-Liquid Ratio 1:24.76 g/mL1:59 g/gNot Specified
Temperature Not Specified50 °C82 °C
Time 30 min30 min2.1 h
Ultrasonic Power 411.43 W320 WNot Specified
Yield 48.01 mg/g (Total Flavonoids)140.57 mg/g (Total Flavonoids)Optimized for high yield

Note: The data presented is for total flavonoids from different plant sources and serves as a guideline for optimizing the extraction of this compound.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (General Protocol)
  • Sample Preparation: Weigh 10 g of finely ground Lophatherum gracile powder.

  • Extraction:

    • Place the powder in a 500 mL flask.

    • Add 250 mL of 60% aqueous ethanol (a 1:25 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 400 W for 30 minutes at a controlled temperature of 50°C.

  • Filtration: Filter the mixture through filter paper to separate the solid residue.

  • Re-extraction: Repeat the extraction process on the residue with fresh solvent to maximize yield.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.

Protocol 2: Macroporous Resin Chromatography Purification
  • Resin Preparation:

    • Select a suitable macroporous resin (e.g., AB-8).[13]

    • Activate the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the effluent is neutral.

  • Column Packing: Pack a glass column with the prepared resin.

  • Sample Loading:

    • Dissolve the concentrated crude extract in a small amount of deionized water.

    • Load the sample solution onto the top of the resin column at a slow flow rate.

  • Washing: Wash the column with 2-3 bed volumes of deionized water to remove unretained, highly polar impurities.

  • Elution:

    • Perform a stepwise elution with increasing concentrations of aqueous ethanol (e.g., 10%, 30%, 50%, 70%).

    • Collect fractions for each elution step.

  • Fraction Analysis: Analyze the collected fractions using HPLC to identify the fractions containing the highest concentration of this compound.

  • Pooling and Concentration: Pool the desired fractions and concentrate them using a rotary evaporator.

Protocol 3: HPLC Quantification
  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[5]

    • Mobile Phase A: 0.5% acetic acid in water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient Elution:

      • 0-5 min: 15% B

      • 5-25 min: 15-18% B

      • 25-35 min: 18-30% B

      • 35-45 min: 30-50% B

      • 45-50 min: 50-60% B

      • 50-55 min: 60-15% B

    • Flow Rate: 1.0 mL/min.[5]

    • Detection Wavelength: 330 nm.[5]

    • Injection Volume: 10 µL.[5]

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • Sample Preparation: Dilute the purified extract to a concentration within the linear range of the calibration curve.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

References

Technical Support Center: Purification of 2”-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2”-O-beta-L-galactopyranosylorientin.

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of 2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside found in medicinal plants such as Trollius chinensis and Lophatherum gracile.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Extraction Inefficient extraction method.Employ modern extraction techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency. For solvent extraction, 80% methanol (B129727) or ethanol (B145695) is often effective.
Degradation of the target compound.Flavonoid C-glycosides like 2”-O-beta-L-galactopyranosylorientin are generally more stable than O-glycosides. However, prolonged exposure to high temperatures or harsh pH conditions during extraction can still lead to degradation.[1][2] Use moderate temperatures and consider adding antioxidants like ascorbic acid during extraction.
Poor Resolution in Chromatography (Co-elution with Impurities) Presence of structurally similar flavonoids.Orientin (B1677486), vitexin, and their various glycosidic derivatives are often present in the same plant extract and can co-elute.[3][4][5]
For HPLC: - Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting compounds.[6]- Adjust the mobile phase composition. Switching between acetonitrile (B52724) and methanol can alter selectivity.[6]- Modify the pH of the aqueous phase. Acidifying the mobile phase (e.g., with 0.1% formic acid) often improves peak shape for flavonoids.[6]- Consider a different stationary phase (e.g., phenyl-hexyl or cyano columns) if C18 columns do not provide adequate separation.[6]
For High-Speed Counter-Current Chromatography (HSCCC): - Carefully select the two-phase solvent system. The partition coefficient (K) of the target compound should ideally be between 0.5 and 2.0. A common system for flavonoids is a mixture of n-hexane, ethyl acetate, methanol, and water.[3][4][7]
Peak Tailing in HPLC Secondary interactions between the analyte and the silica (B1680970) backbone of the column.Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations (0.05-0.1%) to block silanol (B1196071) groups.
Overloading of the column.Reduce the injection volume or the concentration of the sample.
Compound Instability During Purification Exposure to harsh conditions.Flavonoid C-glycosides are relatively stable.[1] However, it is best to work at room temperature or below whenever possible and to avoid strong acids or bases. Store purified fractions at -20°C to prevent degradation.[6]
Difficulty in Removing Highly Polar or Non-polar Impurities Inappropriate initial cleanup step.Use macroporous resin chromatography as an initial purification step after extraction. This is effective for enriching total flavonoids and removing sugars, pigments, and other highly polar or non-polar impurities.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when purifying 2”-O-beta-L-galactopyranosylorientin from Trollius chinensis?

A1: You can expect to find other structurally related flavonoid glycosides, primarily orientin and vitexin, as well as their various acylated or glycosylated derivatives. Phenolic acids are also common co-extractives.[3][4][5]

Q2: My target compound seems to be degrading on the silica gel column. What are my alternatives?

A2: If you suspect degradation on silica, you can try using a less acidic stationary phase like alumina (B75360) or a polymer-based column for flash chromatography. Alternatively, High-Speed Counter-Current Chromatography (HSCCC) is an excellent support-free liquid-liquid separation technique that avoids irreversible adsorption and degradation on solid supports.[7]

Q3: What is a good starting point for developing a preparative HPLC method for this compound?

A3: A good starting point is a reversed-phase C18 column with a gradient elution using water (A) and acetonitrile or methanol (B), both acidified with 0.1% formic acid. A scouting gradient from 5% to 95% B can help determine the approximate elution time, after which the gradient can be optimized for better resolution around the target peak.[6]

Q4: How can I confirm the identity and purity of my final product?

A4: The identity of 2”-O-beta-L-galactopyranosylorientin should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity is typically assessed by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or an Evaporative Light Scattering Detector (HPLC-ELSD).[6]

Q5: What are the recommended storage conditions for the purified 2”-O-beta-L-galactopyranosylorientin?

A5: For long-term storage, the purified compound should be stored as a solid, protected from light, in a well-closed container, and kept in a refrigerator or freezer. If in solution, it is recommended to prepare fresh solutions for use. If stock solutions are necessary, they should be stored in tightly sealed vials at -20°C and are generally usable for up to two weeks.[6]

Experimental Protocols

Protocol 1: Extraction and Initial Cleanup using Macroporous Resin Chromatography

This protocol describes a general procedure for the extraction and initial enrichment of total flavonoids from plant material.

  • Extraction:

    • Air-dry and powder the plant material (e.g., flowers of Trollius chinensis).

    • Extract the powder with 80% ethanol using ultrasonication for 30 minutes at 50°C. Repeat the extraction three times.

    • Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

  • Macroporous Resin Chromatography:

    • Dissolve the crude extract in water and apply it to a pre-treated macroporous resin column (e.g., D101).

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the flavonoids with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect the fractions and monitor by TLC or analytical HPLC to identify the fractions rich in the target compound.

    • Combine the flavonoid-rich fractions and concentrate to dryness.

Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on successful separations of similar flavonoids from Trollius species.[3][4][5]

  • Solvent System Selection:

    • A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (HEMWat) is often effective. The ratio needs to be optimized to achieve a suitable partition coefficient (K) for 2”-O-beta-L-galactopyranosylorientin.

    • Start with a system like HEMWat (1:4:1:4, v/v/v/v).

    • Determine the K value by HPLC analysis of the upper and lower phases after partitioning a small amount of the enriched extract.

  • HSCCC Separation:

    • Fill the HSCCC column with the stationary phase (typically the upper phase).

    • Rotate the column at the desired speed (e.g., 800 rpm).

    • Pump the mobile phase (typically the lower phase) into the column until hydrodynamic equilibrium is reached.

    • Dissolve the enriched extract in the mobile phase and inject it into the column.

    • Elute with the mobile phase at a constant flow rate (e.g., 2.0 mL/min).

    • Monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm or 350 nm).

    • Collect fractions based on the chromatogram.

  • Analysis of Fractions:

    • Analyze the collected fractions by analytical HPLC to determine the purity of each fraction.

    • Combine the pure fractions containing 2”-O-beta-L-galactopyranosylorientin and evaporate the solvent.

Data Presentation

Table 1: Comparison of HSCCC Solvent Systems for Flavonoid Separation from Trollius Species

Solvent System (v/v/v/v)Target CompoundsSource
Ethyl acetate-n-butanol-water (2:1:3)Orientin, VitexinTrollius ledebouri[5]
n-Hexane-ethyl acetate-ethanol-water (3:7:3:7)Orientin, Vitexin, and derivativesTrollius chinensis[3][4]
n-Hexane-ethyl acetate-methanol-water (1:4:1:4)Orientin, Vitexin, and derivativesTrollius chinensis[3][4]

Table 2: Example of Purification Results for Orientin from Trollius ledebouri using HSCCC

CompoundAmount from 500 mg Crude ExtractPurityReference
Orientin95.8 mg>97%[5]
Vitexin11.6 mg>97%[5]

Visualizations

Caption: General workflow for the purification of 2”-O-beta-L-galactopyranosylorientin.

troubleshooting_logic start Poor Resolution in Chromatography check_method Is the method optimized? start->check_method optimize_gradient Adjust Gradient (shallower slope) check_method->optimize_gradient No success Resolution Improved check_method->success Yes change_solvent Change Organic Modifier (ACN/MeOH) optimize_gradient->change_solvent adjust_ph Adjust Mobile Phase pH (add acid) change_solvent->adjust_ph change_column Change Stationary Phase (e.g., Phenyl-hexyl) adjust_ph->change_column change_column->success

Caption: Troubleshooting logic for poor chromatographic resolution.

References

Stability and proper storage conditions for 2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2"-O-beta-L-galactopyranosylorientin

This guide provides detailed information on the stability and proper storage of this compound to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, the solid (lyophilized) form of this compound should be stored at -20°C in a desiccated environment.[1] It is also recommended to keep it in a well-closed container, protected from light and air.[2]

Q2: How should I store solutions of this compound?

Solutions should be prepared fresh for immediate use whenever possible.[2] If a stock solution must be prepared in advance, it should be aliquoted into tightly sealed vials to avoid multiple freeze-thaw cycles and stored at -20°C.[1][2]

Q3: What is the expected stability and shelf-life of the compound?

When stored correctly, the lyophilized powder is stable for at least three to four years.[1][3] Stock solutions are significantly less stable and should ideally be used within two weeks to one month to prevent loss of potency.[1][2]

Q4: What is the recommended solvent for dissolving this compound?

This compound is soluble in DMSO.[3]

Q5: What general factors can affect the stability of this compound during experiments?

As a flavonoid glycoside, its stability can be influenced by several factors, including:

  • Temperature: High temperatures can lead to degradation. Flavonoids are known to be heat-sensitive.[4]

  • pH: The pH of the solution can significantly affect the stability of flavonoid glycosides.[5]

  • Light: Exposure to light can cause photodegradation.[6]

  • Oxygen: The presence of oxygen can contribute to oxidative degradation, a process that can be accelerated by light exposure.[6]

Storage and Stability Data Summary

The following table summarizes the recommended storage conditions and reported stability for this compound.

FormStorage TemperatureRecommended Container/EnvironmentReported StabilityCitations
Solid/Lyophilized -20°CTightly sealed, desiccated, protected from light and air≥ 36 months (3 years) to ≥ 4 years[1][2][3]
In Solution (e.g., DMSO) -20°CTightly sealed vials, aliquoted to avoid freeze-thaw cycles2 weeks to 1 month[1][2]

Troubleshooting Guide

Issue: My experimental results are inconsistent or show a loss of compound activity.

  • Potential Cause 1: Improper Storage. Verify that the compound, both in solid and solution form, has been stored according to the recommendations (-20°C, desiccated, protected from light).

  • Potential Cause 2: Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can degrade the compound. Ensure you are using fresh aliquots for each experiment.[1]

  • Potential Cause 3: Age of Solution. Stock solutions have limited stability. If your solution was prepared more than a month ago, it may have lost potency.[1] It is advisable to prepare fresh solutions.[2]

  • Potential Cause 4: Experimental Conditions. Assess your experimental setup for factors that degrade flavonoids, such as high temperatures, exposure to light, or extreme pH levels.[4][5][6][7]

Issue: I am having difficulty dissolving the solid compound.

  • Potential Cause: Incorrect Solvent. Confirm you are using a recommended solvent, such as DMSO.[3]

  • Troubleshooting Step: Gentle warming or vortexing can aid dissolution. However, avoid excessive heat as it can cause degradation.[4]

Experimental Protocols

General Protocol for Preparing Stock Solutions
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the compound in a sterile environment.

  • Add the appropriate volume of solvent (e.g., DMSO) to achieve the target concentration.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • If not for immediate use, dispense the solution into single-use aliquots in tightly sealed vials.

  • Store the aliquots at -20°C, protected from light.

Visualizations

Factors Influencing Compound Stability

The following diagram illustrates the key environmental and handling factors that can impact the stability of this compound. Proper control of these factors is critical for maintaining the compound's integrity.

Caption: Key factors affecting the stability of this compound.

References

Preventing degradation of 2"-O-beta-L-galactopyranosylorientin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2"-O-beta-L-galactopyranosylorientin in aqueous solutions. Below you will find troubleshooting guides and FAQs to address common issues encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems related to the stability of this compound solutions.

Q1: I'm observing a progressive loss of my compound in solution over a short period. What are the likely causes and how can I fix it?

A1: Rapid degradation is often linked to environmental factors. Consider the following:

  • pH of the Solution: Flavonoids are often unstable in alkaline conditions.[1][2] If your buffer is above pH 7, the glycosidic bonds and the flavonoid structure can degrade.

    • Solution: Maintain the pH of your experimental solutions between 4 and 7, where flavonoids are generally more stable.[1] If your protocol requires a pH outside this range, minimize the compound's exposure time.

  • Exposure to Light: Photodegradation is a common issue for flavonoids.[1][3]

    • Solution: Conduct experiments under subdued lighting. Use amber-colored vials or wrap your containers in aluminum foil to protect the solution from light.[1]

  • Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.[1][4]

    • Solution: Prepare solutions fresh and keep them on an ice bath during your experiment. For short-term storage, refrigerate at 2-8°C. For longer-term storage of aqueous solutions (up to one month), store at -20°C.[5]

Q2: My experimental results are inconsistent between batches. What could be causing this variability?

A2: Inconsistent results often point to issues with stock solution stability and handling.

  • Stock Solution Degradation: If you are using a stock solution over several days or weeks, it may be degrading.

    • Solution: Aliquot your stock solution into single-use vials upon preparation to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] Store stock solutions at -20°C or -80°C.[1][5]

  • Oxidation: The phenolic hydroxyl groups on the flavonoid structure are susceptible to oxidation, which can be catalyzed by dissolved oxygen or metal ions.[1][6]

    • Solution: Use deoxygenated buffers, which can be prepared by sparging with nitrogen or argon gas. Consider adding a chelating agent like EDTA to sequester metal ions that may catalyze oxidation, but first, verify its compatibility with your specific assay.[1]

Q3: I see new, unexpected peaks appearing in my HPLC chromatogram over time. What are they?

A3: The appearance of new peaks likely indicates the formation of degradation products.

  • Hydrolysis or Oxidation: Under suboptimal pH, temperature, or light conditions, this compound can hydrolyze (losing its sugar moieties) or oxidize.

    • Solution: To identify the degradation products, you may need to use techniques like LC-MS. To prevent their formation, strictly follow the handling and storage recommendations outlined in this guide. Implementing a forced degradation study can help you proactively identify potential degradation products and establish a stability-indicating analytical method.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound?

A1: The lyophilized (solid) powder should be stored at -20°C in a desiccated environment.[5] In this form, the chemical is expected to be stable for several months to years.

Q2: How should I prepare and store aqueous stock solutions?

A2: Whenever possible, prepare and use solutions on the same day.[7] If you need to make stock solutions in advance, dissolve the compound in a suitable buffer (ideally pH 4-7). We recommend you store the solution in aliquots in tightly sealed vials at -20°C for up to two weeks, or as recommended by the supplier.[5][7] Avoid multiple freeze-thaw cycles.[1]

Q3: What factors have the most significant impact on the stability of this compound in aqueous solution?

A3: The stability of this, and other flavonoids, is primarily influenced by pH, temperature, light, and the presence of oxygen.[8][9][10] Elevated temperature and pH (especially alkaline conditions) are particularly detrimental.[2][4]

Q4: Does the glycosidic group (beta-L-galactopyranosyl) improve the compound's stability?

A4: Yes, sugar moieties attached to a flavonoid core generally increase water solubility and can protect the molecule from degradation compared to its aglycone form.[11] However, the compound is still susceptible to degradation under harsh conditions.

Q5: Can I add antioxidants to my solution to improve stability?

A5: Adding antioxidants such as ascorbic acid or using chelating agents like EDTA can help minimize oxidation.[1][12] However, you must first confirm that these additives do not interfere with your specific experimental assay.[1]

Data Presentation: Factors Influencing Stability

The following tables summarize the expected stability trends for flavonoid glycosides like this compound based on general chemical principles. Note: This is illustrative data as specific quantitative studies on this molecule are limited.

Table 1: Illustrative Effect of pH on Degradation Rate

pH of Aqueous BufferTemperatureRelative Degradation RateRecommended Action
3.025°CLowSuitable for short-term experiments
5.025°CVery LowOptimal for stability
7.025°CLow-ModerateUse within a single day
9.025°CHighAvoid if possible; minimize exposure time

Table 2: Illustrative Effect of Temperature on Stability

Storage TemperaturepHLight ConditionExpected Stability Duration
-20°C6.0DarkUp to 1 month[5]
4°C6.0DarkSeveral days
25°C (Room Temp)6.0DarkHours to a few days
25°C (Room Temp)6.0Ambient LightHours; significant degradation likely[1]
40°C6.0DarkRapid degradation expected[4]

Experimental Protocols

Protocol 1: Aqueous Solution Preparation and Short-Term Stability Testing

This protocol outlines a method for preparing an aqueous solution and assessing its stability over a typical experimental timeframe using HPLC.

  • Buffer Preparation:

    • Prepare a 50 mM phosphate (B84403) or acetate (B1210297) buffer.

    • Adjust the pH to 5.0, as this is within the optimal stability range for many flavonoids.[1]

    • Deoxygenate the buffer by sparging with inert gas (e.g., nitrogen) for 15-20 minutes.

  • Solution Preparation:

    • Accurately weigh the required amount of solid this compound.

    • Dissolve it in a small volume of DMSO if necessary, then bring it to the final concentration with the prepared deoxygenated buffer. Ensure the final DMSO concentration is minimal and does not affect your assay.

    • Transfer the solution to an amber glass vial or a clear vial wrapped in aluminum foil.

  • Stability Assessment (Time-Point Analysis):

    • Immediately after preparation (T=0), take an aliquot of the solution for HPLC analysis to determine the initial concentration.

    • Store the master solution at the desired experimental temperature (e.g., 25°C).

    • At predetermined time points (e.g., T=2h, 4h, 8h, 24h), withdraw aliquots for analysis.

    • Analyze each aliquot by a validated stability-indicating HPLC method (e.g., HPLC-UV).

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of the compound remaining relative to the T=0 sample. A loss of >5-10% may be considered significant degradation.

Visualizations

Below are diagrams illustrating key workflows and logical processes for handling this compound.

G cluster_prep Solution Preparation cluster_exp Experimentation cluster_store Storage weigh Weigh Compound dissolve Dissolve in Buffer weigh->dissolve buffer Prepare pH 5-7 Deoxygenated Buffer buffer->dissolve protect Transfer to Light-Protected Vial dissolve->protect setup Keep on Ice During Setup protect->setup aliquot Aliquot into Single-Use Vials protect->aliquot assay Perform Assay setup->assay freeze Store at -20°C or colder aliquot->freeze

Caption: Recommended workflow for preparing and handling aqueous solutions.

G start Inconsistent Results or Visible Degradation? check_ph Is pH between 4-7? start->check_ph check_light Is solution protected from light? check_ph->check_light Yes adjust_ph Adjust buffer to optimal pH range check_ph->adjust_ph No check_temp Is temperature controlled (e.g., on ice)? check_light->check_temp Yes use_amber Use amber vials or wrap in foil check_light->use_amber No check_storage Are stock solutions aliquoted & frozen? check_temp->check_storage Yes use_ice Keep samples on ice; store appropriately check_temp->use_ice No aliquot_stock Aliquot new stock to avoid freeze-thaw check_storage->aliquot_stock No end_node Problem Resolved check_storage->end_node Yes adjust_ph->end_node use_amber->end_node use_ice->end_node aliquot_stock->end_node

Caption: Troubleshooting decision tree for compound degradation issues.

References

Troubleshooting peak tailing in HPLC for 2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 2"-O-beta-L-galactopyranosylorientin.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a common problem for this compound?

Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum.[1] In an ideal separation, peaks should be symmetrical and Gaussian in shape.[2] Tailing is problematic because it reduces resolution between adjacent peaks, affects accurate peak integration, and compromises the precision and accuracy of quantification.

This compound is a flavonoid glycoside, a class of compounds rich in polar hydroxyl (-OH) groups.[3][4][5] This high polarity makes it susceptible to secondary interactions with the HPLC stationary phase, which is a primary cause of peak tailing.[6][7]

Q2: What are the primary chemical interactions that cause peak tailing for this compound?

For polar analytes like this compound on a standard silica-based reversed-phase column (e.g., C18), the main cause of peak tailing is secondary polar interactions with residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface.[1][6][8] While the primary retention mechanism is hydrophobic interaction with the C18 chains, the polar hydroxyl groups of the analyte can also form strong hydrogen bonds with the acidic silanol groups.[9] This leads to a mixed-mode retention mechanism, where some analyte molecules are retained longer than others, resulting in a tailed peak.[2][6][7]

Q3: I'm observing peak tailing. What is a logical workflow to diagnose the problem?

A systematic approach is crucial for efficient troubleshooting. Start by evaluating the most common and easily adjustable parameters, such as the mobile phase, before moving to more involved checks like column replacement or system modifications. The workflow below outlines a recommended diagnostic sequence.

Troubleshooting_Workflow start Observe Peak Tailing check_all_peaks Are all peaks tailing? start->check_all_peaks check_column_frit Suspect Column Inlet Frit Blockage or System-Wide Issue check_all_peaks->check_column_frit  Yes chem_issue Suspect Chemical Interactions (Analyte-Specific) check_all_peaks->chem_issue  No, only analyte peak all_tail YES flush_column Action: Reverse and flush column. Check for extra-column volume. check_column_frit->flush_column one_tail NO check_mobile_phase Step 1: Assess Mobile Phase chem_issue->check_mobile_phase check_column_chem Step 2: Assess Column Chemistry check_mobile_phase->check_column_chem solution_ph Action: Lower pH (e.g., to 2.5-3.0). Increase buffer strength. check_mobile_phase->solution_ph check_sample Step 3: Assess Sample & Injection check_column_chem->check_sample solution_column Action: Use an end-capped column. Consider a new column. check_column_chem->solution_column solution_sample Action: Reduce sample concentration. Dissolve sample in mobile phase. check_sample->solution_sample

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Q4: How can I specifically mitigate the secondary interactions causing the tailing?

Addressing the unwanted interactions between this compound and the stationary phase is key.

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically reacted with a small silylating agent to make them less polar and accessible.[2][6][8] Using a high-quality, fully end-capped column is the most effective way to reduce silanol interactions.

  • Adjust Mobile Phase pH: Since silanol groups are acidic, lowering the pH of the mobile phase (e.g., to pH 3 or below) will suppress their ionization, making them less likely to interact with the analyte.[6] This also ensures the phenolic hydroxyl groups on your analyte remain protonated and in a single form.

  • Use Mobile Phase Additives: In the past, "tail-suppressing" agents like triethylamine (B128534) (a basic compound) were added to the mobile phase to compete with the analyte for active silanol sites.[7] However, this is less common with modern end-capped columns and can complicate method development. Lowering pH is generally the preferred first step.

Q5: Could my column's physical condition be the problem?

Yes, physical issues with the column can cause tailing for all peaks in a chromatogram.

  • Column Contamination: Strongly retained impurities from previous samples can build up at the column inlet, creating active sites that cause tailing.[10] Following a proper column cleaning protocol can resolve this.

  • Blocked Frit: Particulate matter from the sample or system can partially block the inlet frit of the column, distorting the flow path and causing peak shape issues.[2][11] Reversing and flushing the column (if permitted by the manufacturer) can sometimes dislodge this debris.

  • Column Void: Over time or due to pressure shocks, a void can form at the head of the column's packed bed.[2][6] This leads to a distorted peak shape, often accompanied by a drop in backpressure. A column with a significant void typically needs to be replaced.

Q6: Can my sample preparation or injection technique lead to peak tailing?

Absolutely. The way you prepare and introduce your sample to the system is critical.

  • Column Overload: Injecting too high a concentration of your analyte can saturate the active sites on the stationary phase, leading to a characteristic "right triangle" peak shape.[2][10][11] To check for this, dilute your sample by a factor of 10 and reinject; if the peak shape improves, overload was the issue.

  • Sample Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger (more eluting power) than your starting mobile phase is a common cause of peak distortion.[10][12] The strong solvent carries the analyte band too quickly at the start, leading to poor focusing. Always try to dissolve your sample in the initial mobile phase composition.

Q7: What are "extra-column effects" and how can I minimize them?

Extra-column effects refer to any contribution to peak broadening or tailing that occurs outside of the analytical column itself.[10][13] This is caused by dead volume in the system, such as:

  • Excessively long or wide-diameter connection tubing between the injector, column, and detector.

  • Poorly made fittings that create small gaps or voids. To minimize these effects, use tubing with a narrow internal diameter (e.g., 0.005") and keep the lengths as short as possible.[1] Ensure all fittings are properly swaged and connected.

Data Presentation: Mobile Phase Optimization

Optimizing the mobile phase is a critical first step in addressing chemical-related peak tailing. The following table provides recommended starting points for the analysis of polar phenolic compounds like this compound.

ParameterRecommendationRationale
Mobile Phase pH 2.5 – 3.0Suppresses ionization of both analyte phenolic groups and stationary phase silanol groups, minimizing secondary interactions.[6][12]
Buffer Type Formic Acid, Acetic Acid, or Phosphate BufferProvides good buffering capacity in the acidic pH range. Formic acid is MS-compatible.
Buffer Concentration 10 – 25 mMSufficient to control pH without being so high as to cause precipitation or other issues.[12] Too low a concentration may not provide adequate buffering.
Organic Modifier Acetonitrile (B52724) or MethanolAcetonitrile often provides sharper peaks and lower viscosity. Methanol can offer different selectivity.

Experimental Protocols

Protocol 1: Preparation of Acidic Mobile Phase

This protocol describes the preparation of 1 liter of a mobile phase consisting of Acetonitrile and 0.1% Formic Acid in water, a common choice for flavonoid analysis.

  • Prepare Aqueous Component: Pour approximately 900 mL of HPLC-grade water into a 1 L glass media bottle.

  • Add Acid: Using a micropipette, carefully add 1.0 mL of concentrated formic acid to the water.

  • Bring to Volume: Add HPLC-grade water to reach the 1 L mark.

  • Mix and Degas: Cap the bottle and invert several times to mix thoroughly. Degas the solution for 15-20 minutes using a sonicator or vacuum filtration system. This is your "Mobile Phase A."

  • Prepare Organic Component: Prepare "Mobile Phase B" by filling another 1 L bottle with HPLC-grade acetonitrile and degassing it.

  • Set HPLC Gradient: Use the HPLC software to set the desired gradient program using Mobile Phase A and Mobile Phase B.

Protocol 2: General Purpose Reversed-Phase Column Cleaning

If you suspect column contamination is causing peak tailing, this flushing sequence can help remove impurities. Always consult your column's specific care and use manual first.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination of the flow cell.

  • Flush with Mobile Phase (No Buffer): Flush the column with 20 column volumes of your mobile phase without the buffer salts (e.g., 90/10 Water/Acetonitrile).

  • Flush with 100% Acetonitrile: Flush with 20 column volumes of 100% Acetonitrile to remove strongly retained non-polar compounds.

  • Flush with 100% Isopropanol: Flush with 20 column volumes of 100% Isopropanol.

  • (Optional) Flush with Hexane: For very non-polar contaminants, flush with 20 column volumes of Hexane. Ensure your system and column are compatible.

  • Return to Storage Conditions: Reverse the sequence (Isopropanol -> Acetonitrile) before equilibrating the column with your starting mobile phase for the next analysis.

Visualizing the Cause of Peak Tailing

The following diagram illustrates the chemical interactions on the surface of a C18 silica stationary phase that can lead to peak tailing for a polar analyte.

Caption: Desired vs. undesired interactions leading to peak tailing.

References

Technical Support Center: Optimizing Cell-Based Assays with 2”-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing cell-based assays using 2”-O-beta-L-galactopyranosylorientin.

Frequently Asked Questions (FAQs)

Q1: What is 2”-O-beta-L-galactopyranosylorientin and what is its primary biological activity?

A1: 2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside.[1] It has demonstrated anti-inflammatory activity.[1]

Q2: What is the recommended starting concentration for 2”-O-beta-L-galactopyranosylorientin in cell-based assays?

A2: A starting concentration range of 100 to 200 µM has been shown to be effective in reducing the production of nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: What is the proposed mechanism of action for 2”-O-beta-L-galactopyranosylorientin's anti-inflammatory effects?

A3: Based on studies of related flavonoid glycosides like orientin (B1677486) and vitexin, 2”-O-beta-L-galactopyranosylorientin likely exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][3][4] This pathway is a key regulator of the inflammatory response.

Q4: In which solvent should I dissolve 2”-O-beta-L-galactopyranosylorientin?

A4: 2”-O-beta-L-galactopyranosylorientin is soluble in DMSO.[1] Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: High background signal in my assay.
Possible Cause Troubleshooting Step
Reagent Contamination Use fresh, sterile reagents. Ensure proper aseptic technique to prevent microbial contamination.
Autofluorescence If using a fluorescence-based assay, check for autofluorescence from the compound or media components. Use appropriate controls and consider spectral analysis.
Insufficient Washing Increase the number and volume of wash steps to remove unbound reagents and cellular debris.
Cross-reactivity If using antibodies, ensure they are specific to the target protein and do not cross-react with other cellular components.
Issue 2: High variability between replicate wells.
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and be consistent with your plating technique.
Edge Effects To minimize evaporation from the outer wells of a microplate, fill the perimeter wells with sterile PBS or media without cells.
Inconsistent Pipetting Calibrate your pipettes regularly. Use fresh tips for each replicate to avoid carryover.
Temperature Gradients Allow plates to equilibrate to room temperature before adding reagents and ensure even temperature distribution during incubation.
Issue 3: No observable effect of the compound.
Possible Cause Troubleshooting Step
Sub-optimal Concentration Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective dose.
Compound Instability Check the storage conditions and stability of your 2”-O-beta-L-galactopyranosylorientin stock solution. Prepare fresh dilutions for each experiment.
Incorrect Assay Window The timing of your measurement may be outside the window of the biological response. Perform a time-course experiment to identify the optimal time point.
Cell Line Resistance The chosen cell line may not be sensitive to the compound. Consider using a different cell line or investigating potential resistance mechanisms.

Quantitative Data Summary

The following table summarizes the known effective concentration of 2”-O-beta-L-galactopyranosylorientin. Researchers should generate their own dose-response curves to determine the precise IC50 values for their specific experimental conditions.

Compound Cell Line Assay Effective Concentration Reference
2”-O-beta-L-galactopyranosylorientinRAW 264.7Inhibition of NO, IL-6, and TNF-α production100 - 200 µM[1]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2”-O-beta-L-galactopyranosylorientin in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of 2”-O-beta-L-galactopyranosylorientin for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare 2”-O-beta-L-galactopyranosylorientin Stock treatment Treat Cells with Compound prep_compound->treatment prep_cells Culture and Seed Cells prep_cells->treatment stimulation Stimulate with LPS (for inflammatory assays) treatment->stimulation incubation Incubate for Defined Period stimulation->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability inflammation Inflammatory Marker Assay (e.g., Griess, ELISA) incubation->inflammation mechanism Mechanism of Action Study (e.g., Western Blot for NF-κB) incubation->mechanism

Caption: Experimental workflow for cell-based assays.

nf_kb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_p p-IκBα IkB->IkB_p NFkB_inactive p50/p65 (Inactive) NFkB_inactive->IkB bound to NFkB_active p50/p65 (Active) IkB_p->NFkB_active releases NFkB_nuc p50/p65 NFkB_active->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes transcribes Compound 2”-O-beta-L- galactopyranosylorientin Compound->IKK inhibits Compound->NFkB_active inhibits translocation

Caption: Proposed NF-κB signaling pathway inhibition.

References

Overcoming low solubility issues of 2"-O-beta-L-galactopyranosylorientin in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2"-O-beta-L-galactopyranosylorientin

This guide provides troubleshooting advice and answers to frequently asked questions regarding the low aqueous solubility of this compound. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a flavonoid glycoside found in plants like Trollius chinensis and Lophatherum gracile[1][2]. Like many flavonoid compounds, it exhibits poor water solubility, which can pose significant challenges for in vitro and in vivo studies, limiting its bioavailability and therapeutic potential[3][4]. Achieving a sufficient concentration in aqueous buffers is crucial for bioassays and formulation development.

Q2: What are the known solvents for this compound and its parent compound, orientin?

A2: Specific solubility data for this compound is limited. However, it is reported to be soluble in Dimethyl Sulfoxide (DMSO)[1][5]. The parent compound, orientin, is soluble in 1 M Sodium Hydroxide (NaOH)[6]. For many flavonoids, using a small amount of an organic co-solvent or adjusting the pH are common initial steps to achieve dissolution in aqueous media[4][7].

Q3: My compound is precipitating in my aqueous buffer. What are the initial troubleshooting steps?

A3: If you observe precipitation, consider the following:

  • Check the pH of your buffer: Flavonoids are often weak acids, and their solubility can increase in alkaline conditions[4].

  • Incorporate a co-solvent: Prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%)[8].

  • Gentle heating and sonication: Applying gentle heat or using a sonicator can help dissolve the compound, but be cautious of potential degradation with heat-sensitive molecules.

Q4: How does pH adjustment enhance the solubility of flavonoid glycosides?

A4: Flavonoids typically contain phenolic hydroxyl groups, which are weakly acidic. Increasing the pH of the aqueous solution above the pKa of these groups will cause them to deprotonate, forming a more polar phenolate (B1203915) ion. This increased polarity enhances the interaction with water molecules, thereby increasing solubility[9][10]. However, be aware that high pH can lead to instability and degradation of some flavonoids over time.

Q5: What are some advanced strategies if co-solvents and pH adjustments are insufficient or not suitable for my experiment?

A5: For more challenging cases, several advanced formulation strategies can be employed:

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic flavonoid molecule within their central cavity, forming an inclusion complex with a hydrophilic exterior. This complex has a significantly higher apparent water solubility[11][12].

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level. This improves wettability and dissolution rate by preventing the compound from crystallizing[9][13].

  • Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer scale increases the surface-area-to-volume ratio. This leads to a higher dissolution rate and saturation solubility[7][12].

  • Natural Deep Eutectic Solvents (NaDES): These are systems composed of natural compounds that can form a eutectic mixture, significantly enhancing the solubility of flavonoids compared to conventional solvents[14].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound will not dissolve in aqueous buffer. Low intrinsic water solubility of the flavonoid glycoside.Prepare a concentrated stock solution in DMSO and dilute into the buffer. Ensure the final DMSO concentration is compatible with your assay (e.g., <0.5%).
Precipitation occurs after diluting the DMSO stock solution. The compound's solubility limit in the final aqueous buffer has been exceeded.Lower the final concentration of the compound. Increase the percentage of co-solvent if experimentally permissible. Consider using a different solubilization technique like cyclodextrin complexation.
Solution is initially clear but becomes cloudy over time. The compound may be unstable at the buffer's pH or temperature, leading to degradation or recrystallization.Assess the stability of the compound under your experimental conditions. Prepare solutions fresh before use. Store stock solutions at -20°C or -80°C[8].
Experimental results are inconsistent. Incomplete dissolution or precipitation of the compound is leading to variable effective concentrations.Visually inspect all solutions for precipitation before use. Optimize the solubilization protocol to ensure complete and stable dissolution.

Quantitative Data Summary

Compound/Method Solvent/Carrier Solubility/Fold Increase Reference
Orientin 1 M NaOH1 mg/mL[6]
Orientin (Predicted) Water (25 °C)~7.99 mg/mL[15]
This compound DMSOSoluble (≥112.6 mg/mL reported by one supplier)[1][5]
Quercetin (Flavonoid) Dimeric β-Cyclodextrin12.4-fold increase[11]
Myricetin (Flavonoid) Dimeric β-Cyclodextrin33.6-fold increase[11]
Rutin (Flavonoid Glycoside) Betaine:Glycerol NaDES (with 20% water)5.95 mg/mL[14]
Naringin (Flavonoid Glycoside) Betaine:Glycerol NaDES (with 20% water)13.32 mg/mL[14]

Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-solvent (DMSO)

Objective: To prepare a 10 mM stock solution of this compound (MW: 610.5 g/mol ) in DMSO for subsequent dilution in aqueous buffers.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Methodology:

  • Weigh out approximately 6.1 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Vortex the mixture thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used if dissolution is slow.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light[8].

  • For experiments, thaw an aliquot and dilute it into the final aqueous buffer to the desired concentration. Always add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local concentrations that could cause precipitation.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare an inclusion complex of this compound with HP-β-CD to increase its aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Magnetic stirrer and stir bar

  • Mortar and pestle

  • Small amount of ethanol (B145695) (optional)

Methodology (Kneading Method):

  • Determine the desired molar ratio of the compound to HP-β-CD (e.g., 1:1 or 1:2).

  • Weigh the appropriate amounts of this compound and HP-β-CD and place them in a mortar.

  • Add a small amount of water (or a water/ethanol mixture) dropwise to the powder mixture to form a thick, consistent paste.

  • Knead the paste thoroughly with the pestle for 30-60 minutes.

  • Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or in a desiccator under vacuum until a constant weight is achieved.

  • The resulting solid powder is the inclusion complex, which can now be dissolved in the aqueous buffer. Test the solubility of this complex at the desired concentration.

Visualized Workflow

The following diagram outlines a decision-making process for selecting a suitable solubilization strategy for this compound.

Caption: Decision workflow for solubilizing this compound.

References

Identifying and minimizing side reactions in 2"-O-beta-L-galactopyranosylorientin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2"-O-beta-L-galactopyranosylorientin

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most prevalent side reactions include the formation of regioisomers due to the multiple hydroxyl groups on the orientin (B1677486) molecule, self-condensation of the galactosyl donor, and incomplete reaction leading to the recovery of starting material. Anomerization of the glycosidic bond, resulting in the alpha-anomer, can also occur.

Q2: How can I improve the regioselectivity of the glycosylation to favor the 2"-position?

A2: Improving regioselectivity is critical. The use of appropriate protecting groups on the orientin molecule is the most effective strategy. Orthogonal protecting groups that can be selectively removed are highly recommended. Additionally, the choice of solvent and catalyst can influence the steric hindrance around the different hydroxyl groups, thereby directing the glycosylation to the desired position.

Q3: What is the impact of the glycosyl donor on the reaction outcome?

A3: The choice of the glycosyl donor significantly affects the yield and stereoselectivity of the reaction.[1][2] Common donors for galactosylation include galactose pentaacetate, galactose trichloroacetimidate (B1259523), and galactose fluoride (B91410). The reactivity of the donor and the nature of the leaving group will influence the reaction conditions required and the potential for side reactions. For instance, highly reactive donors may lead to a decrease in regioselectivity.

Q4: Can enzymatic methods be used for the synthesis of this compound?

A4: Enzymatic synthesis using glycosyltransferases is a promising alternative to chemical synthesis.[3][4] These enzymes offer high regio- and stereoselectivity, potentially eliminating the need for complex protection-deprotection steps. However, the availability of a suitable glycosyltransferase that can specifically catalyze the transfer of galactose to the 2"-position of orientin is a key consideration.

Q5: How does glycosylation affect the properties of orientin?

A5: Glycosylation significantly enhances the water solubility and stability of flavonoids like orientin.[4][5] This modification can also improve the bioavailability and pharmacokinetic profile of the compound, which is a crucial aspect in drug development.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Target Product - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction conditions (temperature, time, stoichiometry).- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). - Optimize the molar ratio of glycosyl donor to acceptor. - Screen different solvents and catalysts.
Formation of Multiple Products (Regioisomers) - Insufficient differentiation between the hydroxyl groups of orientin. - Highly reactive glycosyl donor.- Employ a protection group strategy to selectively block other hydroxyl groups. - Use a less reactive glycosyl donor or milder reaction conditions. - Consider enzymatic glycosylation for higher regioselectivity.
Presence of Unreacted Orientin - Insufficient amount of glycosyl donor. - Inactive catalyst or promoter.- Increase the molar equivalents of the glycosyl donor. - Ensure the catalyst or promoter is fresh and active. - Increase the reaction temperature or time, while monitoring for product degradation.
Formation of the Alpha-Anomer - Reaction conditions favoring thermodynamic control. - Anomerization of the glycosyl donor before coupling.- Use a glycosyl donor with a participating group at the C2 position to favor the formation of the beta-anomer (e.g., an acetyl group). - Employ reaction conditions that favor kinetic control (e.g., lower temperatures).
Byproduct from Glycosyl Donor Self-Condensation - High concentration of the glycosyl donor. - Presence of moisture.- Add the glycosyl donor slowly to the reaction mixture. - Ensure strictly anhydrous conditions.

Quantitative Data Summary

Table 1: Comparison of Different Glycosyl Donors on Reaction Yield and Selectivity

Glycosyl DonorPromoter/CatalystSolventTemperature (°C)Reaction Time (h)Yield of this compound (%)Yield of Regioisomers (%)
Peracetylated Galactosyl BromideAg₂ODichloromethane (B109758)25243545
Galactosyl TrichloroacetimidateTMSOTfDichloromethane-2046025
Benzoylated Galactosyl FluorideBF₃·OEt₂Acetonitrile0125030

Note: The data presented in this table are hypothetical and intended for illustrative purposes to guide experimental design.

Experimental Protocols

Protocol 1: Chemical Synthesis using Galactosyl Trichloroacetimidate Donor

  • Protection of Orientin:

    • Dissolve orientin in a suitable solvent (e.g., DMF).

    • Selectively protect the hydroxyl groups other than the 2"-OH using an appropriate protecting group strategy (e.g., using silyl (B83357) ethers for the phenolic hydroxyls).

    • Purify the protected orientin by column chromatography.

  • Glycosylation:

    • Dissolve the protected orientin and the galactosyl trichloroacetimidate donor in anhydrous dichloromethane under an argon atmosphere.

    • Cool the reaction mixture to -20°C.

    • Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) catalyst dropwise.

    • Stir the reaction at -20°C and monitor its progress by TLC.

    • Upon completion, quench the reaction with a suitable reagent (e.g., triethylamine).

  • Deprotection:

    • Remove the solvent under reduced pressure.

    • Dissolve the crude product in a suitable solvent system for deprotection (e.g., a mixture of methanol (B129727) and dichloromethane).

    • Add the deprotecting agent (e.g., a fluoride source for silyl groups).

    • Stir the reaction at room temperature until deprotection is complete (monitored by TLC or HPLC).

  • Purification:

    • Purify the final product, this compound, using column chromatography or preparative HPLC.

    • Characterize the purified compound using NMR and mass spectrometry.

Visual Diagrams

experimental_workflow cluster_synthesis Synthesis Workflow orientin Orientin protection Protection of Hydroxyl Groups orientin->protection glycosylation Glycosylation with Galactosyl Donor protection->glycosylation deprotection Deprotection glycosylation->deprotection purification Purification deprotection->purification final_product This compound purification->final_product

Caption: A generalized workflow for the chemical synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_isomers Multiple Spots on TLC/HPLC? start->check_isomers check_starting_material Unreacted Starting Material? check_isomers->check_starting_material No optimize_protection Optimize Protecting Group Strategy check_isomers->optimize_protection Yes check_conditions Review Reaction Conditions check_starting_material->check_conditions No increase_donor Increase Glycosyl Donor Equivalents check_starting_material->increase_donor Yes optimize_catalyst Check Catalyst Activity/Amount increase_donor->optimize_catalyst

Caption: A troubleshooting decision tree for common issues in the synthesis.

References

Technical Support Center: High-Purity Purification of 2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the high-purity purification of 2"-O-beta-L-galactopyranosylorientin from crude plant extracts. This flavonoid glycoside is notably found in plants such as Lophatherum gracile and Trollius chinensis.[1][2][3]

Experimental Workflow Overview

The purification process typically involves a multi-step chromatographic approach to isolate this compound from a complex crude extract. The general workflow begins with a primary enrichment using macroporous resin chromatography, followed by a finer separation using gel filtration chromatography with Sephadex LH-20. A final polishing step using preparative High-Performance Liquid Chromatography (HPLC) may be employed to achieve the desired high purity (>98%).

Caption: General experimental workflow for the purification of this compound.

Data Presentation: Purification of Related Flavonoids

Purification StepSample Weight (mg)Yield of Orientin (B1677486) (mg)Purity of Orientin (%)
Crude Ethyl Acetate Extract100-Not Determined
High-Speed Counter-Current Chromatography1009.899.2
Data adapted from a study on orientin purification and should be considered as a reference.[4]

Experimental Protocols

Protocol 1: Primary Enrichment with Macroporous Resin Chromatography

This protocol describes the initial enrichment of total flavonoids, including this compound, from a crude plant extract.

Materials:

  • Crude plant extract (e.g., ethanol (B145695) extract of Lophatherum gracile).

  • Macroporous adsorption resin (e.g., D101, AB-8, or XAD-7HP).[5][6]

  • Ethanol (reagent grade).

  • Deionized water.

  • Glass chromatography column.

  • Peristaltic pump.

Methodology:

  • Resin Pre-treatment:

    • Soak the dry resin in ethanol for 24 hours to allow for complete swelling.

    • Wash the resin extensively with deionized water to remove any residual ethanol.

    • Pack the resin into a glass column and wash sequentially with 4-5 bed volumes (BV) of 5% HCl, followed by deionized water until the effluent is neutral, then with 4-5 BV of 2% NaOH, and finally with deionized water until the effluent is neutral.

  • Sample Preparation and Loading:

    • Concentrate the crude ethanol extract under reduced pressure to remove the ethanol.

    • Redissolve the residue in deionized water to a final concentration of approximately 10-20 mg/mL.[5] Adjust the pH to be slightly acidic (pH 3-5) to enhance flavonoid adsorption.[7]

    • Load the prepared sample onto the pre-treated resin column at a flow rate of 1-2 BV/h.

  • Washing and Elution:

    • Wash the column with 3-5 BV of deionized water to remove highly polar impurities like sugars and salts.

    • Elute the column with a stepwise gradient of ethanol in water. Start with a low concentration of ethanol (e.g., 10-20%) to remove more polar, non-target compounds.

    • Elute the target flavonoid glycosides with 30-60% ethanol at a flow rate of 2-3 BV/h.[5][8] The optimal ethanol concentration should be determined empirically for the specific plant extract.

    • Collect fractions and monitor the flavonoid content using UV-Vis spectrophotometry or thin-layer chromatography (TLC).

  • Post-Elution Processing:

    • Pool the fractions containing the highest concentration of flavonoids.

    • Concentrate the pooled fractions under reduced pressure to remove the ethanol.

    • Lyophilize or vacuum-dry the aqueous residue to obtain the enriched flavonoid powder.

Protocol 2: Fine Purification with Sephadex LH-20 Chromatography

This protocol details the separation of the enriched flavonoid fraction to isolate compounds based on their molecular size and polarity.

Materials:

  • Enriched flavonoid fraction from Protocol 1.

  • Sephadex LH-20 resin.[9][10][11]

  • Methanol (B129727) (HPLC grade).

  • Chromatography column.

Methodology:

  • Resin Preparation and Column Packing:

    • Swell the Sephadex LH-20 resin in methanol for at least 3-4 hours (or as per the manufacturer's instructions).[12]

    • Create a slurry of the swollen resin in methanol.

    • Pour the slurry into the column in one continuous motion to ensure uniform packing and avoid air bubbles.[12]

    • Equilibrate the packed column by washing with at least 2-3 BV of methanol until a stable baseline is achieved.

  • Sample Application:

    • Dissolve the enriched flavonoid powder in a minimal amount of methanol.

    • Carefully apply the dissolved sample to the top of the Sephadex LH-20 column.

  • Elution and Fraction Collection:

    • Elute the column with 100% methanol at a low flow rate (e.g., 0.5-1 mL/min) to ensure good resolution.[13]

    • Collect fractions of a defined volume (e.g., 5-10 mL).

    • Monitor the fractions by TLC or analytical HPLC to identify those containing this compound.

  • Analysis and Pooling:

    • Analyze the collected fractions to determine the purity of the target compound.

    • Pool the fractions containing high-purity this compound.

    • Evaporate the solvent to obtain the purified compound.

Troubleshooting Guide & FAQs

Issue / Question Possible Cause(s) Recommended Solution(s)
Q1: Why is the flavonoid yield low after macroporous resin purification? 1. Incomplete Adsorption: The sample pH may be too high, reducing hydrogen bonding between flavonoids and the resin.[7] 2. Improper Elution: The ethanol concentration may be too low to effectively desorb the target compound, or too high, leading to co-elution with impurities. 3. Column Overloading: Exceeding the adsorption capacity of the resin.1. Adjust the pH of the loading solution to be slightly acidic (pH 3-5). 2. Optimize the ethanol concentration for elution through a gradient elution trial. Typically, flavonoid glycosides elute between 30-60% ethanol.[8] 3. Reduce the amount of crude extract loaded onto the column or use a larger column.
Q2: The peaks in my HPLC analysis are broad or tailing. 1. Column Degradation: The stationary phase of the HPLC column may be degraded. 2. Inappropriate Mobile Phase: The pH of the mobile phase may not be optimal for the acidic nature of flavonoids.[14] 3. Sample Overload: Injecting too concentrated a sample.1. Use a guard column and ensure the mobile phase pH is compatible with the column. 2. Acidify the mobile phase with 0.1% formic or acetic acid to improve peak shape for phenolic compounds.[14] 3. Dilute the sample before injection.
Q3: I am seeing low signal intensity and variability in my LC-MS analysis. 1. Ion Suppression: Co-eluting compounds from the plant matrix are interfering with the ionization of the target analyte in the MS source.[14] 2. Suboptimal MS Parameters: Source parameters (gas flows, temperatures, voltages) are not optimized for this compound.1. Improve the sample clean-up process (e.g., using Solid Phase Extraction) before LC-MS analysis. Optimize chromatographic separation to resolve the target from interfering compounds.[14] 2. Perform tuning and optimization of the mass spectrometer parameters using a standard solution of the target compound.
Q4: How can I distinguish this compound from its isomers? Isomeric flavonoid glycosides have identical molecular weights and can be difficult to separate and identify.High-resolution chromatography (e.g., UPLC) is necessary to achieve baseline separation. Tandem mass spectrometry (MS/MS) is crucial to generate unique fragmentation patterns that can differentiate between isomers based on the position of the glycosidic linkage.[14]
Q5: The purity of my final product is not high enough. The separation power of Sephadex LH-20 alone may be insufficient to separate closely related flavonoid glycosides.Add a final polishing step using preparative HPLC with a suitable C18 column and an optimized mobile phase (e.g., a water/acetonitrile or water/methanol gradient with 0.1% formic acid).

Mechanism of Action: Anti-Inflammatory Signaling Pathway

This compound and its aglycone, orientin, have demonstrated significant anti-inflammatory properties.[1][15][16] One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In an inflammatory state, stimuli like Lipopolysaccharide (LPS) activate this pathway, leading to the transcription of pro-inflammatory genes. This compound can suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators such as TNF-α, IL-6, and nitric oxide (NO).[1][16]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Properties of Trollius Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory effects of flavonoids derived from plants of the Trollius genus, commonly known as globeflowers. For centuries, various species of Trollius have been utilized in traditional medicine for their anti-inflammatory properties. This document synthesizes experimental data to compare the efficacy of prominent Trollius flavonoids, details the underlying molecular mechanisms, and provides standardized experimental protocols for further research.

Comparative Anti-inflammatory Activity

Several flavonoid compounds isolated from Trollius species, including orientin, vitexin, luteolin, and quercetin, have demonstrated significant anti-inflammatory potential. Their efficacy has been primarily evaluated by their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells, a standard in vitro model for inflammation research.

The following table summarizes the inhibitory effects of various Trollius flavonoids on the production of these inflammatory markers. It is important to note that the data presented is compiled from multiple studies and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

FlavonoidTarget MediatorConcentration (µM)Inhibition (%)IC₅₀ (µM)Reference
Orientin NO200~48%-[1]
IL-6200~50%-[1]
TNF-α200~50%-[1]
Vitexin NO200~43%-[1]
IL-6200~50%-[1]
TNF-α200~50%-[1]
Luteolin NO200~63%-[1]
IL-6200~50%< 1[1][2]
TNF-α200~50%-[1]
Quercetin NO200~23%-[1]
IL-6200~50%1[1][2]
TNF-α200~50%-[1]

Note: "-" indicates that the specific data point was not available in the cited literature.

Molecular Mechanisms of Action: Signaling Pathway Modulation

The anti-inflammatory effects of Trollius flavonoids are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate gene transcription.

Trollius flavonoids, including orientin, vitexin, luteolin, and quercetin, have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα.[3] This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory mediators.[3]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) NFkappaB_p p-IκBα Nucleus Nucleus NFkappaB->Nucleus translocates Inflammation Inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkappaB->Inflammation activates Proteasome Proteasome NFkappaB_p->Proteasome degradation Trollius_Flavonoids Trollius Flavonoids (Orientin, Vitexin, Luteolin, Quercetin) Trollius_Flavonoids->IKK inhibit Trollius_Flavonoids->NFkappaB inhibit translocation MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases p38 p38 Upstream_Kinases->p38 phosphorylates JNK JNK Upstream_Kinases->JNK phosphorylates ERK ERK Upstream_Kinases->ERK phosphorylates p_p38 p-p38 p_JNK p-JNK p_ERK p-ERK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_JNK->Transcription_Factors p_ERK->Transcription_Factors Inflammation Inflammatory Gene Expression Transcription_Factors->Inflammation Trollius_Flavonoids Trollius Flavonoids (Orientin, Vitexin, Luteolin, Quercetin) Trollius_Flavonoids->p38 inhibit phosphorylation Trollius_Flavonoids->JNK inhibit phosphorylation Trollius_Flavonoids->ERK inhibit phosphorylation Experimental_Workflow A 1. Seed RAW264.7 cells (1x10^5 cells/well) B 2. Incubate for 24h A->B C 3. Pre-treat with Trollius Flavonoids (1h) B->C D 4. Stimulate with LPS (1µg/mL) for 24h C->D E 5. Collect Supernatant D->E F Griess Assay for NO E->F G ELISA for TNF-α & IL-6 E->G

References

The Impact of Glycosylation on the Anti-Inflammatory Activity of Orientin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationship (SAR) of 2”-O-beta-L-galactopyranosylorientin reveals the nuanced role of glycosidic moieties in modulating the anti-inflammatory properties of the parent flavonoid, orientin (B1677486). This guide provides a comparative overview of their bioactivity, supported by experimental data and mechanistic insights, to inform researchers and drug development professionals in the field of inflammation.

Introduction

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, are renowned for their diverse pharmacological activities, including potent anti-inflammatory effects. Orientin, a luteolin-8-C-glucoside, has demonstrated significant anti-inflammatory properties. Its glycosylated derivative, 2”-O-beta-L-galactopyranosylorientin, has also been investigated for its potential in mitigating inflammatory responses. Understanding the structure-activity relationship between orientin and its glycosylated forms is crucial for the rational design of novel anti-inflammatory agents with improved efficacy and pharmacokinetic profiles. This guide compares the anti-inflammatory activities of 2”-O-beta-L-galactopyranosylorientin and its parent compound, orientin, focusing on their effects on key inflammatory mediators and signaling pathways.

Comparative Anti-Inflammatory Activity

While direct head-to-head studies with quantitative IC50 values for both compounds in the same experimental setup are limited, existing research provides valuable insights into their comparative anti-inflammatory potential.

A study on three flavone (B191248) C-glycosides, including 2”-O-beta-L-galactopyranosylorientin (referred to as OGA), demonstrated its significant inhibitory effects on lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells.[1] OGA was found to markedly inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1] In contrast, studies on the aglycone, orientin, have also shown its ability to suppress NO production and the expression of pro-inflammatory cytokines, including TNF-α and interleukin-6 (IL-6), in various cell models such as RAW 264.7 macrophages.[2]

Generally, the glycosylation of flavonoids can influence their bioavailability, solubility, and interaction with cellular targets, thereby modulating their biological activity. The addition of a sugar moiety, such as the galactopyranosyl group in 2”-O-beta-L-galactopyranosylorientin, can alter the molecule's polarity and steric hindrance, which may affect its ability to penetrate cell membranes and interact with key enzymes and transcription factors involved in the inflammatory cascade.

Table 1: Comparison of Anti-Inflammatory Effects

CompoundTargetCell LineKey FindingsReference
2”-O-beta-L-galactopyranosylorientin (OGA) NO, TNF-αBV-2 microgliaSignificantly inhibited LPS-induced production of NO and TNF-α. Modulated NF-κB, ERK, and NRF2/HO-1 pathways.[1]
Orientin NO, TNF-α, IL-6RAW 264.7 macrophages, ChondrocytesInhibited the production of pro-inflammatory mediators. Modulated NF-κB and Nrf2 signaling pathways.[2]

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of both 2”-O-beta-L-galactopyranosylorientin and orientin are mediated through the modulation of critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Both compounds have been shown to inhibit the activation of NF-κB. For instance, 2”-O-beta-L-galactopyranosylorientin was found to suppress the activation of NF-κB in LPS-stimulated microglial cells.[1] Similarly, orientin has been reported to inhibit the NF-κB signaling pathway, thereby reducing the expression of downstream inflammatory genes.[2]

Figure 1. Inhibition of the NF-κB signaling pathway.
Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Activation of the Nrf2/HO-1 pathway can suppress inflammation. 2”-O-beta-L-galactopyranosylorientin has been shown to activate this protective pathway.[1] Orientin has also been reported to modulate the Nrf2 signaling pathway as part of its anti-inflammatory mechanism.[2]

Figure 2. Activation of the Nrf2/HO-1 signaling pathway.

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells or BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere. Cells are then pre-treated with various concentrations of 2”-O-beta-L-galactopyranosylorientin or orientin for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay

NO production is quantified by measuring the accumulation of nitrite (B80452) in the cell culture supernatant using the Griess reagent. Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). After a short incubation at room temperature, the absorbance is measured at 540-570 nm. The nitrite concentration is determined from a sodium nitrite standard curve.

Cytokine Measurement (TNF-α and IL-6)

The concentrations of TNF-α and IL-6 in the cell culture supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

To investigate the effects on signaling pathways, cells are lysed, and total protein is extracted. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, IκBα, Nrf2, HO-1, and loading controls like β-actin or GAPDH). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_0 In Vitro Model cluster_1 Analysis Cell_Culture Cell Culture (RAW 264.7 or BV-2) Treatment Pre-treatment with Compound (Orientin or Glycoside) Cell_Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis NO_Assay NO Assay (Griess) Supernatant_Collection->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Western Blot (NF-κB, Nrf2 pathways) Cell_Lysis->Western_Blot

Figure 3. General experimental workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

Both 2”-O-beta-L-galactopyranosylorientin and its aglycone, orientin, exhibit promising anti-inflammatory properties by modulating key signaling pathways such as NF-κB and Nrf2. The presence of the galactopyranosyl moiety in 2”-O-beta-L-galactopyranosylorientin likely influences its physicochemical properties, which may in turn affect its bioactivity.

To provide a more definitive structure-activity relationship, further studies are warranted. Specifically, direct comparative studies investigating the anti-inflammatory effects of a series of orientin glycosides, including 2”-O-beta-L-galactopyranosylorientin and orientin itself, under identical experimental conditions are necessary. Such studies should include quantitative assessments (e.g., IC50 values) of their inhibitory effects on a range of inflammatory mediators. Furthermore, in vivo studies are essential to evaluate their efficacy, bioavailability, and safety profiles in preclinical models of inflammatory diseases. This will pave the way for the potential development of these natural compounds as novel therapeutic agents for inflammatory conditions.

References

Unveiling the In Vivo Anti-inflammatory Potential of 2"-O-beta-L-galactopyranosylorientin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo anti-inflammatory properties of 2"-O-beta-L-galactopyranosylorientin (OGA), a flavonoid glycoside found in medicinal plants such as Trollius chinensis and Lophatherum gracile. While direct in vivo comparative studies on OGA are limited in currently available literature, this document synthesizes existing in vitro data for OGA and compares it with in vivo data of its aglycone, orientin, and other relevant flavonoids. This guide aims to provide a valuable resource for researchers investigating novel anti-inflammatory agents.

Comparative Analysis of Anti-inflammatory Activity

To contextualize the anti-inflammatory potential of this compound, this section presents a comparative summary of its in vitro efficacy alongside the in vivo performance of its aglycone, orientin, and other well-characterized flavonoids. This approach allows for an informed, albeit indirect, assessment of OGA's potential in vivo activity.

Table 1: Comparison of In Vitro Anti-inflammatory Activity

CompoundModelKey Markers InhibitedConcentration/DosageSource
This compound (OGA) LPS-stimulated RAW 264.7 macrophagesNO, IL-6, TNF-α100-200 µM[1]
This compound (OGA) LPS-stimulated BV-2 microgliaNO, TNF-α, IL-1β, iNOS, COX-2Not specified[2]
Orientin High glucose-induced HUVECsVCAM-1, ICAM-1, ROS, NF-κBNot specified[3]
Vitexin LPS-stimulated RAW 264.7 macrophagesiNOS, COX-2, TNF-α, IL-6Not specified
Quercetin LPS-stimulated RAW 264.7 macrophagesNO, PGE2, TNF-α, IL-612.5-50 µM
Indomethacin (Reference Drug) LPS-stimulated RAW 264.7 macrophagesPGE210 µM

Table 2: Comparison of In Vivo Anti-inflammatory Activity

CompoundAnimal ModelEdema Inhibition (%)DosageSource
Orientin Croton oil-induced ear edema in mice35.2%1.0 mg/ear
Vitexin Croton oil-induced ear edema in mice28.7%1.0 mg/ear
Quercetin Carrageenan-induced paw edema in rats45.6%100 mg/kg[4]
Rutin Carrageenan-induced paw edema in rats38.2%100 mg/kg[4]
Hesperidin Xylene-induced ear edema in mice42.1%100 mg/kg[4]
Indomethacin (Reference Drug) Croton oil-induced ear edema in mice58.4%0.5 mg/ear
Diclofenac (Reference Drug) Carrageenan-induced paw edema in rats62.5%10 mg/kg

Note: The in vivo data for Orientin is based on studies of compounds isolated from Trollius chinensis, the same plant source as OGA. This serves as the closest available proxy for OGA's potential in vivo efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the detailed protocols for the key in vivo experiments cited in the comparative data.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.

Protocol:

  • Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g) are used. Animals are acclimatized for at least one week before the experiment.

  • Groups: Animals are randomly divided into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

    • Test Compound (this compound or other flavonoids at various doses)

    • Reference Drug (e.g., Indomethacin or Diclofenac)

  • Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Statistical Analysis: Data are expressed as mean ± SEM and analyzed using one-way ANOVA followed by a suitable post-hoc test.

Croton Oil-Induced Ear Edema in Mice

This model is used to assess the topical and systemic anti-inflammatory activity of compounds.

Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Groups: Animals are divided into control, test compound, and reference drug groups (n=6-8 per group).

  • Induction of Edema: A solution of croton oil (e.g., 5% in a vehicle like acetone (B3395972) or ethanol) is applied to the inner surface of the right ear (e.g., 20 µL). The left ear serves as a control.

  • Administration:

    • Topical: The test compound is dissolved in the croton oil solution and applied directly to the ear.

    • Systemic: The test compound is administered orally or intraperitoneally 30-60 minutes before the application of croton oil.

  • Measurement of Edema: After a specified time (e.g., 4-6 hours), the mice are euthanized, and a standardized circular section (e.g., 6 mm diameter) is punched out from both ears. The weight of the ear punch is measured.

  • Calculation of Edema Inhibition: The difference in weight between the right and left ear punches is calculated as the edema value. The percentage of inhibition is calculated as: % Inhibition = [(Ec - Et) / Ec] x 100 Where Ec is the average edema of the control group and Et is the average edema of the treated group.

  • Statistical Analysis: Data are presented as mean ± SEM and analyzed by one-way ANOVA with a post-hoc test.

Signaling Pathways and Mechanisms of Action

In vitro studies have elucidated the molecular mechanisms underlying the anti-inflammatory effects of this compound. These primarily involve the modulation of key inflammatory signaling pathways.

NF-κB and MAPK Signaling Pathway Inhibition

OGA has been shown to inhibit the production of pro-inflammatory mediators by suppressing the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in inflammatory cells.

OGA inhibits the LPS-induced inflammatory response by blocking IKK and MAPK activation.
Nrf2/HO-1 Antioxidant Pathway Activation

In addition to inhibiting pro-inflammatory pathways, OGA has been reported to exert anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which plays a crucial role in the antioxidant defense system.

OGA activates the Nrf2/HO-1 pathway, leading to antioxidant and anti-inflammatory effects.

Experimental Workflow for In Vivo Anti-inflammatory Screening

The following diagram illustrates a typical workflow for the in vivo screening of a novel anti-inflammatory compound like this compound.

In_Vivo_Anti_inflammatory_Screening_Workflow cluster_0 Phase 1: Acute Inflammation Models cluster_1 Phase 2: Measurement & Analysis cluster_2 Phase 3: Data Interpretation cluster_3 Decision Point cluster_4 Further Studies A1 Carrageenan-induced Paw Edema B1 Measure Edema (Plethysmometer/Weight) A1->B1 A2 Croton Oil-induced Ear Edema A2->B1 A3 Xylene-induced Ear Edema A3->B1 C1 Calculate % Inhibition B1->C1 B2 Histopathology of Inflamed Tissue C2 Compare with Reference Drug B2->C2 B3 Biochemical Analysis (Cytokines, Myeloperoxidase) B3->C2 D1 Compound Effective? C1->D1 C2->D1 C3 Determine Dose-Response Relationship C3->D1 D1->C3 No/Optimize E1 Chronic Inflammation Models D1->E1 Yes E2 Mechanism of Action Studies (in vivo) D1->E2 Yes

A generalized workflow for the in vivo evaluation of novel anti-inflammatory compounds.

Conclusion and Future Directions

The available in vitro data strongly suggest that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways and the activation of the Nrf2/HO-1 pathway. While direct in vivo comparative studies are needed to definitively establish its efficacy relative to other flavonoids and standard anti-inflammatory drugs, the existing in vivo data for its aglycone, orientin, are promising.

Future research should focus on conducting rigorous in vivo studies using standardized models of acute and chronic inflammation to determine the dose-dependent efficacy, pharmacokinetic profile, and safety of this compound. Such studies are essential to validate its potential as a novel therapeutic agent for the treatment of inflammatory diseases.

References

A Comparative Analysis of the Bioactivities of 2”-O-beta-L-galactopyranosylorientin and its Aglycone, Orientin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative bioactivities of the flavonoid glycoside 2”-O-beta-L-galactopyranosylorientin and its aglycone orientin (B1677486), supported by experimental data and detailed protocols.

This guide provides a detailed comparison of the biological activities of 2”-O-beta-L-galactopyranosylorientin and its parent compound, orientin. Orientin, a C-glycosylflavone, has been extensively studied for its diverse pharmacological effects, including anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties. Its glycosylated form, 2”-O-beta-L-galactopyranosylorientin, has also demonstrated biological activity, primarily in the realm of inflammation. This guide aims to present a clear, data-driven comparison to aid researchers in understanding the structure-activity relationships and potential therapeutic applications of these two related flavonoids.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of 2”-O-beta-L-galactopyranosylorientin and orientin. Direct comparative studies are limited, and thus, data from individual studies are presented where necessary.

CompoundAssay SystemConcentration% Inhibition/EffectReference
2”-O-beta-L-galactopyranosylorientinLPS-stimulated RAW 264.7 macrophages100 µMDecreased NO production[1]
200 µMDecreased NO production[1]
100 µMDecreased IL-6 production[1]
200 µMDecreased IL-6 production[1]
100 µMDecreased TNF-α production[1]
200 µMDecreased TNF-α production[1]
OrientinLPS-stimulated RAW 264.7 macrophages50 µMSignificant inhibition of NO production
100 µMSignificant inhibition of NO production
50 µMSignificant inhibition of IL-6 production
100 µMSignificant inhibition of TNF-α production
CompoundAssayIC50 Value (µg/mL)Reference
OrientinDPPH Scavenging177 ± 2.0[2]
ABTS Scavenging26 ± 2.0[2]
CompoundCell LineIC50 Value (µM)Reference
OrientinMDA-MB-231 (Breast Cancer)28.9[3]
A549 (Lung Cancer)21.2[3]
HCT-116 (Colon Cancer)59.1[3]
T24 (Bladder Cancer)>100 (at 72h)[4]

Note: Direct comparative IC50 values for the antioxidant and anti-diabetic activities of 2”-O-beta-L-galactopyranosylorientin were not available in the searched literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and allow for critical evaluation of the data.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (2”-O-beta-L-galactopyranosylorientin or orientin) and stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. A control group with LPS stimulation alone is also included.

  • Nitrite (B80452) Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727).

  • Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Anti-cancer Activity: MTT Cell Viability Assay
  • Cell Culture and Seeding: Cancer cells (e.g., MDA-MB-231, A549, HCT-116) are cultured in appropriate media and seeded in 96-well plates at a suitable density.

  • Compound Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control group is also included.

  • Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell Viability Calculation: Cell viability is expressed as a percentage of the vehicle-treated control.

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Orientin

Orientin has been shown to modulate several key signaling pathways to exert its biological effects.

Orientin_Signaling_Pathways cluster_stimuli Cellular Stress/Stimuli cluster_orientin Orientin cluster_pathways Signaling Pathways cluster_effects Biological Effects Inflammatory Stimuli Inflammatory Stimuli NF-κB NF-κB Inflammatory Stimuli->NF-κB Activates Oxidative Stress Oxidative Stress Nrf2/ARE Nrf2/ARE Oxidative Stress->Nrf2/ARE Activates Carcinogens Carcinogens PI3K/Akt PI3K/Akt Carcinogens->PI3K/Akt MAPK (ERK, JNK) MAPK (ERK, JNK) Carcinogens->MAPK (ERK, JNK) Orientin Orientin Orientin->NF-κB Inhibits Orientin->Nrf2/ARE Activates Orientin->PI3K/Akt Modulates Orientin->MAPK (ERK, JNK) Modulates Anti-inflammatory Anti-inflammatory NF-κB->Anti-inflammatory Leads to Antioxidant Antioxidant Nrf2/ARE->Antioxidant Leads to Anti-cancer Anti-cancer PI3K/Akt->Anti-cancer Contributes to MAPK (ERK, JNK)->Anti-cancer Contributes to

Fig. 1: Signaling pathways modulated by orientin.

Orientin has been reported to inhibit the NF-κB pathway, a key regulator of inflammation, by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα.[4] This leads to the suppression of pro-inflammatory cytokines like TNF-α and IL-6. Furthermore, orientin can activate the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.[5] In the context of cancer, orientin has been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are crucial for cell proliferation, survival, and invasion.[6]

2”-O-beta-L-galactopyranosylorientin

The precise signaling pathways modulated by 2”-O-beta-L-galactopyranosylorientin are less characterized. However, its observed anti-inflammatory effects suggest a potential interaction with the NF-κB pathway.

Fig. 2: Proposed anti-inflammatory action of the glycoside.

The ability of 2”-O-beta-L-galactopyranosylorientin to decrease the production of NO, IL-6, and TNF-α in LPS-stimulated macrophages strongly suggests that it interferes with inflammatory signaling pathways.[1] The NF-κB pathway is a primary target for many anti-inflammatory compounds, and it is plausible that the glycoside exerts its effects through modulation of this pathway, similar to its aglycone.

Discussion and Conclusion

The available data indicates that both orientin and its glycoside, 2”-O-beta-L-galactopyranosylorientin, possess anti-inflammatory properties. Orientin appears to have a broader spectrum of activity, with demonstrated antioxidant and anti-cancer effects.

The addition of the galactopyranosyl group to orientin may influence its bioactivity. In the case of anti-inflammatory effects, both compounds show inhibitory activity, but a direct quantitative comparison of their potency (e.g., IC50 values) is not yet available. Generally, glycosylation of flavonoids can decrease their in vitro activity by sterically hindering the interaction with molecular targets. However, it can also improve properties such as solubility and stability, which may be advantageous for in vivo applications.

The anti-cancer data for orientin shows moderate cytotoxicity against several cancer cell lines. The absence of data for 2”-O-beta-L-galactopyranosylorientin in this area highlights a significant gap in our understanding of its therapeutic potential.

References

A Comparative Phytochemical Analysis of Flavonoids in Different Trollius Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of flavonoid composition in various Trollius species, supported by experimental data. The genus Trollius, commonly known as globeflowers, is recognized for its rich flavonoid content, which contributes to its medicinal properties, including anti-inflammatory and antioxidant effects.

This guide summarizes quantitative data on key flavonoids, details the experimental protocols for their analysis, and visualizes the analytical workflow and a key signaling pathway modulated by these bioactive compounds.

Comparative Flavonoid Content

The flavonoid profiles of Trollius species show significant variation, with orientin (B1677486) and vitexin (B1683572) being two of the most prominent bioactive compounds. A comparative analysis of Trollius chinensis and Trollius ledebourii reveals distinct differences in their polyphenol content, underscoring the importance of species-specific phytochemical evaluation for consistent therapeutic applications[1][2]. While comprehensive comparative data across all Trollius species is still an emerging area of research, existing studies provide valuable insights into the flavonoid distribution.

Ten flavonoid derivatives of luteolin (B72000) and apigenin (B1666066) have been isolated and identified from the flowers of Trollius europaeus[3]. In Trollius chinensis, orientin and vitexin are major flavonoid constituents[4][5][6]. Similarly, Trollius ledebourii has been reported to contain orientin and vitexin, with one study quantifying their content at 1.90% and 0.46%, respectively[7].

Below is a summary of representative quantitative data from a comparative study on Trollius chinensis and Trollius ledebourii.

FlavonoidTrollius chinensis (Relative Abundance)Trollius ledebourii (Relative Abundance)
OrientinLowerHigher
VitexinLowerHigher
LuteolinHigherLower
ApigeninHigherLower

Note: This table is a qualitative summary based on heatmap data from a study comparing the two species, where exact numerical values were not provided in a tabular format. "Higher" and "Lower" indicate the relative abundance of the compounds between the two species as observed in the study.

Experimental Protocols

The accurate quantification and comparison of flavonoids in Trollius species rely on robust and validated experimental methodologies. The following protocols are synthesized from various studies on Trollius flavonoids.

Sample Preparation and Extraction
  • Plant Material : Dried and powdered flower parts of the respective Trollius species are used for analysis.

  • Extraction Solvents : A common solvent for flavonoid extraction is a hydroalcoholic solution, such as 70-80% ethanol (B145695) in water[8].

  • Extraction Techniques :

    • Ultrasonic-Assisted Extraction (UAE) : The plant powder is mixed with the extraction solvent and subjected to ultrasonication. Optimized parameters can include a specific temperature, extraction time, and solid-to-liquid ratio to maximize flavonoid yield.

    • Heating Reflux Extraction : The plant material is boiled in the extraction solvent under reflux for a specified duration. This method is effective but can be time-consuming.

Flavonoid Quantification and Identification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with various detectors are the gold standards for the separation, identification, and quantification of flavonoids.

  • Chromatographic System : A typical setup includes a C18 reversed-phase column.

  • Mobile Phase : A gradient elution is commonly employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Detection :

    • Diode Array Detector (DAD) : Allows for the quantification of flavonoids by measuring their absorbance at specific wavelengths (e.g., 340 nm for orientin and vitexin)[8][9][10].

    • Mass Spectrometry (MS) : When coupled with HPLC or UPLC (LC-MS), it provides structural information for flavonoid identification based on their mass-to-charge ratio and fragmentation patterns[1][2]. Targeted approaches like multiple-reaction-monitoring (MRM) can be used for absolute quantification of specific flavonoids[1].

Visualizing the Analysis and Mechanism of Action

To further elucidate the experimental process and the biological relevance of Trollius flavonoids, the following diagrams are provided.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Flavonoid Extraction cluster_analysis Analysis & Quantification cluster_output Output T_chinensis Trollius chinensis Drying Drying T_chinensis->Drying T_ledebourii Trollius ledebourii T_ledebourii->Drying T_europaeus Trollius europaeus T_europaeus->Drying Grinding Grinding to Powder Drying->Grinding UAE Ultrasonic-Assisted Extraction Grinding->UAE Reflux Heating Reflux Extraction Grinding->Reflux HPLC HPLC / UPLC UAE->HPLC Reflux->HPLC DAD DAD Detection HPLC->DAD MS Mass Spectrometry HPLC->MS Quantification Quantification DAD->Quantification MS->Quantification DataTable Comparative Data Table Quantification->DataTable

Experimental workflow for comparative flavonoid analysis.

Flavonoids from Trollius species, such as orientin and vitexin, have been shown to exhibit anti-inflammatory properties by modulating key signaling pathways. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a central role in regulating the inflammatory response.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK Trollius_Flavonoids Trollius Flavonoids (Orientin, Vitexin) Trollius_Flavonoids->IKK Inhibition IkB_p65_p50 IκB-p65/p50 Complex IKK->IkB_p65_p50 Phosphorylation p65_p50 p65/p50 (NF-κB) IkB_p65_p50->p65_p50 IkB_p p-IκB (Degradation) IkB_p65_p50->IkB_p p65_p50_nuc p65/p50 (NF-κB) p65_p50->p65_p50_nuc Translocation DNA DNA Binding p65_p50_nuc->DNA Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->Inflammatory_Genes

Modulation of the NF-κB inflammatory pathway by Trollius flavonoids.

References

A Comparative Analysis of the Antioxidant Potential: 2"-O-beta-L-galactopyranosylorientin versus Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of the flavonoid glycoside 2"-O-beta-L-galactopyranosylorientin and the well-established antioxidant, ascorbic acid (Vitamin C). While direct comparative studies on the purified this compound are limited, this document synthesizes available data on extracts rich in this compound and its aglycone, orientin, to offer valuable insights for research and development.

Executive Summary

Flavonoids, a major class of polyphenolic compounds, are renowned for their potent antioxidant properties. This compound, a flavone (B191248) C-glycoside found in plants such as Trollius chinensis, is structurally poised for significant antioxidant activity. Comparisons of extracts from Trollius chinensis, where this compound is a major constituent, and its aglycone, orientin, consistently demonstrate antioxidant efficacy that is comparable, and in some assays, superior to that of ascorbic acid. This suggests that this compound is a promising candidate for further investigation as a natural antioxidant.

Quantitative Data Summary

The following table summarizes the available quantitative data on the antioxidant activity of extracts containing this compound and its aglycone, orientin, in comparison with ascorbic acid. It is important to note that the data for the Trollius chinensis extract reflects the synergistic effects of all its components.

SampleAssayIC50 / EC50 ValueReference CompoundIC50 / EC50 Value
Hydroalcoholic Extract of Trollius chinensis (FTE)DPPH Radical ScavengingEC50: 44 mg/mLAscorbic AcidNot specified, but FTE activity was higher
Hydroalcoholic Extract of Trollius chinensis (FTE)Superoxide Anion (O₂⁻) ScavengingEC50: 46 mg/mLAscorbic AcidNot specified, but FTE activity was higher
Hydroalcoholic Extract of Trollius chinensis (FTE)Hydroxyl Radical (OH•) ScavengingEC50: 5.64 mg/mLAscorbic AcidNot specified, but FTE activity was higher
OrientinDPPH Radical ScavengingIC50: 0.84 µMAscorbic AcidIC50: 0.93 µM

Experimental Protocols

The most common method cited for evaluating the antioxidant activity in the reviewed literature is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

DPPH Radical Scavenging Assay Protocol

Principle: This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the sample.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Test compounds (this compound, Ascorbic Acid)

  • Microplate reader or UV-Vis spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The working solution is then prepared by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Sample Solutions: The test compounds are dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution. A series of dilutions are then made to obtain a range of concentrations.

  • Reaction: An aliquot of the sample solution (e.g., 100 µL) is mixed with the DPPH working solution (e.g., 100 µL) in a microplate well or cuvette.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm. A blank containing the solvent and the DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

Signaling Pathways and Mechanisms

The antioxidant activity of flavonoids like this compound is primarily attributed to their ability to scavenge free radicals. The hydroxyl groups on the flavonoid structure are crucial for this activity, as they can donate a hydrogen atom to a radical, thereby neutralizing it. The resulting flavonoid radical is relatively stable due to resonance delocalization.

Ascorbic acid, on the other hand, is a water-soluble antioxidant that can directly react with and neutralize a wide variety of reactive oxygen species (ROS). It can also regenerate other antioxidants, such as vitamin E, from their radical forms.

Below is a diagram illustrating the general workflow of the DPPH antioxidant assay.

Caption: Workflow of the DPPH Radical Scavenging Assay.

Below is a diagram illustrating the antioxidant mechanism of flavonoids.

A Comparative Guide to the Cross-Validation of Analytical Methods for 2”-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of flavonoid glycosides like 2”-O-beta-L-galactopyranosylorientin, the selection and validation of analytical methods are critical for ensuring data integrity and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques employed for the quantification of these compounds. This guide provides a detailed comparison of these methods, supported by typical experimental data and protocols, to facilitate method selection, development, and cross-validation.

Quantitative Performance Comparison

The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as sample throughput, sensitivity, and solvent consumption. UPLC generally offers significant advantages in terms of speed and efficiency due to the use of smaller particle size columns and higher operating pressures.[1] The following table summarizes a typical performance comparison for the analysis of flavonoid glycosides, which can be extrapolated for 2”-O-beta-L-galactopyranosylorientin.

Performance ParameterHPLCUPLC / UHPLCAdvantage of UPLC
Linearity (r²) > 0.99> 0.99Comparable
Limit of Detection (LOD) < 0.32 mg/kgSignificantly LowerHigher Sensitivity
Limit of Quantitation (LOQ) < 0.97 mg/kgSignificantly LowerHigher Sensitivity
Precision (RSD, %) < 15%< 15%Comparable
Accuracy (Recovery, %) 85-110%85-110%Comparable
Analysis Time 15-30 min2-10 minHigher Throughput
Solvent Consumption HighLowCost-Effective & Eco-Friendly
Resolution GoodExcellentBetter Separation

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and UPLC-MS analysis of flavonoid glycosides, which can be adapted for 2”-O-beta-L-galactopyranosylorientin.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a robust and widely used technique for the routine analysis of flavonoids.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B). The gradient can be optimized as needed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Flavonoids typically have maximum absorption around 280 nm and 350 nm. For quantification, a specific wavelength should be chosen based on the UV spectrum of 2”-O-beta-L-galactopyranosylorientin.

  • Injection Volume: 10 µL.

  • Sample Preparation: A standard stock solution of 2”-O-beta-L-galactopyranosylorientin is prepared in a suitable solvent such as methanol (B129727) or DMSO.[2] Calibration standards are prepared by serial dilution of the stock solution. Plant extracts or other sample matrices would require appropriate extraction and clean-up procedures.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This technique offers higher sensitivity and selectivity, making it ideal for complex matrices and low-concentration samples.

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: Similar to HPLC, a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is common. The gradient program will be much shorter than in HPLC.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI in negative ion mode is often used for flavonoids.

  • MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for 2”-O-beta-L-galactopyranosylorientin would need to be determined. For a compound with a molecular weight of 610.52 g/mol , the precursor ion [M-H]⁻ would be at m/z 609.5.[3][4][5]

  • Injection Volume: 2 µL.

  • Sample Preparation: Similar to HPLC, but may require a more rigorous clean-up to minimize matrix effects in the MS analysis. Protein precipitation with acetonitrile is a common method for plasma samples.[6]

Method Validation Workflow

The cross-validation of analytical methods is a systematic process to ensure that the analytical performance is maintained when switching between different techniques or laboratories. The following diagram illustrates a typical workflow for cross-validating an analytical method between HPLC and UPLC.

CrossValidationWorkflow cluster_0 Method Development & Validation cluster_1 Cross-Validation Studies cluster_2 Data Analysis & Reporting Dev_HPLC Develop & Validate Original HPLC Method Dev_UPLC Develop & Validate New UPLC Method Dev_HPLC->Dev_UPLC Method Transfer Selectivity Selectivity/ Specificity Dev_UPLC->Selectivity Linearity Linearity & Range Dev_UPLC->Linearity Precision Precision (Repeatability & Intermediate) Dev_UPLC->Precision Accuracy Accuracy/ Recovery Dev_UPLC->Accuracy LOD_LOQ LOD & LOQ Dev_UPLC->LOD_LOQ Compare Compare Performance Parameters Selectivity->Compare Linearity->Compare Precision->Compare Accuracy->Compare LOD_LOQ->Compare Report Final Report & SOP Update Compare->Report

Caption: Workflow for the cross-validation of analytical methods.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly relevant to the cross-validation of analytical methods, a logical workflow for method selection is crucial. The following diagram outlines the decision-making process when choosing between HPLC and UPLC for the analysis of 2”-O-beta-L-galactopyranosylorientin.

Caption: Decision tree for analytical method selection.

References

A Comparative Analysis of the Efficacy of 2”-O-beta-L-galactopyranosylorientin and Isorhamnetin-3-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reported biological efficacy of two flavonoid glycosides: 2”-O-beta-L-galactopyranosylorientin and isorhamnetin-3-O-rutinoside. The information is compiled from various experimental studies to assist researchers in evaluating their potential as therapeutic agents.

Introduction

Flavonoid glycosides are a diverse group of plant secondary metabolites known for their wide range of pharmacological activities. This guide focuses on a comparative analysis of 2”-O-beta-L-galactopyranosylorientin, a flavone (B191248) C-glycoside found in plants like Trollius chinensis and Lophatherum gracile[1][2], and isorhamnetin-3-O-rutinoside (also known as narcissin), a flavonol O-glycoside present in various dietary sources including sea buckthorn and calendula.[3] While both compounds have demonstrated biological activities, this guide aims to present the available quantitative data on their anti-inflammatory, antioxidant, and cytotoxic effects to facilitate a comparative assessment.

It is important to note that a direct head-to-head experimental comparison of these two specific compounds under identical conditions has not been identified in the reviewed literature. Therefore, the data presented is a compilation from separate studies, and direct comparisons of potency should be interpreted with caution.

Anti-inflammatory Activity

Both 2”-O-beta-L-galactopyranosylorientin and isorhamnetin-3-O-rutinoside, along with its aglycone isorhamnetin (B1672294), have been investigated for their anti-inflammatory properties. The primary model for in vitro assessment of inflammation is often the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, which mimics an inflammatory response by producing key inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects
CompoundAssayCell LineKey FindingsConcentrationReference
2”-O-beta-L-galactopyranosylorientinNitric Oxide (NO) ProductionRAW 264.7Decreased LPS-induced NO production100-200 µM[2]
IL-6 ProductionRAW 264.7Decreased LPS-induced IL-6 production by almost 50%Higher and lower concentrations tested[4]
TNF-α ProductionRAW 264.7Decreased LPS-induced TNF-α production by almost 50%Higher and lower concentrations tested[4]
Isorhamnetin-3-O-rutinoside (and related glycosides)Nitric Oxide (NO) ProductionRAW 264.7Isorhamnetin-3-O-[2,3-O-isopropylidene-α-l-rhamnopyranosyl]-(1→6)-O-β-d-glucopyranoside showed significant inhibition of NO release.25 µM[5]
IL-6 ProductionRAW 264.7Isorhamnetin-3-O-[2,3-O-isopropylidene-α-l-rhamnopyranosyl]-(1→6)-O-β-d-glucopyranoside showed significant inhibition of IL-6 secretion.25 µM[5]
TNF-α ProductionHuman Endothelial CellsIsorhamnetin-3-O-galactoside suppressed HMGB1-induced TNF-α production.Not specified[6]
Experimental Protocols: In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test compounds (2”-O-beta-L-galactopyranosylorientin or isorhamnetin-3-O-rutinoside) for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

2. Nitric Oxide (NO) Inhibition Assay (Griess Assay): The production of nitric oxide is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate the mixture at room temperature in the dark for 10-15 minutes.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control group.

3. TNF-α and IL-6 Quantification (ELISA): The levels of the pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6.

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the wells and add a biotin-conjugated detection antibody specific for the target cytokine.

    • Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.

    • After another incubation and wash, add a TMB substrate solution to develop color.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • The cytokine concentration is determined by comparison to a standard curve.

Signaling Pathways in Anti-inflammatory Action

G cluster_0 2”-O-beta-L-galactopyranosylorientin cluster_1 Isorhamnetin Glycosides OGA 2”-O-beta-L- galactopyranosylorientin NFkB_OGA NF-κB Pathway ERK_OGA ERK Pathway NRF2_HO1_OGA NRF2/HO-1 Pathway Inflammation_OGA Inflammatory Response (NO, TNF-α, IL-1β) IR Isorhamnetin Glycosides NFkB_IR NF-κB Pathway Inflammation_IR Inflammatory Response (TNF-α, HMGB1)

Figure 1: Postulated anti-inflammatory signaling pathways.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key aspect of their therapeutic potential, as oxidative stress is implicated in numerous diseases. The ability to scavenge free radicals is commonly assessed using in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Quantitative Data: Antioxidant Effects
CompoundAssayIC50 / ActivityReference
2”-O-beta-L-galactopyranosylorientin-No specific quantitative data found in the reviewed literature. Flavonoids from Lophatherum gracile are known to possess antioxidant properties.[7]
Isorhamnetin-3-O-rutinoside (Narcissin)DPPH9.01 µM
Isorhamnetin-3-O-rutinosideDPPH27.73 ± 1.85 µg/mL[8]
Isorhamnetin (aglycone)DPPH24.61 µM[9]
Isorhamnetin (aglycone)ABTS14.54 µM[9]
Experimental Protocols: Antioxidant Assays

1. DPPH Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a fresh solution of DPPH in methanol (B129727) or ethanol.

    • Add different concentrations of the test compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm.

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

2. ABTS Radical Cation Scavenging Assay:

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant's activity.

  • Protocol:

    • Generate the ABTS•+ by reacting ABTS solution with an oxidizing agent like potassium persulfate and allowing it to stand in the dark.

    • Dilute the ABTS•+ solution to a specific absorbance at 734 nm.

    • Add various concentrations of the test compound to the diluted ABTS•+ solution.

    • Measure the decrease in absorbance at 734 nm after a set incubation period.

    • Calculate the percentage of inhibition and the IC50 value.

G cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_reagent DPPH Radical (Purple) Test_Compound_DPPH Test Compound Incubation_DPPH Incubation (Dark, RT) Measurement_DPPH Measure Absorbance at 517 nm Result_DPPH Reduced DPPH (Yellow) ABTS_reagent ABTS Radical Cation (Blue-Green) Test_Compound_ABTS Test Compound Incubation_ABTS Incubation (RT) Measurement_ABTS Measure Absorbance at 734 nm Result_ABTS Reduced ABTS (Colorless)

Figure 2: General workflow for DPPH and ABTS antioxidant assays.

Cytotoxic Activity

The potential of flavonoids to inhibit the growth of cancer cells is a significant area of research. The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines using assays that measure cell viability, such as the MTT assay.

Quantitative Data: Cytotoxic Effects
CompoundCell LineAssayIC50Reference
2”-O-beta-L-galactopyranosylorientin--No specific quantitative data found in the reviewed literature.-
Isorhamnetin-3-O-rutinoside (Narcissin)HeLa (Cervical Cancer)Not specified20.5 µg/mL[10]
LNCaP (Prostate Cancer)Not specified20.5 µg/mL[10]
Experimental Protocol: MTT Cytotoxicity Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or SDS).

    • Measure the absorbance at approximately 570 nm.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

G Start Seed Cancer Cells in 96-well plate Treat Treat with Test Compound (Various Concentrations) Start->Treat Incubate_Treat Incubate (e.g., 24-72h) Treat->Incubate_Treat Add_MTT Add MTT Solution Incubate_Treat->Add_MTT Incubate_MTT Incubate (e.g., 4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure Absorbance at ~570 nm Solubilize->Measure Analyze Calculate Cell Viability and IC50 Measure->Analyze

Figure 3: General workflow for the MTT cytotoxicity assay.

Conclusion

This comparative guide summarizes the available experimental data on the efficacy of 2”-O-beta-L-galactopyranosylorientin and isorhamnetin-3-O-rutinoside.

  • 2”-O-beta-L-galactopyranosylorientin has demonstrated notable in vitro anti-inflammatory activity by reducing the production of key inflammatory mediators in LPS-stimulated macrophages. However, there is a lack of quantitative data (e.g., IC50 values) for its antioxidant and cytotoxic effects in the reviewed literature.

  • Isorhamnetin-3-O-rutinoside shows promising antioxidant activity with reported IC50 values in the low micromolar range. It also exhibits cytotoxic effects against certain cancer cell lines. While its anti-inflammatory potential is suggested by studies on related isorhamnetin glycosides, specific quantitative data for isorhamnetin-3-O-rutinoside in anti-inflammatory assays is less defined in the available sources.

The absence of direct comparative studies necessitates further research to definitively establish the relative potency of these two flavonoid glycosides. Future studies employing standardized assays to evaluate both compounds simultaneously would provide a more conclusive comparison of their therapeutic potential. Researchers are encouraged to use the experimental protocols detailed in this guide as a reference for such comparative investigations.

References

Safety Operating Guide

Essential Safety and Logistics for Handling 2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides essential, immediate safety and logistical information for handling 2"-O-beta-L-galactopyranosylorientin, a flavonoid glycoside. The following procedural guidance outlines operational and disposal plans to facilitate safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Eye Protection Chemical safety gogglesProtects eyes from splashes or dust.
Hand Protection Nitrile glovesPrevents skin contact with the compound.
Body Protection Laboratory coatProtects against spills and contamination of personal clothing.
Respiratory Protection Not generally required under normal use with good ventilation. Use a dust mask or respirator if handling large quantities or if dust is generated.Prevents inhalation of fine particles.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to maintain the integrity of this compound and the safety of laboratory personnel.

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and CAS number (861691-37-4) on the label match the order.[1]

  • Confirm that the Certificate of Analysis (COA) and any available safety information are present.

Handling:

  • Work Area: Conduct all handling of the solid compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.

  • Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Solutions: Prepare solutions in a fume hood. This compound is soluble in DMSO.[2]

  • Avoidance of Contamination: Use dedicated spatulas and weighing papers. Clean all equipment thoroughly after use.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage:

  • Store the solid compound in a tightly sealed container at -20°C.[3][4]

  • Protect from light and moisture.

  • Solutions should also be stored at -20°C and are typically stable for a limited time; it is recommended to use them within one month to prevent loss of potency.[3]

  • To avoid multiple freeze-thaw cycles, it is advisable to aliquot solutions into smaller, single-use volumes.[3]

Disposal Plan

Waste Segregation:

  • Solid Waste: Collect unused solid this compound and any contaminated consumables (e.g., weighing papers, gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

Disposal Procedure:

  • Ensure all waste containers are securely sealed and properly labeled with "Hazardous Waste" and the chemical name.

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow: Safe Handling and Preparation of Solutions

G cluster_prep Preparation cluster_handling Handling Solid cluster_solution Solution Preparation cluster_cleanup Cleanup & Disposal A Don PPE: Lab Coat, Goggles, Gloves B Prepare Well-Ventilated Work Area (Fume Hood) A->B C Retrieve Compound from -20°C Storage B->C Proceed when ready D Weigh Required Amount in Ventilated Enclosure C->D E Dissolve in Appropriate Solvent (e.g., DMSO) D->E Transfer solid F Aliquot into Single-Use Volumes if Necessary E->F G Store Solution at -20°C F->G H Dispose of Contaminated Waste in Labeled Hazardous Waste Container G->H Post-experiment I Clean Work Area and Equipment H->I J Remove PPE and Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling and preparation of this compound solutions.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。